PROTAC EGFR degrader 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C55H70N12O4S |
|---|---|
Molecular Weight |
995.3 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[7-[4-[4-[(8-anilino-9-cyclopentylpurin-2-yl)amino]phenyl]piperazin-1-yl]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H70N12O4S/c1-37-48(72-36-58-37)39-21-19-38(20-22-39)33-56-51(70)46-32-44(68)35-66(46)52(71)49(55(2,3)4)62-47(69)18-10-5-6-13-27-64-28-30-65(31-29-64)42-25-23-41(24-26-42)59-53-57-34-45-50(63-53)67(43-16-11-12-17-43)54(61-45)60-40-14-8-7-9-15-40/h7-9,14-15,19-26,34,36,43-44,46,49,68H,5-6,10-13,16-18,27-33,35H2,1-4H3,(H,56,70)(H,60,61)(H,62,69)(H,57,59,63)/t44-,46+,49-/m1/s1 |
InChI Key |
MCPFQJKJCFMAIH-CRHSMECVSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCC9)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCC9)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PROTAC EGFR Degrader 4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of PROTAC EGFR degrader 4, a potent and selective degrader of mutant Epidermal Growth Factor Receptor (EGFR). This document details its molecular mechanism, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTAC (Proteolysis Targeting Chimera) EGFR degrader 4 operates by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively target and eliminate mutant EGFR. This heterobifunctional molecule consists of three key components: a ligand that binds to the target protein (mutant EGFR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. For this compound (also known as compound P3), the recruited E3 ligase is Von Hippel-Lindau (VHL)[1].
The core mechanism unfolds in a series of orchestrated steps:
-
Ternary Complex Formation : this compound first binds to both the mutant EGFR protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex (EGFR-PROTAC-VHL)[2]. This induced proximity is the cornerstone of PROTAC technology.
-
Ubiquitination : Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the EGFR protein. This results in the formation of a polyubiquitin chain on the target protein[2].
-
Proteasomal Recognition and Degradation : The polyubiquitinated EGFR is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and cleaves the EGFR into small peptides, effectively eliminating it from the cell[3].
-
PROTAC Recycling : After inducing the ubiquitination of EGFR, this compound is released and can go on to recruit another EGFR and VHL molecule, acting catalytically to degrade multiple EGFR proteins[3].
Some evidence also suggests the involvement of the autophagy-lysosomal pathway in the degradation process induced by some EGFR PROTACs, which may work in concert with the proteasomal system[4].
Quantitative Data Summary
The efficacy of this compound has been quantified in various non-small cell lung cancer (NSCLC) cell lines harboring specific EGFR mutations. The key metrics used are DC50 (the concentration required to degrade 50% of the target protein) and IC50 (the concentration required to inhibit 50% of a biological process, such as cell growth).
| Metric | Cell Line | EGFR Mutation | Value (nM) | Reference |
| DC50 | HCC827 | del19 | 5.0 | [2] |
| H3255 | L858R | 3.3 | [2] | |
| IC50 | HCC827 | del19 | Not Specified | |
| H3255 | L858R | Not Specified |
Note: The provided search results did not contain specific IC50 values for this compound (P3) in the HCC827 and H3255 cell lines. The table reflects the available DC50 data.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blot for EGFR Degradation
This protocol is used to quantify the reduction in EGFR protein levels following treatment with the PROTAC.
Materials:
-
Cancer cell lines (e.g., HCC827, H3255)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to the loading control to determine the percentage of EGFR degradation.
Immunoprecipitation for EGFR Ubiquitination
This protocol is used to confirm that the PROTAC-induced degradation of EGFR is mediated by ubiquitination.
Materials:
-
Cancer cell lines
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (containing deubiquitinase inhibitors)
-
Anti-EGFR antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for western blot
-
Wash buffer
Procedure:
-
Cell Treatment: Treat cells with this compound in the presence or absence of a proteasome inhibitor (to allow ubiquitinated proteins to accumulate) for a specified time.
-
Cell Lysis: Lyse the cells using a buffer that preserves ubiquitination.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-EGFR antibody to form antibody-antigen complexes.
-
Add protein A/G magnetic beads to pull down the complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated EGFR.
-
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: Inhibition of Downstream Signaling by this compound.
Caption: General Experimental Workflow for PROTAC Characterization.
References
- 1. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC EGFR Degrader 4: A Technical Guide to Synthesis and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of PROTAC EGFR Degrader 4, also identified in scientific literature as compound P3. This molecule is a potent, von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of mutant Epidermal Growth factor Receptor (EGFR), a key target in non-small cell lung cancer. This guide details its chemical structure, a comprehensive synthesis protocol, quantitative biological data, and the experimental methods used for its characterization.
Chemical Structure and Overview
This compound (compound P3) is a heterobifunctional molecule composed of three key moieties: a purine-based reversible EGFR tyrosine kinase inhibitor (TKI) as the target-binding warhead, a derivative of VH032 as the VHL E3 ligase ligand, and a flexible polyethylene glycol (PEG)-based linker that covalently connects the two. The strategic combination of these components allows the molecule to simultaneously engage both EGFR and the VHL E3 ligase, initiating the process of targeted protein degradation.
Chemical Structure of this compound (P3):
(Structure elucidation based on the synthesis protocol from Zhao et al., 2020)
Systematic Name: (2S,4R)-1-((S)-2-(tert-butyl)-15-(4-(4-ethylpiperazin-1-yl)phenyl)-13-oxo-3,6,9-trioxa-12-azahexadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Synthesis Protocol
The synthesis of this compound (P3) is accomplished through a multi-step convergent synthesis pathway. The process involves the independent synthesis of the EGFR ligand-linker intermediate and the VHL ligand, followed by a final amide coupling reaction.
Scheme 1: Synthesis of this compound (P3)
(A chemical scheme diagram would be presented here, illustrating the reaction steps outlined below.)
Step 1: Synthesis of the EGFR Ligand-Linker Intermediate (Intermediate A)
-
Initial Coupling: A purine-based EGFR inhibitor core is reacted with a bifunctional linker precursor, typically a PEG chain with terminal reactive groups (e.g., a halide and a carboxylic acid). This is often achieved via a nucleophilic substitution reaction where a reactive amine on the purine core displaces the halide on the linker.
-
Reaction Conditions: The reaction is carried out in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid byproduct. The mixture is stirred at elevated temperatures (e.g., 60-80 °C) until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: The resulting intermediate, which now contains the EGFR warhead attached to the linker with a terminal carboxylic acid, is purified using column chromatography on silica gel.
Step 2: Preparation of the VHL Ligand (Intermediate B)
-
The VHL ligand, a hydroxylated proline derivative, is prepared according to established literature procedures. This typically involves multiple steps starting from protected amino acids. The final step ensures a free amine group is available for the subsequent coupling reaction.
Step 3: Final Amide Coupling
-
Activation of Carboxylic Acid: The carboxylic acid of the EGFR ligand-linker intermediate (Intermediate A) is activated to facilitate amide bond formation. Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), used in conjunction with a base such as DIPEA.
-
Coupling Reaction: The activated Intermediate A is then added to a solution containing the VHL ligand (Intermediate B) in an anhydrous solvent like DMF. The reaction is stirred at room temperature for several hours to overnight.
-
Final Purification: Upon completion, the final product, this compound (P3), is purified from the reaction mixture. This is typically achieved through preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity. The structure and identity are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Quantitative Biological Data
The biological activity of this compound (P3) has been characterized in non-small cell lung cancer cell lines harboring specific EGFR mutations. The key quantitative metrics are summarized below.[1]
| Parameter | Cell Line | EGFR Genotype | Value (nM) |
| Degradation (DC₅₀) | HCC827 | Exon 19 Deletion (del19) | 0.51 |
| Degradation (DC₅₀) | H1975 | L858R / T790M | 126.2 |
| Anti-Proliferation (IC₅₀) | HCC827 | Exon 19 Deletion (del19) | 0.83 |
| Anti-Proliferation (IC₅₀) | H1975 | L858R / T790M | 203.01 |
| Assay | Cell Line | Concentration (nM) | Result (% Apoptosis) | Time (h) |
| Apoptosis Induction | HCC827 | 10 | 31.07% | 48 |
| Apoptosis Induction | HCC827 | 100 | 44.80% | 48 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Cell Culture and Reagents
-
Cell Lines: Human non-small cell lung cancer cell lines HCC827 (EGFR del19) and H1975 (EGFR L858R/T790M) were obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells were maintained in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution and stored at -20 °C. Serial dilutions were prepared in culture medium for experiments, with the final DMSO concentration kept below 0.1%.
Western Blot for Protein Degradation (DC₅₀ Determination)
-
Cell Seeding: HCC827 or H1975 cells were seeded in 6-well plates at a density of 5 x 10⁵ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (typically 24-48 hours).
-
Cell Lysis: After treatment, the medium was removed, and cells were washed twice with ice-cold phosphate-buffered saline (PBS). Cells were then lysed on ice for 30 minutes using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) from each sample were separated by 10% SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4 °C with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), Akt, phospho-Akt (Ser473), and β-actin (as a loading control).
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Band intensities were quantified using densitometry software (e.g., ImageJ). The level of EGFR was normalized to the β-actin loading control. The DC₅₀ value was calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
Cell Proliferation Assay (IC₅₀ Determination)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated overnight.
-
Compound Treatment: The cells were treated with a serial dilution of this compound for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plate was incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to DMSO-treated control cells. The IC₅₀ value was determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a non-linear regression model.
Signaling Pathways and Workflows
PROTAC Mechanism of Action
The fundamental mechanism of this compound involves hijacking the cell's native ubiquitin-proteasome system to eliminate the EGFR protein.
Caption: PROTAC-mediated degradation of EGFR via ternary complex formation.
Simplified EGFR Signaling Pathway
This compound reduces the total amount of EGFR protein, thereby inhibiting downstream signaling cascades critical for tumor cell proliferation and survival, such as the PI3K/Akt and Ras/MAPK pathways.
Caption: Inhibition of EGFR signaling pathways by PROTAC-induced degradation.
Experimental Workflow for PROTAC Evaluation
The characterization of a novel PROTAC like P3 follows a logical and systematic workflow to determine its efficacy and mechanism of action.
Caption: Workflow for evaluating the biological activity of this compound.
References
The Discovery and Development of PROTAC EGFR Degrader 4 (P3): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of PROTAC EGFR degrader 4, also known as compound P3. This novel proteolysis-targeting chimera has demonstrated significant potential in selectively targeting and degrading mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). This document details the quantitative biological data, experimental methodologies, and the underlying mechanisms of action for this promising therapeutic agent.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis in a significant portion of NSCLC patients. While EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of drug resistance, often through secondary mutations like T790M, remains a major challenge.[2]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.
This compound (P3) is a VHL-recruiting PROTAC designed to selectively degrade mutant EGFR.[2] This guide summarizes the key findings from the seminal publication by Zhao et al. in the European Journal of Medicinal Chemistry (2020), which first described this compound.[2]
Quantitative Biological Data
The following tables summarize the in vitro efficacy and degradation capabilities of this compound (P3) in various NSCLC cell lines.
Table 1: Anti-proliferative Activity of this compound (P3)
| Cell Line | EGFR Status | IC50 (nM) |
| HCC827 | del19 | 0.83 |
| H1975 | L858R/T790M | 203.01 |
| A431 | Wild-Type | >10000 |
Data sourced from Zhao et al. (2020)[2]
Table 2: Degradation Activity of this compound (P3)
| Cell Line | EGFR Status | DC50 (nM) |
| HCC827 | del19 | 0.51 |
| H1975 | L858R/T790M | 126.2 |
Data sourced from Zhao et al. (2020)[2]
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the characterization of this compound (P3), based on the procedures outlined by Zhao et al. (2020).[2]
Synthesis of this compound (P3)
The synthesis of this compound (P3) is a multi-step process involving the preparation of the EGFR-targeting moiety, the VHL E3 ligase ligand, and the linker, followed by their conjugation.
-
Step 1: Synthesis of the EGFR Ligand. The purine-based EGFR inhibitor was synthesized as the warhead for the PROTAC.
-
Step 2: Synthesis of the Linker. A flexible PEG linker was prepared with appropriate functional groups for conjugation.
-
Step 3: Synthesis of the VHL Ligand. The hydroxyproline-based VHL ligand was synthesized.
-
Step 4: Conjugation. The EGFR ligand, linker, and VHL ligand were coupled through a series of chemical reactions, likely amide bond formations, to yield the final PROTAC molecule, P3.
Note: For the detailed, step-by-step synthetic route, including reaction conditions and characterization data, please refer to the supplementary information of the original publication by Zhao et al. (2020) in the European Journal of Medicinal Chemistry.
Cell Culture
-
Cell Lines: Human NSCLC cell lines HCC827 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M mutation), and the human epidermoid carcinoma cell line A431 (wild-type EGFR) were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for EGFR Degradation
-
Cell Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of this compound (P3) or DMSO as a vehicle control for the indicated time periods.
-
Lysis: Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein levels.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (P3) for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated using GraphPad Prism software.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were treated with this compound (P3) at the indicated concentrations for 48 hours.
-
Staining: Cells were harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).
Cell Cycle Analysis
-
Cell Treatment: Cells were treated with this compound (P3) for 48 hours.
-
Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and then stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Mechanisms
Mechanism of Action
This compound (P3) functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with the mutant EGFR protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of EGFR, marking it for degradation by the 26S proteasome. The degradation of EGFR leads to the inhibition of downstream signaling pathways that are critical for cancer cell survival and proliferation.[2]
Caption: Mechanism of action of this compound (P3).
Downstream Signaling Pathways
The degradation of EGFR by P3 leads to the suppression of key downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. This inhibition ultimately results in decreased cell proliferation, cell cycle arrest, and induction of apoptosis.[2]
Caption: EGFR downstream signaling pathways inhibited by P3-induced degradation.
Experimental Workflow
The development and characterization of this compound (P3) followed a logical workflow from chemical synthesis to comprehensive biological evaluation.
Caption: Experimental workflow for the development of this compound.
Conclusion
This compound (P3) is a potent and selective degrader of mutant EGFR, demonstrating significant anti-proliferative activity in NSCLC cell lines harboring activating and resistance mutations. Its mechanism of action, involving the recruitment of the VHL E3 ligase to induce proteasomal degradation of EGFR, offers a promising strategy to overcome the limitations of traditional EGFR inhibitors. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further investigation into the in vivo efficacy and pharmacokinetic properties of P3 is warranted to fully assess its therapeutic potential.
References
In-Depth Technical Guide: PROTAC EGFR Degrader 4 (P3) - Targets and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of PROTAC EGFR degrader 4, also known as P3, a potent and selective degrader of mutant epidermal growth factor receptor (EGFR). EGFR is a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC), where activating mutations drive tumor growth. However, the emergence of drug resistance to traditional EGFR inhibitors necessitates the development of novel therapeutic strategies like targeted protein degradation.
This compound (P3) has emerged as a promising agent that selectively induces the degradation of specific mutant forms of EGFR while sparing the wild-type protein, a characteristic that could translate to a wider therapeutic window and reduced side effects. This document details the known targets, selectivity profile, and underlying mechanisms of action of this degrader, supported by quantitative data and detailed experimental methodologies.
Core Concepts: PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By simultaneously engaging the target protein and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome, effectively eliminating it from the cell.
An In-depth Technical Guide to PROTAC EGFR Degrader 4 for Mutant EGFR Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of resistance to tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations has necessitated the development of novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach to target and eliminate disease-causing proteins. This technical guide provides a comprehensive overview of a potent PROTAC, EGFR degrader 4 (also referred to as P3), which has demonstrated significant efficacy in degrading mutant forms of EGFR.
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system. They consist of two distinct ligands connected by a linker: one binds to the target protein (in this case, mutant EGFR), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to its complete removal, offering a more sustained and potentially more effective therapeutic outcome.
This guide will delve into the quantitative data supporting the efficacy of PROTAC EGFR degrader 4, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data for this compound (P3), showcasing its potency and selectivity for mutant EGFR.
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| HCC827 | EGFRdel19 | 0.83 ± 0.30 | [1] |
| H1975 | EGFR L858R/T790M | 203 ± 21 | [1] |
| A431 | EGFR WT | 245 ± 30 | [1] |
Table 1: Anti-proliferative Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potent inhibitory effect on the growth of cancer cell lines harboring EGFR mutations, particularly the EGFRdel19 mutation.
| Cell Line | EGFR Mutation Status | DC50 (nM) | Time Point | Reference |
| HCC827 | EGFRdel19 | 0.51 | 48 hours | [1] |
| H1975 | EGFR L858R/T790M | 126 | Not Specified | [1] |
Table 2: Degradation Activity of this compound. The half-maximal degradation concentration (DC50) values indicate the high potency of the degrader in inducing the degradation of mutant EGFR proteins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR signaling pathway, the mechanism of action of PROTACs, and a typical experimental workflow for evaluating a PROTAC's efficacy.
Caption: EGFR Signaling Pathway.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HCC827, H1975, or A431 cells in a 96-well plate at a density of 5,000 cells per well and culture overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis.
Western Blot Analysis for Protein Degradation and Signaling Pathway Inhibition
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 48 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EGFR, phospho-EGFR (Tyr1068), Akt, phospho-Akt (Ser473), ERK, phospho-ERK (Thr202/Tyr204), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein levels to the loading control to determine the percentage of degradation (for DC50 and Dmax) or the change in phosphorylation status.
-
Conclusion
This compound (P3) has emerged as a highly potent and selective degrader of mutant EGFR, demonstrating significant anti-proliferative activity in relevant cancer cell lines. Its mechanism of action, which involves the complete removal of the target protein, offers a promising strategy to overcome the resistance mechanisms that plague traditional EGFR inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially advance this and similar molecules towards clinical applications. The continued exploration of PROTAC technology holds great promise for the future of targeted cancer therapy.
References
An In-depth Technical Guide: The Role of Autophagy in the Activity of PROTAC EGFR Degrader 4
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To provide a comprehensive technical overview of the interplay between the autophagy pathway and the function of PROTAC EGFR degrader 4, a targeted protein degrader for mutant Epidermal Growth Factor Receptor (EGFR).
Introduction
The landscape of targeted cancer therapy is continuously evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality. Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs act as event-driven catalysts, hijacking the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][5]
The Epidermal Growth Factor Receptor (EGFR) is a well-established oncogenic driver, and its aberrant signaling is a hallmark of various cancers, particularly non-small-cell lung cancer (NSCLC).[1][6] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, acquired resistance remains a significant clinical hurdle.[1][7] PROTACs offer a promising strategy to overcome this resistance by degrading the entire EGFR protein, thus eliminating both its enzymatic and scaffolding functions.
This guide focuses on a specific molecule, this compound (also referred to as compound P3), a potent degrader of mutant EGFR.[8][9] Notably, its mechanism of action has been linked to autophagy, an intracellular degradation system that disassembles dysfunctional components.[8][10] This document will explore the core activity of this compound, present its quantitative performance metrics, detail relevant experimental protocols, and elucidate the integral role of autophagy in its function.
Mechanism of Action and the Implication of Autophagy
The primary mechanism for most PROTACs involves the ubiquitin-proteasome system (UPS). The PROTAC facilitates the formation of a ternary complex between the target protein (EGFR) and an E3 ligase, leading to polyubiquitination of EGFR and its subsequent recognition and degradation by the 26S proteasome.[3][4]
However, emerging evidence suggests that the cellular protein degradation machinery is more complex, with potential crosstalk between the UPS and the autophagy-lysosome pathway. For this compound, it is explicitly stated that its induced degradation of EGFR is related to autophagy.[8] While the proteasome is primarily responsible for degrading soluble, short-lived proteins, autophagy is capable of degrading larger structures, including protein aggregates and entire organelles, through their engulfment in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation.[10][]
The involvement of autophagy in the context of this PROTAC could manifest in several ways:
-
A Parallel Degradation Route: The degrader may engage both the UPS and the autophagy pathway simultaneously to clear EGFR. Some advanced degrader platforms are being intentionally designed to leverage the autophagy-lysosome pathway.[12]
-
A Compensatory Mechanism: Inhibition of the proteasome can lead to an upregulation of autophagy as a compensatory protein clearance mechanism. It is plausible that the high load of ubiquitinated EGFR generated by the PROTAC could trigger or overwhelm the proteasome, activating autophagy as a backup.
-
Stress-Induced Autophagy: Treatment with anti-cancer agents, including EGFR TKIs, is known to induce autophagy as a cellular stress response.[13][14] This induced autophagy could be cytoprotective or contribute to cell death, thereby influencing the overall efficacy of the degrader.
The precise molecular link between this compound and the autophagy machinery warrants further investigation, but its role is a critical consideration for understanding the degrader's complete pharmacological profile.
Quantitative Data Presentation
The efficacy of this compound has been quantified in various cancer cell lines, primarily focusing on its ability to induce degradation (DC₅₀) and inhibit cell proliferation (IC₅₀).
Table 1: Degradation and Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation Status | DC₅₀ (nM) | IC₅₀ (nM) | Source |
| HCC827 | del19 | 0.51 | 0.83 | [8] |
| H1975 | L858R/T790M | 126 | 203.1 | [8] |
| A431 | Wild-Type (WT) | Not specified | 245 | [8] |
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the degrader required to reduce the level of the target protein by 50%.
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the degrader required to inhibit a biological process (e.g., cell proliferation) by 50%.
The data clearly indicates that this compound is exceptionally potent against the EGFR del19 mutant, with sub-nanomolar DC₅₀ and IC₅₀ values. Its activity against the double mutant L858R/T790M is more moderate but still significant, while it shows much lower potency against wild-type EGFR, suggesting a favorable selectivity profile.
Table 2: Cellular Effects of this compound in HCC827 Cells (48-hour treatment)
| Concentration | Apoptosis Induction | Cell Cycle Arrest Phase | Source |
| 10 nM | 31.07% | G1 | [8] |
| 100 nM | 44.80% | G1 | [8] |
These results demonstrate that the degradation of EGFR by this PROTAC leads to significant downstream functional consequences, including the induction of programmed cell death (apoptosis) and arrest of the cell cycle at the G1 phase.[8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a deeper understanding. The following diagrams, rendered using DOT language, illustrate the key signaling pathways and a logical experimental workflow.
This compound Mechanism of Action
Caption: Dual degradation pathways for EGFR mediated by this compound.
Simplified EGFR Signaling Pathway
Caption: Key downstream signaling cascades activated by EGFR.
Core Autophagy Signaling Pathway
Caption: The canonical pathway of macroautophagy induction and execution.
Experimental Workflow to Probe Autophagy's Role
Caption: Workflow to assess the contribution of autophagy to PROTAC activity.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing findings.
Western Blotting for EGFR Degradation and Autophagy Flux
This protocol is used to quantify the levels of specific proteins, allowing for the direct measurement of EGFR degradation and the assessment of autophagy induction via LC3 lipidation.
-
Materials and Reagents:
-
Cancer cell lines (e.g., HCC827, H1975).
-
This compound.
-
Autophagy inhibitors (e.g., Chloroquine, Bafilomycin A1).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
PVDF or nitrocellulose membranes.
-
Transfer buffer, TBST (Tris-buffered saline with 0.1% Tween 20).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-EGFR, anti-p-EGFR, anti-LC3B, anti-p62, anti-Actin or anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with desired concentrations of this compound, with or without autophagy inhibitors, for the specified duration.
-
Lysis: Wash cells with ice-cold PBS, then add RIPA buffer. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[15] Centrifuge at ~14,000 x g for 15 minutes at 4°C.[16]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[17]
-
Sample Preparation: Normalize protein concentrations for all samples. Add LDS sample buffer and reducing agent, then heat samples at 70-95°C for 5-10 minutes.[16]
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control. An increase in the LC3-II/LC3-I ratio, especially in the presence of lysosomal inhibitors, indicates increased autophagic flux.[14]
-
Cell Viability Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the IC₅₀ value of the degrader.
-
Materials and Reagents:
-
96-well clear-bottom cell culture plates.
-
Cancer cell lines.
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8).
-
Microplate reader (for luminescence or absorbance).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.[9][18]
-
Assay Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., for CellTiter-Glo, add a volume equal to the culture medium).[17]
-
Incubation and Reading: Incubate for the time specified by the manufacturer (e.g., 10 minutes for CellTiter-Glo, 1-4 hours for CCK-8) to allow the reaction to stabilize.
-
Data Acquisition: Measure luminescence or absorbance using a microplate reader.
-
Analysis: Normalize the readings to the vehicle-treated control cells (representing 100% viability). Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
LC3 Lipidation Assay (In Vitro Reconstitution)
This advanced cell-free assay directly measures the enzymatic conversion of LC3-I to LC3-II, providing a direct readout of a core step in autophagosome formation.[19]
-
Materials and Reagents:
-
Procedure:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) by methods such as extrusion or sonication.[21]
-
Reaction Setup: In a microcentrifuge tube, combine the purified ATG proteins, LC3B, ATP, MgCl₂, and liposomes in the reaction buffer.[21]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 20-60 minutes).[20][21]
-
Quenching: Stop the reaction by adding 4X LDS loading buffer and heating the samples (e.g., 60-70°C for 10 minutes).[20][22]
-
Analysis: Analyze the samples by SDS-PAGE. Since LC3-II is lipidated, it will migrate faster on the gel than LC3-I.
-
Visualization: Visualize the protein bands using Coomassie blue staining or Western blot for LC3.[20][21] The appearance and intensity of the lower molecular weight LC3-II band indicate successful lipidation.
-
Conclusion
This compound is a highly effective and selective degrader of mutant EGFR, demonstrating potent anti-proliferative and pro-apoptotic activity in relevant cancer cell models.[8] A key feature of its mechanism is the involvement of the autophagy pathway, which may act in concert with the canonical ubiquitin-proteasome system to ensure efficient clearance of the targeted receptor.
The interplay between targeted protein degradation and autophagy is a rapidly advancing area of research. Understanding this connection is not merely academic; it has profound implications for drug development. Modulating autophagy—either through inhibition to block a potential resistance mechanism or through induction to enhance degradation—could be a viable strategy to improve the therapeutic window and efficacy of PROTACs like EGFR degrader 4. The protocols and data presented in this guide provide a foundational framework for researchers to further dissect this relationship and optimize the next generation of targeted protein degraders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. labhoo.com [labhoo.com]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 10. cusabio.com [cusabio.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. EGFR tyrosine kinase inhibition induces autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of LC3 lipidation by the autophagy-specific class III phosphatidylinositol-3 kinase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LC3 Lipidation assay for ATG3 Mutants [protocols.io]
- 21. Three-step docking by WIPI2, ATG16L1, and ATG3 delivers LC3 to the phagophore - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LC3-lipidation-assay [protocols.io]
The Cellular Impact of PROTAC EGFR Degrader 4 on Non-Small Cell Lung Cancer Cell Lines: A Technical Overview
This technical guide provides a detailed examination of the cellular effects of PROTAC EGFR degrader 4 on Non-Small Cell Lung Cancer (NSCLC) cell lines. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, experimental methodologies, and the underlying signaling pathways.
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to induce the degradation of specific proteins of interest.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][3] This event-driven mechanism offers a distinct advantage over traditional occupancy-driven inhibitors.[4][5]
In the context of NSCLC, the Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target.[6][7] Activating mutations in the EGFR gene can lead to the hyperactivation of downstream pro-survival signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MAPK cascades, promoting tumorigenesis.[6][8] While EGFR tyrosine kinase inhibitors (TKIs) have been effective, the development of resistance, often through secondary mutations like T790M, remains a significant clinical challenge.[7][9][10] PROTACs offer a promising strategy to overcome this resistance by degrading the entire EGFR protein, including mutated forms.[4][11]
This guide focuses on this compound, also identified as compound P3, a potent degrader targeting mutant EGFR.[2][12]
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound has been quantified across several key cellular metrics in various NSCLC cell lines. These lines include HCC827, which harbors an EGFR exon 19 deletion (del19), and H1975, which carries the L858R/T790M double mutation, a common resistance mechanism to first-generation TKIs.[12] A431, a cell line with wild-type (WT) EGFR, is included for comparison.
Table 1: Anti-proliferative Activity (IC50)
The IC50 value represents the concentration of the degrader required to inhibit cell proliferation by 50%.
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| HCC827 | EGFRdel19 | 0.83 ± 0.30[12] |
| H1975 | EGFRL858R/T790M | 203 ± 21[12] |
| A431 | EGFRWT | 245 ± 30[12] |
Table 2: Protein Degradation Efficiency (DC50)
The DC50 value is the concentration of the degrader required to induce 50% degradation of the target protein.
| Cell Line | Targeted EGFR Mutant | DC50 (nM) |
| HCC827 | EGFRdel19 | 0.51[12] |
| H1975 | EGFRL858R/T790M | 126[12] |
Table 3: Apoptosis Induction
The pro-apoptotic effect of this compound was evaluated in the HCC827 cell line after 48 hours of treatment.
| Treatment Concentration (nM) | Percentage of Apoptotic Cells (%) |
| 10 | 31.07[12] |
| 100 | 44.80[12] |
Table 4: Cell Cycle Arrest
This compound was found to induce cell cycle arrest at the G1 phase in both HCC827 and H1975 cell lines.[12]
| Cell Line | Effect |
| HCC827 | G1 Phase Arrest[12] |
| H1975 | G1 Phase Arrest[12] |
Visualizations: Pathways and Processes
Diagrams are provided to visually represent the key mechanisms and workflows discussed.
Caption: General mechanism of action for this compound.
Caption: Simplified EGFR signaling pathways inhibited by degrader 4.
Caption: Workflow for evaluating the cellular effects of a PROTAC.
Experimental Protocols
The following sections detail the standard methodologies employed to obtain the quantitative data presented above.
Cell Culture
NSCLC cell lines (e.g., HCC827, H1975, A431) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (IC50 Determination)
-
Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with serially diluted concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Quantification: Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B). The absorbance is read using a microplate reader.
-
Analysis: The results are normalized to untreated controls, and the IC50 values are calculated using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
Western Blotting (DC50 and Pathway Analysis)
Western blotting is a key technique to confirm the PROTAC-induced degradation of the target protein.[13]
-
Cell Lysis: Cells are treated with varying concentrations of the PROTAC for a set time (e.g., 48 hours).[12] After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., total EGFR, phosphorylated-EGFR, Akt, p-Akt, and a loading control like GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ). The protein levels are normalized to the loading control. The DC50 value is calculated by plotting the percentage of remaining protein against the log of the degrader concentration.[11]
Apoptosis Assay
-
Cell Treatment: Cells are seeded and treated with this compound at specified concentrations (e.g., 10 and 100 nM) for 48 hours.[12]
-
Staining: Both floating and adherent cells are collected and stained using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic.
-
Analysis: The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) is quantified.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the PROTAC degrader for a specified time.
-
Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer.
-
Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software (e.g., ModFit LT).
Summary of Cellular Effects
This compound demonstrates potent and selective activity against NSCLC cell lines harboring activating and resistant EGFR mutations.[12] It effectively induces the degradation of EGFRdel19 and EGFRL858R/T790M at nanomolar concentrations, leading to the inhibition of downstream signaling through effectors like Akt.[12] This targeted degradation translates into significant anti-proliferative effects, the induction of apoptosis, and arrest of the cell cycle at the G1 phase.[12] The data collectively supports the therapeutic potential of PROTAC-mediated EGFR degradation as a strategy to overcome TKI resistance in NSCLC.
References
- 1. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. PROTAC therapy as a new targeted therapy for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cells | Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - Stewart - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on PROTAC EGFR Degrader 4-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a well-validated therapeutic target in various cancers, particularly non-small cell lung cancer (NSCLC). However, the efficacy of traditional EGFR tyrosine kinase inhibitors (TKIs) is often limited by the emergence of drug resistance mutations. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome such resistance by inducing the degradation of the target protein rather than merely inhibiting its activity. This technical guide focuses on PROTAC EGFR degrader 4, also known as compound P3, a potent and selective degrader of mutant EGFR, and elucidates its mechanism of inducing apoptosis in cancer cells.
This compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to mutant EGFR, leading to its ubiquitination and subsequent degradation.[1] This degradation is mediated through both the proteasome and autophagy pathways.[1] The depletion of mutant EGFR disrupts downstream pro-survival signaling pathways, such as the PI3K/Akt pathway, ultimately triggering apoptosis and cell cycle arrest in cancer cells.[1][2]
Data Presentation
The following tables summarize the quantitative data on the activity of this compound in various cancer cell lines.
Table 1: Anti-proliferative and Degradation Activity of this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) | DC50 (nM) | Reference(s) |
| HCC827 | EGFRdel19 | 0.83 ± 0.30 | 0.51 | [2] |
| H1975 | EGFRL858R/T790M | 203 ± 21 | 126 | [2] |
| A431 | EGFRWT | 245 ± 30 | Not specified | [2] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Table 2: Apoptosis Induction and Cell Cycle Arrest by this compound
| Cell Line | Treatment Concentration (nM) | Treatment Duration | Apoptotic Cells (%) | Cell Cycle Arrest | Reference(s) |
| HCC827 | 10 | 48 hours | 31.07 | G1 phase | [2] |
| HCC827 | 100 | 48 hours | 44.80 | G1 phase | [2] |
| H1975 | Not specified | 48 hours | Not specified | G1 phase | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound-induced apoptosis.
References
Technical Guide: PROTAC EGFR Degrader 4 Induces G1 Cell Cycle Arrest in H1975 Non-Small Cell Lung Cancer Cells
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) necessitates novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) offer a distinct mechanism by inducing the degradation of target proteins rather than merely inhibiting them. This technical guide provides an in-depth analysis of PROTAC EGFR degrader 4 (also referred to as compound P3), focusing on its efficacy in inducing cell cycle arrest in the H1975 human lung adenocarcinoma cell line, which harbors the EGFRL858R/T790M double mutation conferring resistance to early-generation TKIs. This document details the quantitative biological activity, the molecular mechanism of action, and comprehensive experimental protocols for evaluating such compounds.
Quantitative Data Summary
This compound demonstrates potent and specific activity against H1975 cells by effectively inducing the degradation of the mutant EGFR protein and inhibiting cell proliferation.
Table 1: Biological Activity of this compound in H1975 Cells
| Parameter | Value | Cell Line | Notes |
| IC50 (Anti-proliferative Activity) | 203.1 nM (± 21 nM)[1] | H1975 (EGFRL858R/T790M) | The concentration at which 50% of cell growth is inhibited. |
| DC50 (EGFR Degradation) | 126.2 nM[2][3][4] | H1975 (EGFRL858R/T790M) | The concentration at which 50% of the target protein is degraded after 48 hours.[1] |
Table 2: Cellular Effects of this compound in H1975 Cells
| Cellular Process | Observation | Concentration(s) | Treatment Time |
| Cell Cycle | Arrest at G1 phase[1][2] | Not specified | 48 hours[1] |
| Downstream Signaling | Dramatic reduction in phosphorylation of EGFR and Akt[1] | 3 nM and 100 nM[1] | 48 hours[1] |
Mechanism of Action and Signaling
This compound is a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system to target and eliminate the mutant EGFR protein.
PROTAC-Mediated EGFR Degradation
The degrader functions by forming a ternary complex, bringing together the target protein (EGFRL858R/T790M) and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[3][5] This proximity induces the E3 ligase to tag the EGFR protein with a polyubiquitin chain. This "kiss of death" marks the protein for recognition and subsequent destruction by the proteasome.[6] Studies indicate that the degradation process for this compound involves both the proteasome and autophagy-related pathways.[1][4]
Inhibition of Downstream Signaling and G1 Arrest
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades crucial for cell proliferation and survival, most notably the PI3K/Akt pathway.[7] By degrading the EGFR protein, this compound effectively shuts down this signaling cascade, which is evidenced by the reduced phosphorylation of both EGFR itself and its key downstream effector, Akt.[1] The inhibition of the EGFR/Akt pathway prevents cells from passing the G1/S checkpoint of the cell cycle, leading to G1 arrest and a halt in proliferation.[1][2]
Experimental Protocols
The following section details the key methodologies required to investigate the effects of this compound on H1975 cells.
Cell Culture and Maintenance
-
Cell Line: H1975 cells (ATCC) are cultured in RPMI-1640 medium.[7]
-
Supplementation: The medium is supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[7]
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency using standard trypsinization protocols.
Western Blot Analysis for Protein Degradation and Signaling
-
Seeding: Plate H1975 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-1000 nM) for specified time points (e.g., 24, 48 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitor cocktails.[7]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein lysate (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.[7]
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-β-actin) overnight at 4°C.[7]
-
Detection: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody. Visualize bands using an ECL detection system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control (β-actin). Calculate DC50 values using non-linear regression in software like GraphPad Prism.
Cell Viability Assay (IC50 Determination)
-
Seeding: Seed H1975 cells (e.g., 5,000 cells/well) in 96-well plates and allow them to attach overnight.[7]
-
Treatment: Add serial dilutions of this compound to the wells and incubate for the desired duration (e.g., 48 or 96 hours).[7]
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate according to the manufacturer's instructions.[7]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to vehicle-treated control cells. Determine the IC50 value by plotting a dose-response curve in software like GraphPad Prism.[7]
Flow Cytometry for Cell Cycle Analysis
-
Seeding and Treatment: Plate H1975 cells in 6-well plates. After overnight adherence, treat with this compound at relevant concentrations (e.g., 1x, 5x, 10x IC50) for 48 hours.
-
Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Fixation: Resuspend cells in 500 µL of cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent agent against the TKI-resistant H1975 NSCLC cell line. By hijacking the ubiquitin-proteasome system, it effectively induces the degradation of mutant EGFR, leading to the suppression of critical downstream pro-survival signaling through the Akt pathway. This targeted degradation culminates in G1 phase cell cycle arrest, thereby inhibiting tumor cell proliferation.[1][2] The data and protocols presented herein provide a comprehensive guide for researchers investigating this and similar targeted protein degraders as a promising therapeutic strategy to overcome acquired drug resistance in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent small molecule PROTACs targeting mutant EGFR - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
An In-depth Technical Guide to PROTAC EGFR Degrader 4 (P3) for the Targeted Degradation of EGFRdel19 Mutation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in targeted therapy, shifting the paradigm from inhibition to induced degradation of pathogenic proteins. This guide focuses on PROTAC EGFR degrader 4, also identified as compound P3, a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR) harboring the exon 19 deletion (del19) mutation, a key driver in non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of the molecular characteristics, mechanism of action, and preclinical efficacy of this compound, supported by detailed experimental protocols and pathway visualizations to aid in its research and development.
Introduction to this compound (P3)
This compound (P3) is a heterobifunctional molecule designed to specifically induce the degradation of mutant EGFR, particularly the EGFRdel19 variant. It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). P3 consists of three key components: a ligand that binds to mutant EGFR, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties. By forming a ternary complex between mutant EGFR and VHL, P3 facilitates the ubiquitination of EGFRdel19, marking it for degradation by the proteasome.
Quantitative Data Summary
The preclinical efficacy of this compound (P3) has been demonstrated in various NSCLC cell lines. The following tables summarize the key quantitative data reported for this compound.
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| HCC827 | EGFRdel19 | 0.83 | [1] |
| H1975 | EGFRL858R/T790M | 203.01 | [1] |
Table 1: Anti-proliferative Activity of this compound (P3)
| Cell Line | EGFR Mutation Status | DC50 (nM) | Reference |
| HCC827 | EGFRdel19 | 0.51 | [1] |
| H1975 | EGFRL858R/T790M | 126.2 | [1] |
Table 2: Degradation Activity of this compound (P3)
Mechanism of Action and Signaling Pathways
This compound (P3) leverages the cellular ubiquitin-proteasome machinery to achieve its therapeutic effect. The process can be visualized as a catalytic cycle.
Upon degradation of EGFRdel19, its downstream signaling pathways, which are constitutively active in cancer cells, are suppressed. The primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, both of which are critical for cell proliferation, survival, and growth.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the standard protocols for the key experiments used to characterize this compound.
Western Blotting for EGFR Degradation and Pathway Inhibition
This protocol is used to quantify the degradation of total EGFR and the inhibition of phosphorylation of downstream signaling proteins like AKT and ERK.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time and concentrations. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well plates.
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidic isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After cell attachment, treat with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometry tubes.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Binding buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Ethanol (70%, cold).
-
Propidium Iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution.
-
Incubation: Incubate at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Conclusion and Future Directions
This compound (P3) represents a promising therapeutic strategy for NSCLC driven by the EGFRdel19 mutation. Its ability to induce the degradation of the oncogenic driver protein offers a potential advantage over traditional inhibitors, particularly in overcoming acquired resistance. The data presented in this guide highlight its potent and selective preclinical activity. Further research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the long-term effects of sustained EGFR degradation to pave the way for its clinical translation. This technical guide serves as a foundational resource for researchers dedicated to advancing this innovative therapeutic modality.
References
An In-depth Technical Guide to PROTAC EGFR Degrader 4 for L858R/T790M EGFR-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), frequently driven by the T790M mutation, presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy to overcome this resistance by inducing the degradation of the target protein rather than inhibiting its enzymatic activity. This technical guide provides a comprehensive overview of PROTAC EGFR degrader 4, a potent and selective degrader of mutant EGFR, including the clinically relevant L858R/T790M double mutant. This document details its mechanism of action, summarizes key in vitro efficacy data, provides detailed experimental protocols for its evaluation, and presents visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound, also known as compound P3, is a heterobifunctional molecule designed to specifically target mutant forms of the epidermal growth factor receptor for degradation.[1] It consists of a ligand that binds to mutant EGFR and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a chemical linker.[1] This targeted degradation approach offers a promising alternative to traditional EGFR inhibitors, particularly in the context of acquired resistance mutations like T790M.
Chemical Structure:
-
CAS Number: 2882845-50-1
-
Chemical Formula: C46H53F2N7O8
-
Molecular Weight: 889.95 g/mol
(Image of the chemical structure of this compound would be placed here in a full whitepaper)
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the neosubstrate, the mutant EGFR protein, and the VHL E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the EGFR protein.
-
Proteasomal Degradation: The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: After degradation of the target protein, the PROTAC is released and can induce the degradation of another EGFR molecule, acting catalytically.
Interestingly, the degradation of EGFR induced by this compound has also been linked to the autophagy pathway, suggesting a dual mechanism of action that may enhance its efficacy.[1][2]
In Vitro Efficacy Data
The following tables summarize the quantitative data for the in vitro activity of this compound against various NSCLC cell lines.
Table 1: Degradation Activity (DC50)
| Cell Line | EGFR Mutation Status | DC50 (nM) | Treatment Duration |
| HCC827 | del19 | 0.51 | 48 hours |
| H1975 | L858R/T790M | 126 | Not Specified |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity (IC50)
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| HCC827 | del19 | 0.83 ± 0.30 |
| H1975 | L858R/T790M | 203.1 ± 21 |
| A431 | Wild-Type | 245 ± 30 |
IC50: Half-maximal inhibitory concentration.
Table 3: Cellular Effects in HCC827 and H1975 Cell Lines
| Assay | Cell Line | Concentration (nM) | Observation |
| Apoptosis | HCC827 | 10 | 31.07% of cells undergo apoptosis |
| 100 | 44.80% of cells undergo apoptosis | ||
| Cell Cycle | HCC827 & H1975 | 10, 100 | Arrest at G1 phase |
| Phospho-EGFR & Phospho-Akt | HCC827 & H1975 | 3, 100 | Dramatic reduction in phosphorylation |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and PROTAC Intervention
The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention by this compound.
Caption: EGFR signaling pathway and the mechanism of PROTAC-mediated degradation.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for the in vitro characterization of this compound.
Caption: A typical experimental workflow for in vitro evaluation of a PROTAC.
Detailed Experimental Protocols
The following are detailed, representative protocols for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of the PROTAC.
Materials:
-
NSCLC cell lines (e.g., H1975)
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted PROTAC solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 2-4 hours in the dark, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis for EGFR Degradation
This protocol is for determining the DC50 value and assessing the impact on downstream signaling.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-phospho-EGFR (Tyr1068), anti-Akt, anti-phospho-Akt (Ser473), anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 48 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation. Calculate the DC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of the PROTAC on cell cycle progression.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound demonstrates potent and selective degradation of mutant EGFR, including the clinically challenging L858R/T790M double mutant. Its ability to induce apoptosis and cell cycle arrest, coupled with its catalytic mode of action and potential involvement of the autophagy pathway, positions it as a promising therapeutic candidate for overcoming TKI resistance in NSCLC. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this novel therapeutic modality.
References
Downstream Signaling Effects of PROTAC EGFR Degrader 4: A Technical Guide
This technical guide provides an in-depth analysis of the downstream signaling effects of PROTAC EGFR degrader 4. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and targeted protein degradation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[1][2] They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to tag the target protein for destruction.[3][4]
This compound is a potent and selective degrader of mutant forms of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in non-small-cell lung cancer (NSCLC).[3][5] Activating mutations in EGFR, such as the exon 19 deletion (del19) and the L858R point mutation, lead to constitutive kinase activity and uncontrolled cell proliferation.[3] this compound is designed to specifically target and eliminate these mutant EGFR proteins, offering a promising therapeutic strategy to overcome resistance to traditional EGFR tyrosine kinase inhibitors (TKIs).[6][7]
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between the degrader, the target mutant EGFR protein, and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][3] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the EGFR protein. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome. Some evidence also suggests the involvement of the lysosomal degradation pathway.[8]
Quantitative Efficacy Data
This compound has demonstrated potent and selective activity against cancer cell lines harboring specific EGFR mutations. The following tables summarize its degradation and anti-proliferative capabilities.
Table 1: Degradation Potency (DC50) of this compound
| Cell Line | EGFR Mutation | DC50 (nM) | Reference |
| HCC827 | del19 | 0.51 | [5] |
| H1975 | L858R/T790M | 126 | [5] |
DC50: The concentration required to induce 50% degradation of the target protein.
Table 2: Anti-proliferative Activity (IC50) of this compound
| Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| HCC827 | del19 | 0.83 | [5] |
| H1975 | L858R/T790M | 203.1 | [5] |
| A431 | Wild-Type | 245 | [5] |
IC50: The concentration required to inhibit 50% of cell growth.
Table 3: Apoptosis Induction in HCC827 Cells (48-hour treatment)
| Concentration (nM) | Apoptosis (%) | Reference |
| 10 | 31.07 | [5] |
| 100 | 44.80 | [5] |
Downstream Signaling Pathways
The degradation of EGFR by this compound leads to the significant inhibition of its downstream signaling cascades, which are crucial for tumor cell proliferation and survival. The primary pathways affected are the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[4][9][10]
Treatment with this compound dramatically reduces the phosphorylation of both EGFR and its downstream effector, AKT, in HCC827 and H1975 cell lines.[5] This inhibition of signaling culminates in cell cycle arrest at the G1 phase and the induction of apoptosis.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture
-
Cell Lines:
-
HCC827: Human lung adenocarcinoma cells with an EGFR exon 19 deletion.
-
H1975: Human lung adenocarcinoma cells with EGFR L858R and T790M mutations.
-
A431: Human epidermoid carcinoma cells with wild-type EGFR.
-
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the levels of EGFR and downstream signaling proteins.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with various concentrations of this compound (e.g., 0.3-100 nM) for 24 or 48 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Primary Antibodies: anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-GAPDH (as a loading control).
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect signals using an ECL chemiluminescence kit and an imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to determine the relative protein levels, normalized to the loading control.
Cell Viability Assay (CCK-8)
This assay measures the anti-proliferative effects of the degrader.
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 48 or 96 hours.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability relative to the DMSO-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cells (e.g., HCC827) with this compound (e.g., 10 and 100 nM) for 48 hours.
-
Staining: Harvest cells and wash with cold PBS. Resuspend in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound effectively induces the degradation of mutant EGFR, leading to the potent inhibition of downstream pro-survival signaling pathways. This activity translates into significant anti-proliferative effects and the induction of apoptosis in NSCLC cell lines harboring activating EGFR mutations. The data presented in this guide underscore the potential of targeted protein degradation as a therapeutic strategy to overcome the challenges of drug resistance in EGFR-driven cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this and similar EGFR-degrading PROTACs.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Treatment of Cancer and Alzheimer’s Disease by PROTAC Degradation of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The next generation of EGFR inhibitors: a patenting perspective of PROTACs based EGFR degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. EGFR interactive pathway | Abcam [abcam.com]
- 10. ClinPGx [clinpgx.org]
In Vivo Efficacy of PROTAC EGFR Degraders: A Technical Guide
This technical guide provides a comprehensive overview of the in vivo efficacy of representative Proteolysis Targeting Chimera (PROTAC) epidermal growth factor receptor (EGFR) degraders. It is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation. This document summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes relevant biological pathways and workflows.
Introduction to PROTAC EGFR Degraders
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] In the context of non-small cell lung cancer (NSCLC), EGFR has emerged as a critical therapeutic target due to the prevalence of activating mutations that drive tumorigenesis.[4][5][6] PROTAC EGFR degraders offer a novel therapeutic modality to overcome resistance mechanisms associated with traditional EGFR tyrosine kinase inhibitors (TKIs).[7][8][9]
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein (EGFR), the PROTAC molecule, and an E3 ubiquitin ligase.[1][10] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2]
In Vivo Efficacy of Representative PROTAC EGFR Degraders
This section details the in vivo efficacy of several well-characterized PROTAC EGFR degraders from preclinical studies.
Dacomitinib-Based Degrader: Compound 13
Compound 13 is a potent and covalent inhibitor-based EGFR degrader.[7] In preclinical studies, it has demonstrated significant antitumor efficacy in a xenograft model of NSCLC.[7][11]
Quantitative In Vivo Efficacy Data for Compound 13
| Parameter | Value | Cell Line | Animal Model | Reference |
| Tumor Growth Inhibition (TGI) | 90% | HCC-827 (EGFR del19) | Xenograft | [7] |
| Dose | 30 mg/kg | HCC-827 (EGFR del19) | Xenograft | [7] |
Experimental Protocol: Xenograft Study with Compound 13
-
Animal Model: Female BALB/c nude mice.
-
Cell Line and Tumor Initiation: HCC-827 cells, harboring an EGFR exon 19 deletion, were subcutaneously injected into the mice to establish xenograft tumors.
-
Treatment: Once tumors reached a palpable size, mice were treated with Compound 13 at a dose of 30 mg/kg. The formulation and frequency of administration were not detailed in the abstract.
Brigatinib-Based Degrader: HJM-561
HJM-561 is an orally bioavailable PROTAC EGFR degrader designed to overcome resistance to third-generation EGFR inhibitors, such as osimertinib, which is often driven by the C797S mutation.[12][13]
Quantitative In Vivo Efficacy Data for HJM-561
| Parameter | Value | Model Type | EGFR Mutation | Animal Model | Reference |
| Tumor Growth Inhibition (TGI) | 58% | Cell-derived xenograft (CDX) | Del19/T790M/C797S | Ba/F3 cell-implanted mice | [14] |
| Dose | 20 mg/kg (p.o., once daily) | CDX | Del19/T790M/C797S | Ba/F3 cell-implanted mice | [14] |
| Tumor Growth Inhibition (TGI) | 84% | CDX | Del19/T790M/C797S | Ba/F3 cell-implanted mice | [14] |
| Dose | 40 mg/kg (p.o., once daily) | CDX | Del19/T790M/C797S | Ba/F3 cell-implanted mice | [14] |
| Tumor Growth Inhibition (TGI) | 67% | Patient-derived xenograft (PDX) | Del19/T790M/C797S | Mice | [12][13] |
| Dose | 40 mg/kg (p.o., once daily) | PDX | Del19/T790M/C797S | Mice | [12][13] |
Experimental Protocol: Xenograft Studies with HJM-561
-
Animal Models:
-
Treatment: HJM-561 was administered orally once a day. In the CDX model, treatment was continued for 18 consecutive days.[12][13]
-
Endpoints: Tumor volume was measured throughout the study to determine tumor growth inhibition. Mouse body weight was also monitored to assess toxicity. The studies reported no significant changes in mouse body weight.[12][13]
Allosteric Degrader: CFT8919
CFT8919 is an orally bioavailable, allosteric PROTAC degrader that is highly selective for EGFR with the L858R mutation.[15] It has shown efficacy in preclinical models of NSCLC, including those with acquired resistance to other EGFR inhibitors.[15]
Quantitative In Vivo Efficacy Data for CFT8919
| Parameter | Value | Cell Line | Animal Model | Reference |
| EGFR Degradation in Tumor | Up to 85% | NCI-H1975 (EGFR L858R/T790M) | Xenograft | |
| Administration | Single oral dose | NCI-H1975 (EGFR L858R/T790M) | Xenograft | |
| Anti-tumor Activity | Dose-dependent, comparable to osimertinib | NCI-H1975 (EGFR L858R/T790M) | Xenograft | |
| Administration | Twice-daily oral administration | NCI-H1975 (EGFR L858R/T790M) | Xenograft |
Experimental Protocol: Xenograft Study with CFT8919
-
Animal Model: The specific strain of mice used was not detailed in the provided abstracts.
-
Cell Line and Tumor Initiation: NCI-H1975 cells, which harbor the EGFR L858R and T790M mutations, were used to establish xenograft tumors.
-
Pharmacodynamic Study: A single oral dose of CFT8919 was administered to tumor-bearing mice to assess the extent of EGFR degradation in the tumor tissue.
-
Efficacy Study: CFT8919 was administered orally twice daily in a dose-dependent manner to evaluate its anti-tumor activity. The efficacy was compared to that of osimertinib.
-
Endpoints: The primary endpoints were the level of EGFR degradation in the tumor and the inhibition of tumor growth. The studies also noted near-complete inhibition of phospho-EGFR.
Gefitinib-Based Degrader: MS39 (Compound 6)
MS39 is a gefitinib-based PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase. It was one of the first EGFR degraders reported to have sufficient in vivo pharmacokinetic properties for efficacy studies.[16]
Pharmacokinetic Data for MS39
While specific tumor growth inhibition data from a full efficacy study is not detailed in the provided abstracts, the pharmacokinetic profile of MS39 was assessed.
| Parameter | Value | Route of Administration | Animal Model | Reference |
| Bioavailability | Sufficient for in vivo efficacy studies | Intraperitoneal (IP) injection | Mice | [16] |
Experimental Protocol: Pharmacokinetic Study of MS39
-
Animal Model: Mice were used for the pharmacokinetic analysis.
-
Administration: MS39 was administered via intraperitoneal injection.
-
Endpoint: Plasma concentrations of MS39 were measured over time to determine its pharmacokinetic properties. The results indicated that MS39 had good bioavailability and a half-life sufficient for in vivo efficacy studies.[16]
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC EGFR degrader.
Caption: General mechanism of action for a PROTAC EGFR degrader.
EGFR Signaling Pathway in NSCLC
The diagram below depicts a simplified EGFR signaling pathway that is often constitutively active in NSCLC and is the target of EGFR degraders.
Caption: Simplified EGFR signaling pathway in non-small cell lung cancer.
General In Vivo Xenograft Study Workflow
The following workflow outlines the typical steps involved in a preclinical xenograft study for evaluating the efficacy of a PROTAC EGFR degrader.
Caption: General workflow for an in vivo xenograft efficacy study.
Conclusion
The in vivo studies of PROTAC EGFR degraders such as Compound 13, HJM-561, and CFT8919 provide compelling preclinical evidence for their potential as effective therapeutics for NSCLC. These molecules have demonstrated significant tumor growth inhibition and on-target degradation of EGFR in various xenograft models, including those resistant to existing therapies. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field. Further clinical investigation of these and other PROTAC EGFR degraders is warranted to fully elucidate their therapeutic potential.
References
- 1. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. revvity.com [revvity.com]
- 4. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 7. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. genscript.com [genscript.com]
- 13. HJM-561, a Potent, Selective, and Orally Bioavailable EGFR PROTAC that Overcomes Osimertinib-Resistant EGFR Triple Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. c4therapeutics.com [c4therapeutics.com]
- 16. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier of Cancer Therapy: A Technical Guide to the Pharmacokinetics and Bioavailability of EGFR PROTACs
For Immediate Release
Shanghai, China – November 11, 2025 – In the relentless pursuit of more effective cancer treatments, researchers, scientists, and drug development professionals are increasingly turning their attention to a promising new class of therapeutics: Proteolysis Targeting Chimeras (PROTACs). Specifically, those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers, are showing significant potential. This in-depth technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics (PK) and bioavailability of EGFR PROTACs, offering a critical resource for those working to advance these molecules from the laboratory to the clinic.
The development of PROTACs, which function by hijacking the cell's natural protein disposal system to eliminate disease-causing proteins, represents a paradigm shift in drug discovery.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs can eradicate the target protein entirely, offering the potential for a more profound and durable therapeutic effect.[1][4] However, the unique tripartite structure of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a linker, presents distinct challenges in achieving desirable pharmacokinetic properties, particularly oral bioavailability.[1][5][6]
This guide summarizes key quantitative pharmacokinetic data from preclinical studies of several notable EGFR PROTACs, details the experimental methodologies employed, and visualizes the critical biological pathways and experimental workflows.
Quantitative Pharmacokinetic Parameters of EGFR PROTACs
The successful translation of EGFR PROTACs into viable clinical candidates hinges on a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. The following tables consolidate the available preclinical pharmacokinetic data for several pioneering EGFR PROTACs.
| Compound | Animal Model | Dose & Route | Cmax | Tmax | t1/2 | AUC | Clearance (CL) | Oral Bioavailability (F%) | Reference |
| MS39 (Compound 6) | Male Swiss Albino Mice | 50 mg/kg IP | ~5 µM (at 8h) | - | Relatively long | - | - | Bioavailable | [1][7] |
| MS154 (Compound 10) | Male Swiss Albino Mice | 50 mg/kg IP | - | - | - | - | - | Bioavailable | [7] |
| HJM-561 | Rats | 10 mg/kg oral | - | ~4.5 hours | 4.65 h | - | 22.6 mL/min/kg | 18.4% | [1] |
| Compound 13 | Rats | 1 mg/kg | High plasma concentrations for >8h | - | 1.77 h | - | 0.044 µL/min/mg (in vitro microsomal) | - | [1] |
| Pro-PEG3-BA | Mice | - | 33 µg/mL | - | - | - | - | 53.2% | [1] |
| C-4383 | Rats | IV | - | - | - | 5911 ng•h/mL | 8.51 mL/min/kg | - | [8] |
Note: "-" indicates data not reported in the cited sources. Cmax for MS39 is an approximate value based on reported plasma concentrations.
In Vitro Degradation Activity
The potency of EGFR PROTACs is initially assessed by their ability to induce the degradation of the EGFR protein in cancer cell lines. This is typically quantified by the DC50 value (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation).
| Compound | Cell Line | EGFR Mutant Status | DC50 | Dmax | Reference |
| MS39 (Compound 6) | HCC-827 | Exon 19 deletion | 5.0 nM | >95% | [7] |
| H3255 | L858R | 3.3 nM | >95% | [7] | |
| MS154 (Compound 10) | HCC-827 | Exon 19 deletion | 11 nM | >95% | [7] |
| H3255 | L858R | 25 nM | >95% | [7] | |
| HJM-561 | - | Del19/T790M/C797S | 9.2 nM | - | [1][9] |
| - | L858R/T790M/C797S | 5.8 nM | - | [1][9] | |
| Compound 13 | HCC-827 | EGFRdel19 | 3.57 nM | 91% | [1] |
| PROTACs 2 & 10 | HCC827 | EGFRdel19 | 45.2 nM & 34.8 nM | - | [5] |
| CP17 | H1975 | L858R/T790M | 1.56 nM | - | [10] |
| HCC827 | EGFRdel19 | 0.49 nM | - | [10] | |
| SJF-1528 (PROTAC 1) | OVCAR8 | Wild-type | 39.2 nM | - | [9] |
| HeLa | Exon 20 Ins | 736.2 nM | - | [9] | |
| C-2051, C-2482, C-4383 | Multiple NSCLC lines | Various mutants | 7-25 nM | 80-97% | [8] |
Detailed Experimental Protocols
A fundamental aspect of advancing drug candidates is the reproducibility of experimental results. Below are detailed methodologies for key experiments cited in the literature.
In Vitro EGFR Degradation Assay
Objective: To determine the concentration-dependent degradation of EGFR protein by PROTACs in cancer cell lines.
Methodology:
-
Cell Culture: Human non-small cell lung cancer (NSCLC) cell lines, such as HCC-827 (harboring an exon 19 deletion) and H3255 (with the L858R mutation), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7]
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of the EGFR PROTAC for a specified period (e.g., 16 or 24 hours).[7] A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the protein integrity.
-
Western Blotting: The total protein concentration in the lysates is determined using a BCA assay. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Data Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The level of EGFR is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[7]
In Vivo Pharmacokinetic Studies
Objective: To evaluate the pharmacokinetic profile of EGFR PROTACs in animal models.
Methodology:
-
Animal Models: Male Swiss Albino mice or rats are commonly used.[1][7] The animals are housed in a controlled environment with free access to food and water.
-
Dosing: The PROTAC is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween 80, and saline). A single dose is administered via the desired route, typically intraperitoneal (IP) or oral (PO) gavage.[1][7]
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, blood samples are collected from a subset of animals. The blood is typically collected into tubes containing an anticoagulant (e.g., EDTA) and then centrifuged to separate the plasma.
-
Sample Analysis: The plasma samples are processed, often involving protein precipitation, to extract the drug. The concentration of the PROTAC in the plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters, including Cmax, Tmax, t1/2, AUC, clearance (CL), and volume of distribution (Vd). For oral dosing, the absolute oral bioavailability (F%) is calculated by comparing the AUC from oral administration to that from intravenous (IV) administration.
Visualizing the Mechanisms and Workflows
Understanding the complex biological and experimental processes is facilitated by visual representations.
Caption: EGFR signaling pathway and its disruption by PROTAC-mediated degradation.
Caption: Standard experimental workflow for preclinical pharmacokinetic analysis of EGFR PROTACs.
The Road Ahead: Overcoming Challenges and Future Directions
Despite the promising preclinical data, the development of orally bioavailable EGFR PROTACs remains a significant challenge due to their high molecular weight and complex structures, which often violate traditional drug-like properties, such as Lipinski's Rule of Five.[6] Strategies to improve oral bioavailability include optimizing linker length and composition, modifying the E3 ligase ligand, and employing prodrug approaches.[6][11]
Furthermore, a deeper understanding of the relationship between in vitro degradation potency, pharmacokinetic exposure, and in vivo efficacy is crucial for the rational design of the next generation of EGFR PROTACs. As more candidates progress through preclinical and into clinical development, the wealth of data generated will undoubtedly pave the way for more effective and safer targeted protein degraders for the treatment of cancer.[12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The next generation of EGFR inhibitors: a patenting perspective of PROTACs based EGFR degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC EGFR Degrader Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Proteolysis Targeting Chimera (PROTAC) Epidermal Growth Factor Receptor (EGFR) degraders. The protocols outlined below cover cell culture, treatment, and endpoint analysis to assess the efficacy and mechanism of action of these novel therapeutic agents.
Introduction to PROTAC EGFR Degraders
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in targeted therapy. Unlike traditional inhibitors that block the function of a protein, PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[1][2] An EGFR-targeting PROTAC consists of a ligand that binds to EGFR, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome.[1][2][3] This event-driven mechanism offers several advantages, including the potential to overcome resistance to conventional EGFR inhibitors.[1][4]
Experimental Data Summary
The following tables summarize the in vitro activity of various PROTAC EGFR degraders from published studies. These data provide a reference for expected potency and efficacy.
Table 1: Half-maximal Degradation Concentration (DC₅₀) of PROTAC EGFR Degraders
| PROTAC Compound | Cell Line | EGFR Mutant Status | DC₅₀ (nM) | Treatment Time (h) | E3 Ligase Recruited |
| Compound 14 | HCC827 | EGFRDel19 | 0.261 | 24 | CRBN |
| Compound 14 | Ba/F3 | EGFRL858R | 20.57 | 24 | CRBN |
| Compound 12 | HCC827 | EGFRDel19 | 1.944 | 24 | CRBN |
| MS39 (Compound 6) | HCC-827 | EGFRDel19 | 5.0 | 16 | VHL |
| MS39 (Compound 6) | H3255 | EGFRL858R | 3.3 | 16 | VHL |
| MS154 (Compound 10) | HCC-827 | EGFRDel19 | 11 | 16 | CRBN |
| MS154 (Compound 10) | H3255 | EGFRL858R | 25 | 16 | CRBN |
| PROTAC EGFR degrader 3 | H1975 | EGFRL858R/T790M | 1.56 | 24-48 | Not Specified |
| PROTAC EGFR degrader 3 | HCC827 | EGFRdel19 | 0.49 | 24-48 | Not Specified |
| PROTAC EGFR degrader 4 | HCC827 | EGFRdel19 | 0.51 | 48 | Not Specified |
| This compound | H1975 | EGFRL858R/T790M | 126 | 48 | Not Specified |
| PROTAC EGFR degrader 6 | HCC827 | EGFRDel19 | 45.2 | 48 | Not Specified |
| PROTAC EGFR degrader 9 | H1975-TM | EGFRL858R/T790M/C797S | 10.2 | 24 | CRBN |
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of PROTAC EGFR Degraders
| PROTAC Compound | Cell Line | EGFR Mutant Status | IC₅₀ (nM) | Treatment Time (h) |
| Compound 14 | HCC827 | EGFRDel19 | 4.91 | 96 |
| Compound 12 | HCC827 | EGFRDel19 | 25.64 | 96 |
| SIAIS164018 | H1975 | EGFRL858R+T790M | 42 | Not Specified |
| Compound 13 | HCC-827 | EGFRdel19 | 6 | Not Specified |
| PROTAC EGFR degrader 3 | H1975 | EGFRL858R/T790M | 32 | Not Specified |
| PROTAC EGFR degrader 3 | HCC827 | EGFRdel19 | 1.60 | Not Specified |
| This compound | HCC827 | EGFRdel19 | 0.83 | Not Specified |
| This compound | H1975 | EGFRL858R/T790M | 203.1 | Not Specified |
| PROTAC EGFR degrader 9 | H1975-TM | EGFRL858R/T790M/C797S | Not Specified | Not Specified |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general culture of non-small cell lung cancer (NSCLC) cell lines commonly used for evaluating EGFR degraders.
Materials:
-
HCC827 (EGFR exon 19 deletion) or H1975 (EGFR L858R/T790M) cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture HCC827 or H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with PBS. c. Add 1-2 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. d. Neutralize trypsin with 5-10 mL of complete growth medium. e. Centrifuge the cell suspension at 1,000 rpm for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
PROTAC EGFR Degrader Treatment for Western Blot Analysis
This protocol details the treatment of cells with a PROTAC degrader to assess EGFR protein levels.
Materials:
-
Cultured HCC827 or H1975 cells
-
PROTAC EGFR degrader stock solution (in DMSO)
-
Complete growth medium
-
6-well plates
Procedure:
-
Seed cells in 6-well plates at a density of 2-5 x 10⁵ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC EGFR degrader in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Aspirate the medium from the cells and replace it with medium containing the desired concentrations of the PROTAC degrader (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO only).
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24, 48 hours).[4][5]
-
After treatment, proceed with cell lysis for Western blot analysis.
Western Blotting for EGFR Degradation
This protocol is for the detection of EGFR and downstream signaling proteins.
Materials:
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: a. Wash the treated cells with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant containing the protein.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and Electrophoresis: a. Normalize protein concentrations and add Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5 minutes each. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 5 minutes each.
-
Detection: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Analyze the band intensities relative to the loading control (e.g., β-actin).
Cell Viability (MTT/CCK-8) Assay
This protocol measures the effect of the PROTAC degrader on cell proliferation and viability.
Materials:
-
Cultured HCC827 or H1975 cells
-
PROTAC EGFR degrader
-
96-well plates
-
MTT or CCK-8 reagent
-
DMSO or Solubilization buffer
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the PROTAC EGFR degrader for the desired duration (e.g., 48, 72, or 96 hours).[5]
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Visualizations
EGFR Signaling Pathway
Caption: EGFR Signaling Pathways.
PROTAC Mechanism of Action
Caption: PROTAC-mediated EGFR Degradation.
Experimental Workflow for PROTAC Evaluation
Caption: In Vitro PROTAC Evaluation Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 5. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Therapy: Targeted EGFR Degradation with PROTAC EGFR Degrader 4
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a key player in cellular signaling, governing processes like cell growth, proliferation, and differentiation.[1][2][3] Its aberrant activity is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[4][5] Traditional strategies have focused on inhibiting EGFR's kinase activity. However, the emergence of drug resistance has necessitated novel approaches.[5][6] Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in targeted therapy. These heterobifunctional molecules co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of specific target proteins.[6][7] This application note details the use of PROTAC EGFR degrader 4, a potent and selective degrader of mutant EGFR, and provides a comprehensive protocol for its analysis via Western blot.
This compound: Mechanism of Action
This compound is a bifunctional molecule designed to simultaneously bind to a mutant Epidermal Growth Factor Receptor (EGFR) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the EGFR protein, marking it for degradation by the proteasome. This event-driven mechanism offers a distinct advantage over traditional occupancy-driven inhibitors, as it can catalytically remove the target protein, leading to a more sustained and profound biological effect.[6]
Quantitative Analysis of EGFR Degradation
The efficacy of this compound has been demonstrated in various non-small-cell lung cancer (NSCLC) cell lines harboring EGFR mutations. The tables below summarize the key quantitative data for this degrader.
| Cell Line | EGFR Mutation Status | DC50 (nM) | Dmax (%) | Reference |
| HCC827 | del19 | 0.51 | Not Specified | [8] |
| H1975 | L858R/T790M | 126 | Not Specified | [8] |
Table 1: Degradation Capacity (DC50) of this compound. DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation observed.
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference | |---|---|---|---|---| | A431 | Wild-Type | 245 ± 30 |[8] | | HCC827 | del19 | 0.83 ± 0.30 |[8] | | H1975 | L858R/T790M | 203 ± 21 |[8] |
Table 2: Inhibitory Concentration (IC50) of this compound. IC50 is the concentration of the drug that inhibits 50% of the cellular process, such as cell growth.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach, the following diagrams are provided.
Caption: EGFR Signaling Pathway.
Caption: Western Blot Workflow.
Detailed Experimental Protocol: Western Blot Analysis of EGFR Degradation
This protocol outlines the steps for assessing the degradation of EGFR in cancer cell lines following treatment with this compound.
1. Cell Culture and Treatment
-
Cell Lines: Use relevant human cancer cell lines, such as HCC827 (EGFR del19) and H1975 (EGFR L858R/T790M).[8] A549 or other cell lines with wild-type EGFR can be used as controls.[9][10]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution to desired final concentrations (e.g., 0.1 nM to 1000 nM) in complete culture medium.
-
Treat cells for various time points (e.g., 2, 4, 8, 16, 24, 48 hours) to assess time-dependent degradation.[6][11]
-
Include a vehicle control (DMSO) and a positive control (e.g., a known EGFR inhibitor) in each experiment.
-
2. Protein Extraction and Quantification
-
Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Quantification:
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
3. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 8-10%).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (pEGFR), and downstream signaling proteins like Akt and pAkt overnight at 4°C with gentle agitation.[11] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the corresponding loading control band intensity. Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
This compound is a powerful tool for inducing the targeted degradation of mutant EGFR. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize and evaluate this novel therapeutic agent in their studies. The ability to catalytically eliminate EGFR offers a promising strategy to overcome the challenges of drug resistance in cancer therapy.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 7. Targeted Strategies for Degradation of Key Transmembrane Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assay of PROTAC EGFR Degrader 4 Treatment
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] PROTAC EGFR degrader 4 is a potent and selective degrader of mutant epidermal growth factor receptor (EGFR), a key driver in certain cancers.[4] Degradation of EGFR disrupts downstream signaling pathways that promote cell proliferation and survival, ultimately leading to the induction of apoptosis, or programmed cell death.[5][6][7]
The Annexin V assay is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] In healthy cells, PS is exclusively located on the cytoplasmic side of the cell membrane.[8] During early apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label apoptotic cells for detection by flow cytometry.
Propidium iodide (PI), a fluorescent intercalating agent, is also included in the assay to differentiate between early apoptotic, late apoptotic, and necrotic cells.[9] PI is membrane-impermeable and therefore excluded from viable and early apoptotic cells. However, it can penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces.
These application notes provide a detailed protocol for utilizing the Annexin V assay to quantify apoptosis induced by this compound treatment in cancer cell lines.
Signaling Pathway
The degradation of EGFR by this compound initiates a cascade of events that culminates in apoptosis. By removing the EGFR protein, the downstream pro-survival signaling pathways, such as the PI3K/AKT and MAPK pathways, are inhibited.[5][7][10] This disruption of survival signals can trigger the intrinsic apoptotic pathway.
Caption: EGFR Degradation and Apoptosis Induction Pathway.
Experimental Workflow
The general workflow for assessing apoptosis induced by this compound using an Annexin V assay involves cell culture, treatment with the degrader, staining with Annexin V and PI, and subsequent analysis by flow cytometry.
Caption: Annexin V Apoptosis Assay Workflow.
Data Presentation
The following tables summarize representative quantitative data from studies investigating apoptosis induction by PROTAC EGFR degraders.
Table 1: Apoptosis Induction by this compound in HCC827 Cells [4]
| Treatment Concentration (nM) | Duration (hours) | Percentage of Apoptotic Cells (%) |
| 10 | 48 | 31.07 |
| 100 | 48 | 44.80 |
Table 2: Apoptosis Induction by Novel Pyrido[3,4-d] Pyrimidine-based EGFR PROTACs in HCC827 Cells [11]
| PROTAC Compound | Treatment Concentration (µM) | Duration | Percentage of Apoptotic Cells (%) |
| Degrader 2 | 0.1 | Not Specified | 32.31 |
| Degrader 2 | 1 | Not Specified | 53.72 |
| Degrader 10 | 0.1 | Not Specified | 33.68 |
| Degrader 10 | 1 | Not Specified | 67.65 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell line of interest (e.g., HCC827, H1975)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometry tubes
Protocol
-
Cell Seeding and Treatment:
-
Seed the cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM) and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain detached apoptotic cells, into a sterile 15 mL conical tube.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and add them to the corresponding supernatant.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at room temperature.[12]
-
Discard the supernatant.
-
-
Cell Washing:
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9][14]
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide staining solution to each tube.[9][15]
-
Gently vortex the tubes to mix.
-
-
Incubation:
-
Flow Cytometry Analysis:
Data Interpretation
The flow cytometry data can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The cell populations can be gated as follows:
-
Lower-left quadrant (Annexin V- / PI-): Live, healthy cells.[9]
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.[9]
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[9]
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (should be a minor population in apoptosis studies).
The percentage of apoptotic cells is typically calculated as the sum of the percentages of cells in the early and late apoptotic populations.
References
- 1. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
Application Note: Cell Cycle Analysis of Cancer Cells Treated with PROTAC EGFR Degrader 4
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cellular processes such as proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling, often due to activating mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3] While small-molecule tyrosine kinase inhibitors (TKIs) have been effective, acquired resistance often limits their long-term efficacy.
Proteolysis-targeting chimera (PROTAC) technology offers a revolutionary therapeutic strategy that shifts from protein inhibition to targeted protein degradation.[4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][7][8] This event-driven pharmacology allows for catalytic action, potent effects at low doses, and the potential to overcome resistance mechanisms.[5][6]
PROTAC EGFR degrader 4 is a potent and selective degrader targeting mutant EGFR.[9] This application note provides detailed protocols for analyzing the cell cycle effects of this compound on cancer cells, presents key performance data, and illustrates the underlying molecular pathways.
Mechanism of Action
PROTAC-Mediated EGFR Degradation
This compound functions by hijacking the cell's native ubiquitin-proteasome system (UPS).[4][7] The molecule consists of a ligand that binds to the EGFR protein, a second ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a linker connecting them.[4][5] This ternary complex formation brings the E3 ligase into close proximity with EGFR, facilitating the transfer of ubiquitin molecules to the receptor.[5][8] The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[4][8] The PROTAC molecule is then released to target another EGFR protein, acting catalytically.[5][8]
EGFR Signaling and Cell Cycle Progression
EGFR activation by ligands like EGF or TGF-α triggers receptor dimerization and autophosphorylation of tyrosine residues.[10] This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for promoting cell proliferation, growth, and survival.[10] By degrading EGFR, this compound effectively shuts down these pro-proliferative signals, leading to cell cycle arrest and inhibition of tumor growth.[9]
Quantitative Data Summary
This compound demonstrates potent and selective activity against cancer cell lines harboring EGFR mutations.
Table 1: In Vitro Activity of this compound
| Cell Line | EGFR Status | IC₅₀ (nM) | DC₅₀ (nM) | Reference |
|---|---|---|---|---|
| HCC827 | EGFRdel19 | 0.83 ± 0.30 | 0.51 | [9] |
| H1975 | EGFRL858R/T790M | 203 ± 21 | 126 | [9] |
| A431 | EGFR WT | 245 ± 30 | N/A | [9] |
IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration. Data is for a 48-hour treatment period.[9]
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (Concentration) | G0/G1 Phase | S Phase | G2/M Phase | Reference |
|---|---|---|---|---|---|
| HCC827 | Control | Baseline | Baseline | Baseline | [9] |
| This compound | Increased | Decreased | Decreased | [9] | |
| H1975 | Control | Baseline | Baseline | Baseline | [9] |
| This compound | Increased | Decreased | Decreased | [9] |
This compound treatment results in an arrest of both HCC827 and H1975 cell lines at the G1 phase of the cell cycle.[9]
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Use human non-small cell lung cancer cell lines such as HCC827 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M mutation).
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density of 2-5 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 1000 nM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for cell cycle analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is a widely used method for analyzing DNA content to determine cell cycle distribution.[11] Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases based on their DNA content.[11][12]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)[12]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[12]
-
Flow cytometry tubes
Procedure:
-
Harvest Cells: After treatment, collect the cell culture medium (containing any floating/apoptotic cells) and wash the adherent cells with PBS. Detach the cells using trypsin-EDTA, combine with the collected medium, and transfer to a 15 mL conical tube.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.[12] Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1-2 mL of ice-cold PBS and transfer to a flow cytometry tube. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Gently vortex the cell pellet while adding 1 mL of ice-cold 70% ethanol drop-by-drop to prevent cell clumping.[12][13]
-
Incubation for Fixation: Incubate the cells in ethanol for at least 2 hours at -20°C or overnight at 4°C. Cells can be stored in ethanol at 4°C for several weeks.[12]
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet. Carefully decant the ethanol. Wash the pellet twice with 2-3 mL of cold PBS.[12]
-
RNase Treatment: Resuspend the cell pellet in 100-200 µL of RNase A solution (100 µg/mL). Incubate for 30 minutes at 37°C or room temperature to ensure only DNA is stained.[12] This step is crucial as PI can also bind to double-stranded RNA.[11]
-
PI Staining: Add 200-400 µL of PI staining solution (50 µg/mL) to the cells.[12] Gently mix and incubate for 15-30 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.[12] Use a linear scale for the PI fluorescence channel and appropriate gating strategies to exclude doublets and debris.
Results and Interpretation
The output from the flow cytometer will be a histogram of cell count versus PI fluorescence intensity.
-
G0/G1 Peak: The first and largest peak represents cells in the G0/G1 phase, which have a normal (2N) DNA content.
-
S Phase: The region between the two peaks represents cells in the S phase, which are actively replicating their DNA and thus have a DNA content between 2N and 4N.
-
G2/M Peak: The second distinct peak represents cells in the G2 or M phase, which have a doubled (4N) DNA content.
Treatment with an effective agent like this compound is expected to cause an accumulation of cells in a specific phase of the cell cycle. For a G1 arrest, as reported for this degrader, the histogram will show a significant increase in the height of the G0/G1 peak and a corresponding decrease in the percentage of cells in the S and G2/M phases compared to the vehicle-treated control cells.[9]
Conclusion
This compound is a powerful tool for targeting mutant EGFR in cancer cells. By inducing the complete degradation of the EGFR protein, it effectively inhibits downstream signaling pathways essential for cell proliferation. The protocols outlined in this application note provide a robust framework for quantifying the biological impact of this degrader, specifically its ability to induce G1 cell cycle arrest. This analysis is a critical step in the preclinical evaluation of targeted protein degraders and their potential as next-generation cancer therapeutics.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ClinPGx [clinpgx.org]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for In Vivo Xenograft Models: Testing PROTAC EGFR Degrader 4
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in targeted therapy, moving from occupancy-driven inhibition to event-driven protein degradation.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3][4] The Epidermal Growth Factor Receptor (EGFR) is a well-established oncogenic driver in several cancers, particularly Non-Small Cell Lung Cancer (NSCLC).[3][5] While EGFR tyrosine kinase inhibitors (TKIs) are effective, acquired resistance often limits their long-term efficacy.[1][5] PROTAC-mediated degradation of EGFR offers a promising strategy to overcome this resistance.[1][6][7]
This document provides detailed application notes and protocols for the preclinical evaluation of PROTAC EGFR degrader 4 , a potent degrader of mutant EGFR[8], using in vivo xenograft models.
EGFR Signaling Pathway and PROTAC Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, principally the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[9][10] Mutations in EGFR can lead to its constitutive activation, driving tumor growth.[3][11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The next generation of EGFR inhibitors: a patenting perspective of PROTACs based EGFR degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for PROTAC EGFR Degrader 4 (Compound P3)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response characteristics and biological effects of PROTAC EGFR degrader 4, also identified as compound P3. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this potent degrader of mutant Epidermal Growth Factor Receptor (EGFR).
Introduction
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that potently and selectively induces the degradation of mutant forms of the Epidermal Growth Factor Receptor (EGFR), including EGFRdel19 and EGFRL858R/T790M.[1] This molecule recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the mutant EGFR, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The degradation of EGFR disrupts downstream signaling pathways, such as the PI3K/Akt pathway, resulting in anti-proliferative effects, apoptosis, and cell cycle arrest in cancer cells harboring these mutations.[1] Evidence also suggests a connection between the induced EGFR degradation and the autophagy pathway.[1]
Data Presentation
The following tables summarize the dose-response data for this compound in various cancer cell lines.
Table 1: In Vitro Degradation Activity
| Cell Line | EGFR Mutation Status | DC50 (nM) | Dmax | Treatment Time |
| HCC827 | EGFRdel19 | 0.51 | >90% | 48 hours[1] |
| H1975 | EGFRL858R/T790M | 126 | Not Reported | 48 hours[1] |
DC50 (half-maximal degradation concentration) is the concentration of the degrader required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.
Table 2: Anti-proliferative Activity
| Cell Line | EGFR Mutation Status | IC50 (nM) | Treatment Time |
| HCC827 | EGFRdel19 | 0.83 ± 0.30 | 48 hours[1] |
| H1975 | EGFRL858R/T790M | 203.1 ± 21 | 48 hours[1] |
| A431 | EGFR Wild-Type | 245 ± 30 | 48 hours[1] |
IC50 (half-maximal inhibitory concentration) is the concentration of the degrader required to inhibit cell proliferation by 50%.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed protocols for key experiments are provided below. These are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Cell Culture
-
Cell Lines:
-
HCC827 (human lung adenocarcinoma, EGFR exon 19 deletion)
-
H1975 (human lung adenocarcinoma, EGFR L858R/T790M mutations)
-
A431 (human epidermoid carcinoma, EGFR wild-type)
-
-
Culture Medium:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
Protocol 2: Western Blotting for EGFR Degradation
This protocol is designed to quantify the degradation of EGFR and the phosphorylation of its downstream effector, Akt.
Caption: A typical workflow for Western blot analysis.
-
Cell Seeding and Treatment:
-
Seed 5 x 105 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.3 nM to 100 nM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-EGFR, anti-pAkt, anti-Akt, and anti-GAPDH as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the EGFR and pAkt band intensities to the loading control (GAPDH) and total Akt, respectively.
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the degrader concentration to determine the DC50 value using non-linear regression.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for determining the anti-proliferative effect of this compound.
-
Cell Seeding:
-
Seed 5,000 cells per well in 96-well plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 48 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the degrader concentration and use non-linear regression to determine the IC50 value.
-
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for assessing the induction of apoptosis.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 nM and 100 nM) for 48 hours.[1]
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Protocol 5: Cell Cycle Analysis
This protocol is for determining the effect of the degrader on the cell cycle.
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
-
Cell Fixation and Staining:
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with Propidium Iodide (PI).
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells by flow cytometry.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. The reported effect for this compound is an arrest in the G1 phase.[1]
-
References
PROTAC EGFR degrader 4 solubility and preparation for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and preparation of PROTAC EGFR degrader 4 for in vitro studies, enabling researchers to effectively utilize this potent and selective degrader of mutant Epidermal Growth Factor Receptor (EGFR).
Introduction
Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific target proteins. This compound is a heterobifunctional molecule designed to selectively target and degrade mutant forms of EGFR, a key driver in various cancers, particularly non-small cell lung cancer (NSCLC). This document outlines the essential information for handling, preparing, and studying this compound in a laboratory setting.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various cancer cell lines.
Table 1: In Vitro Efficacy (IC50) [1]
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| HCC827 | EGFR del19 | 0.83 ± 0.30 |
| H1975 | EGFR L858R/T790M | 203 ± 21 |
| A431 | EGFR WT | 245 ± 30 |
Table 2: In Vitro Degradation (DC50) [1]
| Cell Line | EGFR Mutation Status | DC50 (nM) | Time Point |
| HCC827 | EGFR del19 | 0.51 | 48 hours |
| H1975 | EGFR L858R/T790M | 126 | Not Specified |
Solubility and Preparation of Stock Solutions
Solubility:
This compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3] For optimal results, use freshly opened, anhydrous DMSO to prepare stock solutions.
Preparation of Stock Solutions: [1]
It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture medium for in vitro experiments.
Table 3: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of powder | Volume of DMSO to add to 5 mg of powder | Volume of DMSO to add to 10 mg of powder |
| 1 mM | 1.0047 mL | 5.0237 mL | 10.0473 mL |
| 5 mM | 0.2009 mL | 1.0047 mL | 2.0095 mL |
| 10 mM | 0.1005 mL | 0.5024 mL | 1.0047 mL |
Protocol for Preparing a 10 mM Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial (e.g., 1.0047 mL for 10 mg of powder to make a 10 mM stock).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication may be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Protect from light.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., HCC827, H1975, A431)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the degrader).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for EGFR Degradation
This protocol is used to determine the half-maximal degradation concentration (DC50) and assess the effect on downstream signaling pathways.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation and calculate the DC50.
Cell Cycle and Apoptosis Assay by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle progression and apoptosis induction.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
Fixation solution (e.g., 70% cold ethanol)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Cell Cycle Analysis Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis Protocol: [4]
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest both the adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Visualizations
EGFR Signaling Pathway
References
Application Notes and Protocols for Lentiviral Transduction of Mutant EGFR in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient generation of stable cell lines expressing various mutant forms of the Epidermal Growth Factor Receptor (EGFR) using lentiviral transduction. The protocols detailed below are optimized for non-small cell lung cancer (NSCLC) cell lines and the interleukin-3 (IL-3) dependent pro-B cell line, Ba/F3, a common model for studying oncogene addiction.
Application Overview
Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells, with high efficiency and stable integration into the host genome. This makes them ideal for studying the functional consequences of specific EGFR mutations that are drivers in various cancers, particularly NSCLC. By creating stable cell lines expressing mutants such as the L858R point mutation, exon 19 deletions (e.g., delE746-A750), and the T790M resistance mutation, researchers can investigate downstream signaling pathways, evaluate the efficacy of targeted therapies, and explore mechanisms of drug resistance.
Key Experimental Parameters and Optimization
Successful lentiviral transduction and the generation of reliable stable cell lines depend on the careful optimization of several key parameters. These include the Multiplicity of Infection (MOI), the concentration of transduction-enhancing agents like Polybrene, and the optimal concentration of selection antibiotics such as puromycin.
Multiplicity of Infection (MOI)
MOI is the ratio of viral particles to the number of cells being transduced and is a critical determinant of transduction efficiency.[1] An optimal MOI will result in a high percentage of transduced cells with minimal toxicity. For most cell types, an MOI ranging from 0.1 to 10 is suitable, though hard-to-transduce cell lines may require an MOI of 50 or even 100. It is highly recommended to perform a preliminary experiment with a range of MOIs using a reporter virus (e.g., expressing GFP) to determine the optimal MOI for your specific cell line.
Transduction Enhancers
Polycations like Polybrene (hexadimethrine bromide) are commonly used to enhance lentiviral transduction efficiency by neutralizing the negative charge repulsion between the virus and the cell membrane.[2][3] The optimal concentration of Polybrene typically falls within the range of 2-10 µg/mL.[3] However, Polybrene can be toxic to some cell lines, so it is crucial to determine the highest concentration that does not significantly affect cell viability.[4] If toxicity is observed, alternatives like protamine sulfate or DEAE-dextran can be considered.[4][5]
Antibiotic Selection
Lentiviral vectors often carry a selection marker, such as the puromycin resistance gene, to allow for the selection of successfully transduced cells. The optimal concentration of puromycin is cell-line dependent and must be determined by a kill curve experiment prior to selection.[6] This involves treating non-transduced cells with a range of puromycin concentrations to identify the lowest concentration that results in complete cell death within a defined period (typically 3-7 days).
Data Presentation
The following tables summarize typical quantitative data for lentiviral transduction of various cell lines with mutant EGFR.
| Cell Line | Recommended Seeding Density (cells/well in 24-well plate) | Recommended MOI Range | Optimal Polybrene Concentration (µg/mL) | Optimal Puromycin Concentration (µg/mL) |
| A549 | 5 x 10^4 | 1 - 10 | 4 - 8 | 1 - 2 |
| H1975 | 4 x 10^4 | 5 - 20 | 2 - 6 | 0.5 - 1.5 |
| HCC827 | 6 x 10^4 | 1 - 5 | 4 - 8 | 1 - 2.5 |
| PC9 | 6 x 10^4 | 1 - 5 | 4 - 8 | 0.5 - 1.5 |
| Ba/F3 | 1 x 10^5 | 5 - 50 | 4 - 8 | 1 - 2 |
Table 1: Recommended starting conditions for lentiviral transduction of common cell lines used in EGFR research. These values should be optimized for each specific experiment.
| EGFR Mutant | Cell Line | Transduction Efficiency (%) at Optimal MOI | Relative Protein Expression (Fold change vs. endogenous WT) | Reference |
| L858R | Ba/F3 | >80% | Not specified | [7] |
| delE746-A750 | Ba/F3 | >80% | Not specified | [8] |
| T790M | Ba/F3 | >80% | Not specified | [7] |
| L858R/T790M | H1975 | >90% | High | [9] |
| delE746-A750 | HCC827 | >90% | High | [9] |
Table 2: Representative transduction efficiencies and expression levels of mutant EGFR in different cell lines. Data is compiled from multiple sources and direct comparisons should be made with caution.
| Cell Line Model | EGFR Mutation | Key Downstream Signaling Changes | Functional Outcome | Reference |
| Ba/F3 | L858R | Constitutive activation of STAT5, ERK1/2, ERK5, and AKT | IL-3 independent growth | [7] |
| Ba/F3 | delE746-A750 | Constitutive activation of downstream signaling | IL-3 independent growth | [8] |
| A549 (Lentiviral) | L858R | Increased sensitivity to EGFR-TKIs | Increased cell viability | [10] |
| H1975 (Endogenous) | L858R/T790M | Constitutive phosphorylation of EGFR, AKT, and ERK | Resistance to first-generation TKIs | [11] |
| HCC827 (Endogenous) | delE746-A750 | High basal phosphorylation of EGFR, AKT, and ERK | Sensitivity to first-generation TKIs | [11] |
Table 3: Functional consequences of mutant EGFR expression in various cell line models.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells (2nd Generation Packaging System)
This protocol describes the production of lentiviral particles using a second-generation packaging system, which is widely used for its high viral titers. Third-generation systems offer enhanced safety features by splitting the packaging genes onto two separate plasmids and are also a viable option.[12][13][14][15][16]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Lentiviral transfer plasmid (containing mutant EGFR)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
0.45 µm filter
Procedure:
-
Day 1: Seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be 70-80% confluent at the time of transfection.
-
Day 2:
-
In a sterile tube, mix the following plasmids in 1 mL of Opti-MEM:
-
10 µg of lentiviral transfer plasmid
-
7.5 µg of packaging plasmid
-
2.5 µg of envelope plasmid
-
-
In a separate tube, add your transfection reagent to 1 mL of Opti-MEM according to the manufacturer's instructions.
-
Combine the plasmid and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: After 16-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh DMEM with 10% FBS.
-
Day 4: 48 hours post-transfection, harvest the lentivirus-containing supernatant and store it at 4°C. Add 10 mL of fresh medium to the cells.
-
Day 5: 72 hours post-transfection, harvest the supernatant and pool it with the harvest from Day 4.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The filtered lentiviral stock can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Optimal Puromycin Concentration (Kill Curve)
Materials:
-
Target cell line
-
Complete growth medium
-
Puromycin stock solution
-
24-well plate
Procedure:
-
Day 1: Seed your target cells in a 24-well plate at a density that will result in 50-70% confluency the next day.
-
Day 2: Prepare a series of puromycin dilutions in your complete growth medium. A typical range to test is 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[6] Include a no-puromycin control.
-
Replace the medium in each well with the corresponding puromycin dilution.
-
Days 3-7: Observe the cells daily for signs of cell death. Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
The optimal puromycin concentration is the lowest concentration that results in 100% cell death within 3-7 days.[6]
Protocol 3: Lentiviral Transduction of Adherent Cells (e.g., A549, H1975, HCC827)
Materials:
-
Target adherent cell line
-
Complete growth medium
-
Lentiviral stock
-
Polybrene
-
Puromycin
Procedure:
-
Day 1: Seed the target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Day 2:
-
Thaw the lentiviral stock on ice.
-
Prepare transduction medium containing Polybrene at the pre-determined optimal concentration (e.g., 4-8 µg/mL).
-
Remove the culture medium from the cells and add the transduction medium.
-
Add the desired volume of lentiviral stock to achieve the optimal MOI. Gently swirl the plate to mix.
-
-
Day 3: After 16-24 hours, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Day 4: 48 hours post-transduction, begin antibiotic selection by replacing the medium with complete growth medium containing the optimal concentration of puromycin.
-
Continue to culture the cells in selection medium, replacing it every 2-3 days, until a stable, resistant population of cells is established. This may take 1-2 weeks.
Protocol 4: Lentiviral Transduction of Suspension Cells (e.g., Ba/F3) using Spinoculation
Spinoculation is a technique that can significantly enhance transduction efficiency for suspension cells by centrifuging the cells with the virus, thereby increasing their contact.[17][18]
Materials:
-
Ba/F3 cells
-
Complete growth medium (RPMI-1640 with 10% FBS and IL-3)
-
Lentiviral stock
-
Polybrene
-
Puromycin
Procedure:
-
Day 1:
-
Count the Ba/F3 cells and resuspend them in complete growth medium at a concentration of 1 x 10^6 cells/mL.
-
In a sterile tube, mix the desired number of cells with the appropriate volume of lentiviral stock to achieve the optimal MOI.
-
Add Polybrene to the optimal concentration.
-
Transfer the cell/virus mixture to the wells of a 24-well plate.
-
Centrifuge the plate at 800-1000 x g for 30-90 minutes at 32°C.[17]
-
After centrifugation, incubate the cells at 37°C.
-
-
Day 2: After 16-24 hours, pellet the cells by centrifugation, remove the virus-containing supernatant, and resuspend the cells in fresh complete growth medium.
-
Day 3: 48 hours post-transduction, begin puromycin selection as described in Protocol 3.
Protocol 5: Western Blot Analysis of EGFR Signaling Pathway Activation
This protocol is for assessing the phosphorylation status of key downstream effectors of the EGFR signaling pathway, such as AKT and ERK.
Materials:
-
Transduced and selected cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-EGFR, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture the stable cell lines to 80-90% confluency. For Ba/F3 cells, ensure they are in the logarithmic growth phase.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizations
Caption: Workflow for generating mutant EGFR stable cell lines.
Caption: Mutant EGFR downstream signaling pathways.
References
- 1. abmgood.com [abmgood.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. scbt.com [scbt.com]
- 4. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 6. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 7. An unbiased in vitro screen for activating epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Differential protein stability of EGFR mutants determines responsiveness to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2nd and 3rd generation lentiviral packaging system and plasmids NovoPro [novoprolabs.com]
- 13. addgene.org [addgene.org]
- 14. bioinnovatise.com [bioinnovatise.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. portals.broadinstitute.org [portals.broadinstitute.org]
- 18. Optimized Lentiviral Transduction Protocols by Use of a Poloxamer Enhancer, Spinoculation, and scFv-Antibody Fusions to VSV-G | Springer Nature Experiments [experiments.springernature.com]
Application Note: Immunofluorescence Staining for Assessing EGFR Localization and Degradation Following PROTAC Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating key cellular processes, including proliferation, differentiation, and survival.[1] Aberrant EGFR signaling, often due to overexpression or mutation, is implicated in the development and progression of various cancers.[2][3] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's own ubiquitin-proteasome system to specifically target and degrade proteins of interest (POIs).[4][5] An EGFR-targeting PROTAC consists of a ligand that binds to EGFR, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6] This tripartite complex formation leads to the ubiquitination of EGFR and its subsequent degradation by the proteasome.[6][7]
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and quantify the expression levels of specific proteins within cells.[8] This application note provides a detailed protocol for using immunofluorescence to observe the changes in EGFR localization and abundance following treatment with an EGFR-targeting PROTAC. This method is crucial for validating the efficacy of PROTACs by visually confirming the degradation of EGFR and its removal from the cell membrane and other cellular compartments.
Signaling and Degradation Pathways
1. EGFR Signaling Pathway Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR monomers dimerize and undergo autophosphorylation on specific tyrosine residues in the cytoplasmic domain.[9] This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell growth, proliferation, and survival.[1][9]
Caption: Simplified EGFR signaling cascade.
2. PROTAC-Mediated EGFR Degradation PROTAC technology utilizes an "event-driven" mechanism, where a single PROTAC molecule can catalytically induce the degradation of multiple target proteins.[10][11] The PROTAC molecule facilitates the formation of a ternary complex between EGFR and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[6][11] This proximity induces the E3 ligase to transfer ubiquitin molecules to EGFR, marking it for recognition and degradation by the 26S proteasome.[5]
Caption: PROTAC-mediated EGFR degradation pathway.
Experimental Protocol and Workflow
This section outlines a general workflow and a detailed protocol for immunofluorescence staining of EGFR in adherent cells treated with PROTACs.
1. Experimental Workflow The overall process involves seeding cells, treating them with the PROTAC compound, followed by a series of steps to fix, permeabilize, and stain the cells for microscopic analysis.
Caption: Immunofluorescence experimental workflow.
2. Detailed Immunofluorescence Protocol
This protocol is a general guideline and may require optimization for specific cell lines, antibodies, and PROTACs.[12]
Materials and Reagents:
-
Cell line of interest (e.g., A431 for high EGFR expression, HCC827 for mutant EGFR).[11][13]
-
Glass coverslips (#1.5 thickness) or imaging-compatible microplates.[12]
-
Complete cell culture medium.
-
EGFR PROTAC and vehicle control (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh.
-
Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS.
-
Primary Antibody: Rabbit or mouse anti-EGFR monoclonal antibody.
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488 or 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Antifade Mounting Medium.
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 70-80% confluency at the time of staining.[14]
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the EGFR PROTAC in complete culture medium. Include a vehicle-only control.
-
Aspirate the medium from the cells and replace it with the PROTAC-containing medium.
-
Incubate for the desired time course (e.g., 2, 6, 12, 24 hours) to assess time-dependent degradation.[11]
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Add 4% PFA solution to each well, ensuring the coverslips are fully submerged.
-
Incubate for 10-15 minutes at room temperature.[15]
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to the cells.
-
Incubate for 10 minutes at room temperature. This step is necessary to allow antibodies to access intracellular epitopes of EGFR.[14]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells to minimize non-specific antibody binding.
-
Incubate for 1 hour at room temperature in a humidified chamber.[15]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-EGFR antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[15]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. From this step onward, protect the samples from light. [14]
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature in the dark.[15]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Perform a final wash with PBS.
-
Carefully remove the coverslips from the wells and mount them cell-side down onto a glass slide using a drop of antifade mounting medium.[12]
-
Seal the edges of the coverslip with nail polish and allow it to dry. Store slides at 4°C in the dark.
-
-
Imaging and Analysis:
-
Image the slides using a confocal or high-resolution fluorescence microscope.
-
Capture images of the EGFR staining (e.g., green or red channel) and the DAPI staining (blue channel) for both control and PROTAC-treated samples using identical acquisition settings (e.g., laser power, gain, exposure time).
-
Data Analysis and Interpretation
Qualitative Analysis: Visually inspect the images to observe changes in EGFR localization and intensity. In untreated cells, EGFR staining is typically prominent at the plasma membrane.[16][17] Following effective PROTAC treatment, a significant reduction in overall fluorescence intensity should be observed, particularly at the cell surface, indicating successful protein degradation.[18]
Quantitative Analysis: For a more rigorous assessment, quantify the fluorescence intensity using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Measure Total Cell Fluorescence: Outline individual cells (using brightfield or a whole-cell stain if available) and measure the mean fluorescence intensity of the EGFR signal within each cell.
-
Measure Membrane vs. Cytoplasmic Localization: Define regions of interest (ROIs) for the plasma membrane and the cytoplasm to calculate the ratio of membrane-to-cytoplasmic fluorescence. A decrease in this ratio suggests internalization or degradation from the membrane.
-
Normalization: Normalize the EGFR intensity to the DAPI signal or cell area to account for variations in cell number and size.
-
Statistical Analysis: Collect data from a sufficient number of cells per condition (e.g., >50 cells) and perform statistical tests to determine the significance of the observed changes.
Quantitative Data Presentation Summarize the quantitative data in a table to facilitate comparison between different treatment conditions. This allows for the determination of key PROTAC parameters like the half-maximal degradation concentration (DC₅₀).[11][19]
| PROTAC Compound | Concentration (nM) | Treatment Time (h) | Mean EGFR Fluorescence Intensity (Normalized Arbitrary Units) | % EGFR Reduction (vs. Control) |
| Vehicle (DMSO) | - | 24 | 150.2 ± 12.5 | 0% |
| PROTAC-A | 10 | 24 | 95.8 ± 9.1 | 36.2% |
| PROTAC-A | 50 | 24 | 48.1 ± 6.3 | 68.0% |
| PROTAC-A | 250 | 24 | 15.3 ± 3.9 | 89.8% |
| PROTAC-B | 50 | 24 | 112.4 ± 10.8 | 25.2% |
Table 1: Example of quantitative analysis of EGFR immunofluorescence intensity after 24-hour treatment with two different PROTAC compounds. Data are represented as mean ± standard deviation.
References
- 1. EGFR interactive pathway | Abcam [abcam.com]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of Degradation Technologies Based on PROTAC Mechanism [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 12. arigobio.com [arigobio.com]
- 13. researchgate.net [researchgate.net]
- 14. ibidi.com [ibidi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting Degradation of EGFR through the Allosteric Site Leads to Cancer Cell Detachment-Promoted Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Identification of Ubiquitination Sites on EGFR using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. Ubiquitination, a post-translational modification involving the covalent attachment of ubiquitin to substrate proteins, has emerged as a key mechanism for modulating EGFR signaling and trafficking. This process is not only crucial for the degradation of EGFR but also for its internalization and sorting within the endocytic pathway.[1][2] Identifying the specific lysine residues on EGFR that are ubiquitinated is therefore essential for a comprehensive understanding of its regulation and for the development of novel therapeutic strategies that target this pathway.
This application note provides a detailed protocol for the identification of ubiquitination sites on EGFR using a mass spectrometry-based approach. The workflow combines immunoprecipitation of EGFR, enzymatic digestion, and enrichment of ubiquitinated peptides using an antibody specific for the di-glycine (K-ε-GG) remnant of ubiquitin following trypsin digestion.[3][4][5][6][7]
EGFR Signaling and Ubiquitination
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues. This activation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cellular responses. Concurrently, activated EGFR is targeted for ubiquitination by E3 ligases such as c-Cbl.[1] This ubiquitination serves as a signal for receptor internalization and subsequent sorting to the lysosome for degradation, thereby attenuating the signaling response.
Caption: EGFR signaling pathway and its regulation by c-Cbl mediated ubiquitination.
Experimental Workflow
The overall experimental workflow for identifying EGFR ubiquitination sites is depicted below. It involves cell culture and stimulation, protein extraction, immunoprecipitation of EGFR, protein digestion, enrichment of ubiquitinated peptides, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Experimental workflow for mass spectrometry-based identification of EGFR ubiquitination sites.
Experimental Protocols
Cell Culture and EGFR Stimulation
-
Culture cells (e.g., HEK293T, A431) in appropriate media and conditions until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Stimulate the cells with Epidermal Growth Factor (EGF) at a final concentration of 100 ng/mL for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C to induce EGFR ubiquitination.
Cell Lysis and Protein Extraction
-
After stimulation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitors, and 5 mM N-ethylmaleimide to inhibit deubiquitinating enzymes).[8]
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Immunoprecipitation of EGFR
-
Incubate 1-2 mg of total protein lysate with an anti-EGFR antibody (e.g., 2-5 µg) for 2-4 hours at 4°C with gentle rotation.[9][10]
-
Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours at 4°C.[9]
-
Wash the beads three to four times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated EGFR from the beads using an appropriate elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or by boiling in SDS-PAGE sample buffer).
In-solution Trypsin Digestion
-
Neutralize the eluted EGFR sample with 1 M Tris-HCl, pH 8.5.
-
Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.[11][12]
-
Alkylate the cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.[12][13]
-
Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[13]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
Enrichment of Ubiquitinated Peptides (K-ε-GG)
-
Resuspend the dried, desalted peptides in immunoprecipitation (IAP) buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).[3]
-
Add anti-K-ε-GG antibody-conjugated beads and incubate for 2-4 hours at 4°C with rotation.[3][14]
-
Wash the beads three to four times with ice-cold IAP buffer and then with PBS to remove non-specifically bound peptides.[3]
-
Elute the enriched ubiquitinated peptides with a low pH solution, such as 0.15% trifluoroacetic acid (TFA).[3][15]
-
Desalt the eluted peptides using a C18 StageTip prior to LC-MS/MS analysis.
LC-MS/MS Analysis
-
Resuspend the enriched peptides in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series).[4][15]
-
Use a suitable liquid chromatography gradient to separate the peptides (e.g., a 60-minute gradient from 2% to 40% acetonitrile in 0.1% formic acid).[15]
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 10-15 most abundant precursor ions for fragmentation.
Data Analysis
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the tandem mass spectra against a human protein database (e.g., Swiss-Prot) with the following modifications specified:
-
Fixed modification: Carbamidomethyl (C)
-
Variable modifications: Oxidation (M), Acetyl (Protein N-term), and GlyGly (K)
-
-
Identify peptides with a high confidence score and localize the ubiquitination sites based on the presence of the di-glycine remnant on lysine residues.
Quantitative Data Presentation
Mass spectrometry analysis allows for the relative quantification of ubiquitinated peptides, providing insights into how EGFR ubiquitination changes in response to stimuli. The following table summarizes identified ubiquitination sites on EGFR and provides a qualitative representation of their relative abundance after EGF stimulation as reported in the literature.[1]
| Ubiquitination Site (Lysine Residue) | Location | Relative Abundance (Post-EGF Stimulation) |
| K716 | Kinase Domain | ++ |
| K737 | Kinase Domain | +++ |
| K757 | Kinase Domain | ++ |
| K867 | Kinase Domain | + |
| K875 | Kinase Domain | + |
| K970 | Kinase Domain | +++ |
| K1061 | C-terminal Tail | ++ |
Relative abundance is qualitatively represented as + (low), ++ (medium), and +++ (high) based on reported mass spectrometry signal intensities.[1]
Conclusion
The identification of specific ubiquitination sites on EGFR through mass spectrometry provides invaluable information for understanding the intricate regulation of its signaling and trafficking. The detailed protocols and workflow presented in this application note offer a robust framework for researchers to investigate EGFR ubiquitination in various biological contexts. This knowledge is critical for the development of novel therapeutic strategies aimed at modulating EGFR activity in cancer and other diseases.
References
- 1. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Refined Preparation and Use of Anti-diglycine Remnant (K-ε-GG) Antibody Enables Routine Quantification of 10,000s of Ubiquitination Sites in Single Proteomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTMScan® Ubiquitin Remnant Motif (K-ε-GG) Kit | Cell Signaling Technology [cellsignal.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. PTMScan® Pilot Ubiquitin Remnant Motif (K-ε-GG) Kit | Cell Signaling Technology [cellsignal.com]
- 8. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 11. mass-spec.siu.edu [mass-spec.siu.edu]
- 12. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 13. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 14. researchgate.net [researchgate.net]
- 15. lucernatechnologies.com [lucernatechnologies.com]
Application Notes and Protocols: Use of PROTAC EGFR Degrader 4 in Osimertinib-Resistant NSCLC Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, represents a major clinical challenge in the treatment of non-small cell lung cancer (NSCLC). A promising strategy to overcome this resistance is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. This document provides detailed application notes and protocols for the use of PROTAC EGFR degrader 4, a potent degrader of mutant EGFR, in preclinical models of osimertinib-resistant NSCLC.
This compound has demonstrated significant anti-proliferative activity and induction of apoptosis in NSCLC cell lines harboring EGFR mutations, including the osimertinib-resistant T790M mutation.[1] Its mechanism of action involves the recruitment of an E3 ubiquitin ligase to the mutant EGFR protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4] This approach not only ablates the enzymatic activity of EGFR but also eliminates its scaffolding functions, offering a potential advantage over traditional inhibitors.
Data Presentation
The following tables summarize the in vitro efficacy of this compound and other relevant EGFR PROTACs in various NSCLC cell lines, including those resistant to osimertinib.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation Status | This compound DC50 (nM) | This compound IC50 (nM) | Reference |
| HCC827 | del19 | 0.51 | 0.83 | [1] |
| H1975 | L858R/T790M | 126 | 203.1 | [1] |
| A431 | WT | - | 245 | [1] |
DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration; WT: Wild-type
Table 2: Activity of Other EGFR PROTACs in Osimertinib-Resistant Models
| PROTAC | Target EGFR Mutation(s) | Cell Line/Model | DC50 (nM) | IC50 (nM) / TGI (%) | E3 Ligase | Reference |
| C6 | L858R/T790M/C797S | H1975-TM | 10.2 | 10.3 | Not Specified | [1] |
| H1975-TM Xenograft | TGI: 48.1% @ 25 mg/kg, 66.4% @ 100 mg/kg (oral) | [1] | ||||
| 9ea | C797S | EGFRC797S models | 2.9 | TGI: 74.7% @ 50 mg/kg | VHL | [5] |
| 6h | del19/T790M/C797S | Ba/F3-EGFRDel19/T790M/C797S | 8 | 20 | Not Specified | [6] |
| SC2073 | L858R, L858R/T790M, L858R/C797S, L858R/T790M/C797S | Ba/F3 & NCI-H1975 | Not Specified | Not Specified | CRBN | [7] |
| Compound 14 | del19, L858R | HCC827 | 0.26 | 4.91 | CRBN | [3] |
| H1975 | 20.57 | >1000 | [3] | |||
| HJM-561 | del19/T790M/C797S, L858R/T790M/C797S | CDX & PDX models | 9.2, 5.8 | Potent antitumor activity | Not Specified | [4] |
TGI: Tumor Growth Inhibition; CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; VHL: Von Hippel-Lindau; CRBN: Cereblon
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Figure 1: Mechanism of action for this compound.
Figure 2: A typical experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is for determining the cytotoxic effects of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., H1975, HCC827)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C.[1]
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for EGFR Degradation
This protocol is for assessing the degradation of EGFR and the inhibition of downstream signaling pathways.
Materials:
-
NSCLC cell lines
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24-48 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
NSCLC cell line (e.g., H1975)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., saline, PEG300, Tween 80)
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject 5-10 x 106 NSCLC cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer the degrader to the treatment group via the desired route (e.g., intraperitoneal or oral) at a specified dose and schedule (e.g., daily or every other day). Administer the vehicle to the control group.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissues can be used for further analysis, such as Western blotting to confirm EGFR degradation in vivo or immunohistochemistry.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
This compound represents a promising therapeutic agent for overcoming osimertinib resistance in NSCLC. The protocols and data presented in these application notes provide a comprehensive guide for researchers to evaluate its efficacy and mechanism of action in relevant preclinical models. Further investigation into its in vivo pharmacokinetics, pharmacodynamics, and efficacy in patient-derived xenograft models will be crucial for its clinical translation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC therapy as a new targeted therapy for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel EGFR PROTAC Degrader against C797S Resistance Mutation with Potent Antitumor Efficacy in NSCLC Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Overcoming the hook effect with PROTAC EGFR degrader 4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC EGFR degrader 4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of mutant forms of the Epidermal Growth Factor Receptor (EGFR). It is a heterobifunctional molecule, meaning it has two key components: a ligand that binds to a specific E3 ubiquitin ligase and another ligand that binds to the target protein, in this case, mutant EGFR. By bringing the E3 ligase and the mutant EGFR into close proximity, it facilitates the ubiquitination of EGFR, marking it for degradation by the cell's proteasome machinery. This event-driven mechanism allows for the catalytic degradation of the target protein.[1][2]
Q2: Which EGFR mutations is this compound effective against?
A2: this compound has been shown to be particularly effective against EGFR mutants harboring the exon 19 deletion (del19) and the L858R/T790M double mutation.[1] It displays significantly higher potency for these mutant forms compared to wild-type (WT) EGFR.
Q3: What is the "hook effect" and how does it relate to this compound?
A3: The hook effect is a phenomenon observed with PROTACs where, at very high concentrations, the degradation efficiency decreases.[3][4] This occurs because the PROTAC molecule can form binary complexes with either the E3 ligase or the target protein (EGFR) alone, which are non-productive for degradation. At optimal concentrations, the formation of a productive ternary complex (E3 ligase-PROTAC-EGFR) is favored. However, at excessive concentrations, the formation of these inactive binary complexes competes with and hinders the formation of the ternary complex, leading to reduced degradation.[3][4] While a slight hook effect has been observed with some EGFR degraders at high concentrations (e.g., 10 µM), specific data on the hook effect for this compound is something to be mindful of during dose-response experiments.[5]
Troubleshooting Guide
Problem 1: No or low degradation of mutant EGFR observed in Western Blot.
| Possible Cause | Recommended Solution |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation and to assess for a potential hook effect at higher concentrations. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 24, 48, 72 hours) to determine the optimal incubation time for maximal EGFR degradation.[6] |
| Low E3 Ligase Expression | Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL, depending on the specific PROTAC 4 design) in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line with higher E3 ligase expression. |
| Cell Permeability Issues | Although designed to be cell-permeable, issues can arise. Ensure proper dissolution of the PROTAC in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the cell culture medium is not toxic to the cells (typically <0.5%). |
| Technical Issues with Western Blot | Review and optimize your Western Blot protocol. Ensure efficient protein transfer, use of appropriate primary and secondary antibodies at optimal dilutions, and adequate blocking. |
Problem 2: High variability in cell viability assay results.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform number of cells are seeded in each well. Use a multichannel pipette for seeding and visually inspect the plate before treatment. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media. |
| Interference of PROTAC with Assay Reagent | Some compounds can interfere with the chemistry of viability assays (e.g., MTT, MTS). Run a control with the PROTAC in cell-free media to check for any direct reaction with the assay reagent. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assay like CellTiter-Glo®).[7] |
| Precipitation of the Compound | Visually inspect the wells after adding the PROTAC to ensure it is fully dissolved and not precipitating out of solution at the tested concentrations. |
Problem 3: Observing the hook effect (decreased degradation at high concentrations).
| Possible Cause | Recommended Solution | | Excessive PROTAC Concentration | This is the primary cause of the hook effect. The solution is to use lower concentrations of the PROTAC. Your dose-response curve should guide you to the optimal concentration range for maximal degradation before the hook effect becomes prominent. | | High Target or E3 Ligase Expression | Very high expression levels of either EGFR or the E3 ligase can sometimes exacerbate the hook effect by increasing the formation of binary complexes. This is an intrinsic characteristic of the cell line and may require careful optimization of the PROTAC concentration. | | Nano-PROTAC Strategies | For advanced troubleshooting, novel strategies like Nano-PROTACs have been developed to mitigate the hook effect by promoting the formation of polynary complexes.[8] |
Quantitative Data
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation | DC₅₀ (nM) | IC₅₀ (nM) |
| HCC827 | del19 | 0.51 | 0.83 ± 0.30 |
| H1975 | L858R/T790M | 126 | 203 ± 21 |
| A431 | WT | - | 245 ± 30 |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration. Data from MedchemExpress.[1]
Experimental Protocols
Western Blot for EGFR Degradation
-
Cell Lysis:
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against total EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities using image analysis software.
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and control compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
-
Ternary Complex Co-Immunoprecipitation (Co-IP)
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of this compound, a negative control, and a vehicle control for a short duration (e.g., 2-4 hours). To prevent degradation of the target, pre-treat with a proteasome inhibitor like MG132 (10 µM) for 2 hours.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or EGFR overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western Blot, probing for EGFR and the E3 ligase to confirm the presence of the ternary complex.
-
Visualizations
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 8. Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving cell permeability of PROTAC EGFR degrader 4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with PROTAC EGFR degrader 4. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a focus on improving cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound P3, is a potent proteolysis-targeting chimera designed to target mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1] It functions by inducing the degradation of EGFRdel19 and EGFRL858R/T790M mutants.[1] The degradation process is mediated through the ubiquitin-proteasome system and has also been shown to be related to autophagy.[2][3] This dual mechanism of action makes it a subject of interest for overcoming resistance to traditional EGFR inhibitors.
Q2: What are the reported cellular activities of this compound?
This compound has demonstrated potent activity in degrading specific EGFR mutants and inhibiting the growth of corresponding cancer cell lines. The table below summarizes its reported half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values.
| Cell Line | EGFR Mutation Status | Parameter | Value (nM) |
| HCC827 | EGFRdel19 | DC50 | 0.51 |
| H1975 | EGFRL858R/T790M | DC50 | 126 |
| HCC827 | EGFRdel19 | IC50 | 0.83 |
| H1975 | EGFRL858R/T790M | IC50 | 203.1 |
| A431 | EGFR Wild-Type | IC50 | 245 |
| Data sourced from MedChemExpress product information for this compound.[1] |
Q3: My cells are not showing the expected level of EGFR degradation with this compound. What are the possible causes?
Several factors could contribute to suboptimal degradation of EGFR in your experiments. These can be broadly categorized as issues with the compound itself, cell culture conditions, or the experimental protocol. See the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Q4: I suspect poor cell permeability is limiting the efficacy of this compound in my experiments. How can I address this?
Troubleshooting Guide: Improving Cell Permeability
Low intracellular concentrations of this compound due to poor membrane permeability can lead to reduced efficacy. Below are strategies to troubleshoot and potentially improve experimental outcomes.
| Issue | Possible Cause | Recommended Solution |
| Low Potency (High DC50/IC50) | Insufficient intracellular concentration of the PROTAC. | 1. Co-treatment with a permeabilizing agent: For initial mechanism-of-action studies, a low concentration of a gentle permeabilizing agent like digitonin can be used to bypass membrane limitations. Note that this is not suitable for long-term cell viability assays.2. Increase incubation time: PROTAC-mediated degradation is time-dependent. Extending the incubation period may allow for greater accumulation of the compound inside the cells.3. Medicinal chemistry optimization: If you have the capability, consider synthesizing analogs with improved physicochemical properties. Strategies include: - Linker modification: Shortening the linker or replacing flexible PEG linkers with more rigid aliphatic or aromatic linkers can sometimes improve permeability. - Amide-to-ester substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and the polar surface area, which may enhance membrane permeability. - Introduce intramolecular hydrogen bonds: This can induce a more compact, "ball-like" conformation that masks polar groups and facilitates passive diffusion across the cell membrane. |
| Inconsistent Results Between Experiments | Variability in cell health and membrane integrity. | 1. Standardize cell culture conditions: Ensure cells are in the logarithmic growth phase and have high viability before treatment.2. Monitor passage number: Use cells within a consistent and low passage number range, as membrane characteristics can change over time.3. Serum concentration: Variations in serum concentration in the culture medium can affect the availability of the PROTAC. Maintain a consistent serum percentage during experiments. |
| Discrepancy Between In Vitro and Cellular Activity | High affinity to the target protein and E3 ligase in biochemical assays but poor performance in cells. | 1. Perform a cell permeability assay: Directly measure the permeability of this compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay. This will provide quantitative data to confirm if permeability is the limiting factor. See the detailed protocols for these assays below.2. Prodrug approach: Consider designing a prodrug version of the PROTAC where polar functional groups are masked with lipophilic moieties that can be cleaved intracellularly to release the active degrader. |
Experimental Protocols
Western Blot for EGFR Degradation (DC50 Determination)
This protocol is a standard method to quantify the degradation of EGFR protein levels following treatment with this compound.
Materials:
-
HCC827 or H1975 cell lines
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR band intensity to the loading control.
-
Plot the normalized EGFR levels against the log concentration of this compound and fit a dose-response curve to determine the DC50 value.
-
Cell Viability Assay (IC50 Determination)
This protocol measures the effect of this compound on cell proliferation.
Materials:
-
HCC827 or H1975 cell lines
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log concentration of the PROTAC and fit a dose-response curve to calculate the IC50 value.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay to evaluate the passive permeability of a compound.
Materials:
-
PAMPA plate (e.g., a 96-well microplate with a filter membrane coated with a lipid solution)
-
Donor and acceptor plates
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., dodecane)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Donor Solution: Dissolve this compound in PBS at a known concentration.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Coat PAMPA Plate: Coat the filter membrane of the PAMPA plate with the lipid/organic solvent mixture and allow the solvent to evaporate.
-
Assemble Plates: Place the coated PAMPA plate onto the acceptor plate.
-
Add Donor Solution: Add the donor solution containing the PROTAC to the wells of the PAMPA plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) where VD and VA are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for EGFR Degradation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent Western blot results when studying Epidermal Growth Factor Receptor (EGFR) degradation.
Frequently Asked Questions (FAQs)
Q1: My Western blot shows no or very weak EGFR signal after treatment to induce degradation. How can I be sure the degradation is real and not an experimental artifact?
A1: Several factors can lead to a weak or absent EGFR signal. It's crucial to differentiate between successful degradation and technical issues. Here are key aspects to consider:
-
Positive and Negative Controls: Always include a positive control lysate from a cell line known to express high levels of EGFR and a negative control (untreated or vehicle-treated cells) to ensure your antibody and detection system are working correctly.[1]
-
Protein Loading: Ensure you are loading a sufficient amount of total protein. For whole-cell lysates, 20-30 µg per lane is a good starting point, but this may need to be increased for less abundant proteins or post-translationally modified targets.[2]
-
Antibody Quality: The primary antibody may have low affinity or may have lost activity.[3] Use a validated antibody specific for EGFR and consider performing a dot blot to check its activity.[3] Always use freshly diluted antibody for optimal results, as reusing diluted antibody is not recommended.[2]
-
Protein Degradation During Sample Preparation: Proteases and phosphatases in your sample can degrade EGFR before you even run the gel.[2] Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[2][4]
Q2: I'm observing multiple bands or bands at the wrong molecular weight for EGFR. What could be the cause?
A2: Unexpected bands can be confusing. Here are the common culprits:
-
Protein Degradation: If you see bands at a lower molecular weight than expected for EGFR (around 175 kDa), it could be due to protein degradation during sample preparation.[5] Ensure you are using fresh samples and have added protease inhibitors to your lysis buffer.[2]
-
Post-Translational Modifications: EGFR undergoes various post-translational modifications, such as phosphorylation and ubiquitination, which can affect its migration on the gel.[6]
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins.[1][3] Reduce the concentration of the primary antibody and ensure you are using an appropriate blocking buffer (e.g., 5% non-fat dry milk in TBST) to minimize non-specific binding.[2]
-
Overloading: Loading too much protein can lead to the appearance of non-specific bands.[2]
Q3: The background on my Western blot is very high, making it difficult to see the EGFR bands clearly. How can I reduce the background?
A3: High background can obscure your results. Here are some tips to reduce it:
-
Blocking: Ensure you are blocking the membrane for at least 1 hour at room temperature or overnight at 4°C.[3] Using a blocking buffer with a detergent like Tween 20 can help.[3]
-
Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations.[3] Using a wash buffer with 0.1%–0.2% Tween 20 is recommended.[3]
-
Antibody Concentration: High concentrations of primary or secondary antibodies can contribute to high background.[3] Try reducing the antibody concentrations.
-
Membrane Handling: Handle the membrane carefully with forceps to avoid contamination.[3] Also, ensure the membrane does not dry out at any point during the procedure.[3]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with EGFR degradation Western blots.
| Problem | Possible Cause | Recommended Solution |
| No/Weak EGFR Signal | Insufficient protein loaded. | Increase the amount of total protein loaded per lane (30-100 µg).[2] |
| Low EGFR expression in the cell line. | Use a positive control cell line known to express high levels of EGFR (e.g., A431).[7] | |
| Inactive or low-affinity primary antibody. | Use a fresh, validated anti-EGFR antibody. Perform a dot blot to test antibody activity.[3] | |
| Protein degradation during sample prep. | Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.[2] | |
| Inefficient protein transfer. | For large proteins like EGFR, ensure complete transfer by optimizing transfer time and voltage. Adding 0.01%–0.05% SDS to the transfer buffer can aid in transferring high molecular weight proteins.[3][5] | |
| Multiple Bands/Incorrect Size | Protein degradation. | Add protease inhibitors to your lysis buffer and use fresh samples.[2][8] |
| Non-specific antibody binding. | Decrease the primary antibody concentration and optimize blocking conditions.[2][3] | |
| Post-translational modifications. | Consult the literature for known modifications of EGFR that might alter its molecular weight. | |
| High Background | Insufficient blocking. | Increase blocking time to at least 1 hour at room temperature or overnight at 4°C.[3] Use a blocking buffer containing 0.05% Tween 20.[3] |
| Inadequate washing. | Increase the number and duration of wash steps. Use a wash buffer containing 0.1%–0.2% Tween 20.[3] | |
| High antibody concentration. | Reduce the concentration of the primary and/or secondary antibody.[3] | |
| Membrane contamination. | Handle the membrane with clean forceps and ensure all equipment is clean.[3] | |
| Inconsistent Degradation Pattern | Variable cell treatment. | Ensure consistent cell density, serum starvation, and ligand concentration/treatment time across experiments. |
| Inconsistent sample preparation. | Standardize the lysis procedure, including incubation times and centrifugation steps. | |
| Uneven loading. | Perform a protein quantification assay (e.g., Bradford or BCA) and ensure equal loading in all lanes. Use a loading control like β-actin or GAPDH to verify.[7] |
Experimental Protocols
Protocol 1: EGFR Degradation Assay
This protocol describes a typical experiment to analyze ligand-induced EGFR degradation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431, HeLa) in complete growth medium and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.
-
Treat cells with a protein synthesis inhibitor like cycloheximide (10 µg/mL) for 1-2 hours to prevent new EGFR synthesis.[9]
-
Stimulate cells with EGF (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes) to induce EGFR degradation.[10]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 30 µg) per lane onto an 8% SDS-PAGE gel.[7]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[11] For EGFR (a large protein), a wet transfer overnight at 4°C is recommended.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against total EGFR overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin, GAPDH) to confirm equal loading.
-
Visualizations
Caption: EGFR Signaling and Degradation Pathway.
Caption: EGFR Western Blot Experimental Workflow.
Caption: Troubleshooting Logic for EGFR Western Blots.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
Addressing off-target effects of PROTAC EGFR degrader 4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC EGFR degrader 4. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, with a focus on off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a potent Proteolysis Targeting Chimera designed to selectively target and degrade mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2] It is particularly effective against EGFR with del19 and L858R/T790M mutations, which are common in non-small cell lung cancer.[1][2] By inducing the degradation of these mutant EGFR proteins, it inhibits the growth of cancer cell lines such as HCC827 and H1975.[1]
Q2: What are the known degradation concentrations (DC50) and inhibitory concentrations (IC50) for this compound?
A2: The potency of this compound has been characterized in various cancer cell lines. The DC50 is the concentration required to degrade 50% of the target protein, and the IC50 is the concentration required to inhibit 50% of cell growth.
| Cell Line | EGFR Mutation Status | DC50 (nM) | IC50 (nM) |
| HCC827 | EGFRdel19 | 0.51 | 0.83 |
| H1975 | EGFRL858R/T790M | 126 | 203.1 |
| A431 | EGFR WT | Not Reported | 245 |
Data compiled from MedchemExpress product information.[1]
Q3: Is this compound selective for mutant EGFR over wild-type (WT) EGFR?
A3: Yes, this compound demonstrates selectivity for mutant EGFR over wild-type EGFR.[1] This is a critical feature for minimizing potential side effects in tissues with normal EGFR expression.
Q4: What are the potential off-target effects of this compound?
A4: While comprehensive proteomic data for this compound is not publicly available, similar highly selective fourth-generation EGFR degraders have been shown to have minimal off-target effects at effective concentrations. For instance, a proteomic analysis of the EGFR degrader C-4383 in H1975 cells revealed that EGFR was the most significantly degraded protein, with no other off-target events observed at a concentration of 100 nM.[3] However, it is crucial for researchers to empirically determine the off-target profile of this compound in their specific experimental system.
Q5: How does the degradation of EGFR by this PROTAC affect downstream signaling?
A5: Degradation of EGFR by this compound leads to a significant reduction in the phosphorylation of EGFR and its downstream effector Akt in HCC827 and H1975 cell lines.[1] This disruption of the EGFR signaling pathway is a key mechanism of its anti-proliferative and pro-apoptotic effects.[1]
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound, with a focus on identifying and addressing potential off-target effects.
Problem 1: Unexpected or inconsistent cellular phenotype observed.
-
Possible Cause: Off-target effects of the PROTAC, where proteins other than EGFR are being degraded.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify the degradation of mutant EGFR using Western blotting. Ensure that the observed degradation correlates with the expected DC50 values.
-
Global Proteomics Analysis: Perform a global proteomics experiment (e.g., using mass spectrometry) to identify all proteins that are downregulated upon treatment with this compound. Compare the proteomic profile of treated cells with vehicle-treated control cells.
-
Dose-Response and Time-Course Studies: Evaluate if the unexpected phenotype is dose-dependent and correlates with the degradation of the off-target protein(s) identified in the proteomics study. Shorter treatment times are more likely to reveal direct targets of the PROTAC.
-
Use of a Negative Control: Synthesize or obtain an inactive enantiomer or a structurally similar analog of the PROTAC that does not bind to the E3 ligase or the target protein. This control will help differentiate between off-target effects caused by the PROTAC molecule itself versus those arising from the degradation of the target protein.
-
Problem 2: Difficulty confirming target engagement in cells.
-
Possible Cause: Issues with cell permeability, compound stability, or the experimental assay itself.
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm that this compound is binding to EGFR inside the cell. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
-
Evaluate Cell Permeability: If target engagement is low, consider assays to assess the cell permeability of the PROTAC.
-
Optimize Treatment Conditions: Vary the concentration and incubation time of the PROTAC treatment to ensure that you are working within the optimal window for target engagement and degradation.
-
Problem 3: High background or non-specific bands in Western blots.
-
Possible Cause: Suboptimal antibody concentration, insufficient blocking, or issues with the washing steps.
-
Troubleshooting Steps:
-
Antibody Titration: Determine the optimal concentration of the primary and secondary antibodies to minimize non-specific binding.
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
-
Increase Wash Steps: Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.
-
Experimental Protocols
1. Western Blotting for EGFR Degradation
This protocol is for confirming the degradation of EGFR in cell lysates after treatment with this compound.
-
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time (e.g., 24-48 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[4][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]
-
Washing: Repeat the washing steps as in step 9.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of EGFR degradation.
-
2. Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
This protocol is for identifying potential off-target proteins that interact with and may be degraded by this compound.
-
Materials:
-
Cell culture reagents and this compound
-
IP Lysis Buffer (non-denaturing)
-
Antibody against a tag fused to the PROTAC (if applicable) or a general ubiquitin antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Reagents for in-solution or in-gel digestion (e.g., trypsin)
-
Mass spectrometer
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing IP lysis buffer.[8][9]
-
Pre-clearing Lysate: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the antibody overnight at 4°C.
-
Bead Incubation: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.[8]
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[8]
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Sample Preparation for MS: Prepare the eluted proteins for mass spectrometry analysis by in-solution or in-gel trypsin digestion.[10]
-
LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that were pulled down with the PROTAC and compare the results from the treated and control samples to identify potential off-target interactors.
-
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Protocol [protocols.io]
- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 7. origene.com [origene.com]
- 8. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 9. IP-MS Sample Preparation Guidelines - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
Strategies to mitigate PROTAC EGFR degrader 4-induced toxicity
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding toxicity induced by PROTAC EGFR degrader 4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound P3) is a potent, heterobifunctional Proteolysis-Targeting Chimera designed to selectively target mutant forms of the Epidermal Growth Factor Receptor (EGFR) for degradation.[1] It functions by simultaneously binding to a target mutant EGFR protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the EGFR protein, marking it for subsequent degradation by the cell's proteasome machinery.[2][3] This degradation-based approach differs from traditional inhibitors which only block the protein's function.[4]
Q2: What are the intended targets of this compound?
This compound is specifically designed to be potent against cancer cells harboring EGFR mutations, particularly the exon 19 deletion (EGFRdel19) and the L858R/T790M double mutation.[1] It shows significantly higher degradation efficiency and growth inhibition in cell lines with these mutations compared to those with wild-type EGFR (EGFR WT).[1][5]
Q3: What are the primary potential sources of toxicity associated with this compound?
Toxicity can arise from several sources:
-
On-target, off-tumor toxicity: EGFR plays a role in the health of normal tissues, especially the skin and gastrointestinal tract.[6][7] Degradation of wild-type EGFR in these tissues can lead to adverse effects like skin rash and diarrhea, similar to toxicities seen with traditional EGFR inhibitors.[6][8]
-
Off-target toxicity: The degrader may bind to and induce the degradation of unintended proteins (off-targets), which can lead to unpredictable side effects.[4][9] Pomalidomide-based PROTACs, for instance, have been reported to sometimes induce degradation of zinc-finger (ZF) proteins.[10]
-
E3 Ligase-related effects: Co-opting the function of a specific E3 ligase could potentially impact its normal cellular functions, although this is an area of ongoing research.[11]
Q4: How can we distinguish between on-target and off-target toxicity?
Differentiating between on-target and off-target toxicity is a critical step. On-target toxicities are typically predictable based on the known physiological role of EGFR and often resemble the side effects of EGFR inhibitors.[12] Off-target effects are generally unexpected.[12] A comprehensive proteomics analysis comparing cells treated with the active degrader versus a negative control (a molecule that cannot bind the E3 ligase) can help identify unintended protein degradation, which is a hallmark of off-target activity.[9][13]
Troubleshooting Guide
Problem 1: Significant cytotoxicity is observed in wild-type (WT) EGFR cell lines.
-
Potential Cause: Loss of selectivity, leading to degradation of WT EGFR or off-target protein degradation.
-
Troubleshooting Strategy:
-
Confirm Selectivity: Perform a dose-response experiment and quantify EGFR protein levels via Western blot in both mutant and WT EGFR cell lines. Compare the DC50 (half-maximal degradation concentration) values. This compound should show a clear window of selectivity for mutant EGFR.[1][14]
-
Assess Off-Target Effects: Use quantitative proteomics (e.g., LC-MS/MS) to compare the global proteome of cells treated with this compound versus an inactive control. This can identify any proteins that are unintentionally degraded.[13]
-
Dose Optimization: Reduce the concentration of the degrader. PROTACs can exhibit a "hook effect," where excessively high concentrations can disrupt the formation of the key ternary complex (Target:PROTAC:E3 Ligase), reducing efficacy and potentially increasing off-target binding.
-
Problem 2: In vivo models exhibit systemic toxicity, such as severe skin rash or diarrhea.
-
Potential Cause: On-target degradation of WT EGFR in normal tissues like skin and gut.[7][8]
-
Troubleshooting Strategy:
-
Dose and Schedule Modification: Evaluate lower doses or alternative dosing schedules (e.g., intermittent dosing) to find a therapeutic window that maintains anti-tumor efficacy while minimizing on-target toxicities.
-
Supportive Care: Implement management strategies used for traditional EGFR TKIs. For skin rash, this may include pre-emptive use of skin moisturizers, sunscreens, and topical hydrocortisone.[7] For diarrhea, standard anti-diarrheal agents may be considered.
-
Tissue-Specific E3 Ligase Strategy: For future degrader design, consider using a warhead for an E3 ligase that has enriched expression in tumor tissue compared to tissues where toxicity is observed.[13]
-
Problem 3: The observed toxicity does not correlate with known EGFR-related side effects.
-
Potential Cause: Off-target protein degradation.
-
Troubleshooting Strategy:
-
Identify Off-Targets: The priority is to perform an unbiased, global proteomics screen to identify proteins that are degraded only in the presence of the active PROTAC.[9]
-
Validate Off-Targets: Once potential off-targets are identified, validate their degradation using orthogonal methods like Western blotting.
-
Structure-Toxicity Relationship: If a problematic off-target is confirmed, medicinal chemistry efforts can be employed to modify the PROTAC structure. Altering the linker or the E3 ligase ligand can sometimes mitigate off-target binding without sacrificing on-target activity.[10]
-
Quantitative Data Summary
Table 1: In Vitro Activity Profile of this compound
| Cell Line | EGFR Status | DC₅₀ (nM)¹ | IC₅₀ (nM)² |
|---|---|---|---|
| HCC827 | del19 | 0.51 | 0.83 |
| H1975 | L858R/T790M | 126 | 203.1 |
| A431 | Wild-Type | >1000 (no significant degradation) | 245 |
¹ DC₅₀ (Degradation Concentration 50): Concentration required to degrade 50% of the target protein.[1] ² IC₅₀ (Inhibitory Concentration 50): Concentration required to inhibit 50% of cell growth.[1]
Table 2: Summary of Potential Toxicities and Mitigation Strategies
| Toxicity Type | Potential Manifestation | Primary Cause | Mitigation / Investigation Strategy |
|---|---|---|---|
| On-Target | Skin Rash (acneiform), Diarrhea, Mucositis | Degradation of WT EGFR in healthy epithelial tissues.[7][8] | Dose reduction/optimization; Prophylactic and reactive management (e.g., moisturizers, anti-diarrheals).[7] |
| Off-Target | Unpredictable (e.g., hematotoxicity, neurotoxicity) | Degradation of unintended proteins.[4][11] | Global proteomics to identify off-targets; Structural modification of the PROTAC to improve selectivity.[9][10] |
| Metabolism/PK | Drug-drug interactions, altered exposure | Instability of the PROTAC molecule or impact on drug-metabolizing enzymes.[4] | In vitro ADME assays; Pharmacokinetic modeling.[4] |
Key Experimental Protocols
Protocol 1: Western Blot for EGFR Degradation Assessment
-
Cell Treatment: Plate cells (e.g., HCC827, H1975, A549) and allow them to adhere overnight. Treat with a serial dilution of this compound for 16-24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run to separate proteins by size, and then transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against total EGFR overnight at 4°C. Also probe a separate blot or strip and re-probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and imaging system.
-
Quantification: Densitometry analysis is used to quantify band intensity. Normalize EGFR levels to the loading control and then to the vehicle-treated sample to determine the percentage of remaining protein.
Protocol 2: Global Proteomics for Off-Target Profiling (LC-MS/MS)
-
Experimental Design: Treat cells with this compound at a concentration that achieves maximal EGFR degradation (e.g., 10x DC₅₀). Include two control groups: a vehicle control and a negative control degrader (structurally similar but unable to bind the E3 ligase). Use multiple biological replicates (n≥3).
-
Sample Preparation: Lyse cells and digest proteins into peptides using trypsin. Label peptides with tandem mass tags (TMT) or perform label-free quantification.
-
LC-MS/MS Analysis: Separate peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data using software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly reduced abundance in the PROTAC-treated group compared to both control groups.
-
Hit Validation: Validate candidate off-targets from the proteomics screen using an orthogonal method, such as Western blotting.
Visualizations and Workflows
Caption: Mechanism of Action of this compound.
Caption: Inhibition of EGFR Downstream Signaling Pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management Strategies for Adverse Events Associated With EGFR TKIs in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
- 12. youtube.com [youtube.com]
- 13. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and overcoming resistance mechanisms to PROTAC EGFR degrader 4
Welcome to the technical support center for PROTAC EGFR Degrader 4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to identifying and overcoming resistance mechanisms to this novel therapeutic agent.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound?
A1: this compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to target mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1] It functions by inducing the degradation of specific EGFR mutants, such as EGFRdel19 and EGFRL858R/T790M, through the cell's own protein disposal system.[1] This mechanism of action offers a promising strategy to overcome resistance observed with traditional EGFR inhibitors.[2][3][4]
Q2: How does this compound work?
A2: this compound is a heterobifunctional molecule. One end binds to the target protein (mutant EGFR), and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the EGFR protein, marking it for degradation by the proteasome. Some evidence also suggests that its induced degradation is related to the autophagy pathway.[1]
Resistance Mechanisms
Q3: What are the potential mechanisms of resistance to this compound?
A3: While PROTACs are designed to overcome resistance, cancer cells can still develop mechanisms to evade their effects. Potential resistance mechanisms to EGFR PROTACs may include:
-
Mutations in the Target Protein: Alterations in the EGFR protein that prevent the PROTAC from binding effectively.[5]
-
Mutations in the E3 Ligase: Changes in the E3 ligase recruited by the PROTAC that impair its function or prevent PROTAC binding.[5]
-
Downregulation of E3 Ligase Components: Reduced expression of the necessary E3 ligase or associated proteins.
-
Upregulation of Bypass Signaling Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation, even in the absence of EGFR signaling. A common example is the upregulation of c-MET.[6]
-
Impaired Ternary Complex Formation: Factors that prevent the stable formation of the EGFR-PROTAC-E3 ligase ternary complex, which is essential for degradation.[5][7]
-
Drug Efflux: Increased activity of cellular pumps that remove the PROTAC from the cell.
Q4: Can mutations in EGFR, like C797S, confer resistance to this compound?
A4: The C797S mutation is a known resistance mechanism to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[8][9] The effectiveness of a specific PROTAC against this mutation depends on the design of its EGFR-binding warhead. Some EGFR PROTACs have been specifically designed to degrade EGFR containing the C797S mutation.[9][10] It is crucial to determine the specific EGFR mutations present in your resistant cell line to assess the potential efficacy of this compound.
Troubleshooting Guides
Experimental Assays
Issue 1: No or low degradation of target EGFR protein observed.
| Potential Cause | Troubleshooting Step |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the optimal DC50 (concentration for 50% degradation). Be aware of the "hook effect," where very high concentrations can lead to reduced degradation due to the formation of binary complexes instead of the required ternary complex.[11][12] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal time for maximal degradation.[11] |
| Low E3 Ligase Expression | Confirm the expression of the E3 ligase recruited by this compound in your cell line using Western blot or qPCR. If expression is low, consider using a different cell model. |
| Poor Cell Permeability | Evaluate the cell permeability of the PROTAC using assays like the parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability assays.[13][14] |
| Target Protein Stability | The natural half-life of the target protein can influence the observable degradation.[15] Consider this factor when interpreting results. |
| Inactive Compound | Verify the integrity and activity of your this compound stock. |
Issue 2: High variability in degradation results between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Confluency | Standardize the cell seeding density to ensure consistent confluency at the time of treatment. A confluency of around 70% is often a good starting point.[16] |
| Variable Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for critical experiments, as they are more prone to evaporation and temperature fluctuations. |
Investigating Resistance
Issue 3: Cells develop resistance to this compound over time.
| Potential Cause | Troubleshooting Step |
| Acquired EGFR Mutations | Sequence the EGFR gene in the resistant cells to identify any new mutations that may interfere with PROTAC binding. |
| Altered E3 Ligase Complex | Sequence the components of the recruited E3 ligase complex in resistant cells to check for mutations. Assess the expression levels of these components via Western blot or qPCR. |
| Activation of Bypass Pathways | Use phospho-kinase antibody arrays or similar proteomic approaches to identify upregulated signaling pathways in resistant cells. Western blotting for key nodes of common bypass pathways (e.g., c-MET, HER2) can also be informative.[6] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant EGFR PROTACs.
Table 1: In Vitro Activity of this compound [1]
| Cell Line | EGFR Mutation Status | DC50 (nM) | IC50 (nM) |
| HCC827 | del19 | 0.51 | 0.83 |
| H1975 | L858R/T790M | 126 | 203.1 |
| A431 | WT | - | 245 |
Table 2: Degradation Activity of Other EGFR PROTACs
| PROTAC | Target EGFR Mutation(s) | Cell Line | DC50 (nM) | Reference |
| PROTAC 3 | del19 | HCC827 | 11.7 | [10] |
| PROTAC 3 | L858R | H3255 | 22.3 | [10] |
| PROTAC 6 | del19 | HCC827 | 3.57 | [10] |
| PROTAC 20 | L858R/T790M | - | 13.2 | [10] |
| Compound 24 | L858R/T790M/C797S | H1975 | 10.2 | [10] |
| 9ea | C797S & other mutants | - | 2.9 | [9] |
Key Experimental Protocols
Western Blot for EGFR Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve ~70% confluency on the day of treatment.[16] Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[16] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against EGFR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated wells and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified EGFR signaling pathway highlighting key downstream cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. reddit.com [reddit.com]
Stabilizing the ternary complex of PROTAC EGFR degrader 4
Welcome to the technical support center for PROTAC EGFR Degrader 4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this molecule in your experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during your experiments with this compound.
Q1: I am not observing any degradation of EGFR in my western blot. What could be the issue?
A1: Several factors could contribute to a lack of EGFR degradation. Here are some troubleshooting steps:
-
Cell Line Selection: Ensure you are using a cell line that expresses the target EGFR mutations (e.g., Exon 19 deletion or L858R/T790M) that this compound is designed to target. HCC827 (EGFR del19) and H1975 (EGFR L858R/T790M) are reported to be sensitive cell lines.[1]
-
Concentration and Incubation Time: Verify that you are using an appropriate concentration range and incubation time. This compound has shown effective degradation at nanomolar concentrations with incubation times of 24-48 hours.[1][2] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
"Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (PROTAC-EGFR or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation. If you are using high concentrations, try testing a lower concentration range.
-
E3 Ligase Expression: The efficacy of a PROTAC is dependent on the expression of the recruited E3 ligase in the chosen cell line. Confirm that the cell line you are using expresses sufficient levels of the relevant E3 ligase.
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded.
-
Proteasome and Ubiquitination Inhibition: As a control, you can pre-treat cells with a proteasome inhibitor (e.g., MG132) or an E1 ubiquitin-activating enzyme inhibitor (e.g., MLN4924). If the degradation is proteasome-dependent, you should see a rescue of EGFR levels.[3]
Q2: I am observing high levels of cytotoxicity that don't correlate with EGFR degradation. What could be the cause?
A2: Off-target effects are a possibility with any small molecule. Consider the following:
-
Off-Target Protein Degradation: The PROTAC may be degrading other proteins essential for cell survival. Pomalidomide-based PROTACs, for instance, have been reported to degrade zinc-finger proteins.[4] Performing proteomics studies can help identify off-target degradation events.
-
Inhibition of Other Kinases: The warhead of the PROTAC may have off-target inhibitory effects on other kinases.[5]
-
General Cellular Stress: High concentrations of the PROTAC or the vehicle (e.g., DMSO) could be inducing general cellular stress and toxicity.
Q3: How can I confirm the formation of the ternary complex (EGFR-PROTAC-E3 Ligase)?
A3: Several biophysical techniques can be used to measure ternary complex formation and stability:
-
Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity of the PROTAC to both EGFR and the E3 ligase, as well as the formation of the ternary complex.[6][7]
-
Isothermal Titration Calorimetry (ITC): ITC can directly measure the thermodynamics of binding, providing information on the cooperativity of ternary complex formation.[8]
-
Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET): These assays can be used to monitor the proximity of EGFR and the E3 ligase in live cells upon treatment with the PROTAC.
-
Co-immunoprecipitation (Co-IP): This classic technique can be used to pull down the EGFR protein and blot for the presence of the E3 ligase, and vice-versa, to confirm their interaction in the presence of the PROTAC.[9]
Q4: What is cooperativity in the context of PROTACs and why is it important?
A4: Cooperativity refers to the influence of the binding of one protein partner (e.g., EGFR) on the affinity of the PROTAC for the other protein partner (the E3 ligase).
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-EGFR) increases the affinity for the E3 ligase, leading to a more stable ternary complex. This is generally desirable for efficient degradation.[6][7]
-
Negative Cooperativity (α < 1): The formation of the binary complex decreases the affinity for the second protein, resulting in a less stable ternary complex.
-
Non-cooperative (α = 1): The binding events are independent.
The stability of the ternary complex, influenced by cooperativity, is often correlated with the rate and extent of protein degradation.[8][10]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound.
Table 1: Degradation Activity of this compound
| Cell Line | EGFR Mutation | DC50 (nM) |
| HCC827 | del19 | 0.51 |
| H1975 | L858R/T790M | 126 |
DC50: Half-maximal degradation concentration.[1]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | EGFR Status | IC50 (nM) |
| HCC827 | del19 | 0.83 |
| H1975 | L858R/T790M | 203.1 |
| A431 | WT | 245 |
IC50: Half-maximal inhibitory concentration.[1]
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the activity of this compound.
Protocol 1: EGFR Degradation Assay via Western Blotting
Objective: To determine the concentration-dependent degradation of EGFR in cancer cell lines.
Materials:
-
HCC827 or H1975 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed HCC827 or H1975 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the EGFR band intensity to the loading control. Calculate the percentage of EGFR degradation relative to the vehicle control. The DC50 value can be determined by plotting the percentage of degradation against the log of the PROTAC concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (CCK-8)
Objective: To determine the anti-proliferative effect of this compound.
Materials:
-
HCC827, H1975, or other relevant cell lines
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the PROTAC concentration and fitting the data to a dose-response curve.
Diagrams
EGFR Signaling Pathway
Caption: Overview of the EGFR signaling pathway.
This compound Mechanism of Action
Caption: Mechanism of this compound.
Experimental Workflow for Assessing PROTAC Activity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: PROTAC EGFR Degrader 4 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with PROTAC EGFR degrader 4 experiments. Proper negative controls are crucial for validating the mechanism of action and ensuring the specificity of your PROTAC molecule.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a PROTAC EGFR degrader experiment?
A1: To rigorously validate your PROTAC's activity, you should include a suite of negative controls to dissect the mechanism of action and rule out off-target effects. The most critical controls are:
-
Inactive E3 Ligase Ligand Control: This is a molecule structurally identical to your active PROTAC but with a modification that prevents it from binding to the E3 ligase (e.g., an epimer or a methylated version of the E3 ligase ligand).[1][2][] This control helps confirm that the observed degradation is dependent on E3 ligase recruitment.
-
Target Binding Control: A compound that binds to EGFR but lacks the E3 ligase ligand. This control helps to differentiate between degradation-dependent effects and those caused by simple target engagement or inhibition.
-
Inactive Epimer/Diastereomer Control: A stereoisomer of the PROTAC that does not bind to the E3 ligase due to an incorrect stereocenter, but retains its binding affinity for the target protein.[1][][4] This is a highly specific control for E3 ligase-dependent degradation.
-
Vehicle Control (e.g., DMSO): This is the solvent used to dissolve the PROTAC and serves as a baseline for measuring the extent of protein degradation.
Q2: My negative control PROTAC, which shouldn't bind the E3 ligase, is still causing some EGFR degradation. What could be the reason?
A2: This can be a confounding result, and there are several potential explanations:
-
Off-Target Effects: Your PROTAC molecule might be engaging other cellular machinery that leads to EGFR degradation independent of the intended E3 ligase. Global proteomics analysis can help identify unintended targets.[5][6][7][8]
-
Cytotoxicity: At higher concentrations, PROTACs can induce cellular stress or toxicity, which may lead to non-specific protein degradation.[1] It's crucial to assess cell viability alongside your degradation experiments.
-
Indirect Effects: The PROTAC might be degrading a protein that, in turn, regulates EGFR stability.[9]
-
Compound Instability: The PROTAC molecule itself might be unstable and break down into components that have independent effects on EGFR levels.
Q3: How can I confirm that the degradation of EGFR is happening through the ubiquitin-proteasome system (UPS)?
A3: To confirm UPS-mediated degradation, you can perform co-treatment experiments with inhibitors of this pathway:
-
Proteasome Inhibitors: Co-treatment of your cells with your active PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue EGFR from degradation. If EGFR levels are restored in the presence of the inhibitor, it strongly suggests that degradation is proteasome-dependent.
-
Neddylation Inhibitors: Neddylation is required for the activation of cullin-RING E3 ligases. Using a neddylation inhibitor (e.g., MLN4924) can also block the activity of many E3 ligases and should prevent PROTAC-induced degradation.[10]
Q4: What is the purpose of a CRISPR/Cas9 knockout of the target protein in PROTAC experiments?
A4: CRISPR/Cas9-mediated knockout of your target protein (EGFR in this case) serves as a crucial genetic control to validate that the observed phenotype is a direct result of the target's degradation.[11][12][13] By comparing the effects of your PROTAC in wild-type cells versus EGFR knockout cells, you can confirm that the cellular response is on-target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No EGFR degradation observed with the active PROTAC. | Poor cell permeability of the PROTAC. | Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[14] |
| Low binding affinity to EGFR or the E3 ligase. | Perform biophysical assays like fluorescence polarization or surface plasmon resonance to measure binary and ternary complex formation.[15][16][17] | |
| The chosen E3 ligase is not expressed or is inactive in the cell line. | Verify the expression of the recruited E3 ligase (e.g., VHL or Cereblon) by Western blot. | |
| Significant EGFR degradation with the inactive epimer control. | The "inactive" control is not truly inactive and retains some E3 ligase binding. | Synthesize and test an alternative negative control, such as a molecule with a methylated E3 ligase ligand.[2] |
| Off-target effects leading to EGFR degradation. | Conduct global proteomics to identify other proteins degraded by your control compound.[6][7] | |
| Cytotoxicity at the tested concentration. | Perform a dose-response curve for cell viability for all compounds.[1] | |
| Variability in degradation levels between experiments. | Inconsistent cell confluency at the time of treatment. | Standardize cell seeding density and treatment confluency (e.g., 70-80%).[18] |
| Differences in treatment duration or PROTAC concentration. | Ensure precise timing and concentration for all treatments. | |
| Inconsistent protein loading in Western blots. | Use a reliable loading control (e.g., GAPDH, β-actin) and quantify band intensities. |
Experimental Protocols
Western Blotting for EGFR Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.[18]
-
Treatment: Treat cells with the PROTAC EGFR degrader, the negative control PROTAC, and a vehicle control (e.g., DMSO) at various concentrations and for different time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[18]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against EGFR overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-tubulin).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the PROTAC EGFR degrader or the negative control for a specified time (e.g., 16 hours).[19]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., VHL or CRBN) or a control IgG antibody overnight at 4°C.[19]
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer and analyze the eluates by Western blotting for the presence of EGFR. The detection of EGFR in the E3 ligase immunoprecipitate from cells treated with the active PROTAC, but not with the negative control, confirms the formation of the ternary complex.
Visualizations
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Confounding factors in targeted degradation of short-lived proteins | bioRxiv [biorxiv.org]
- 10. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selectscience.net [selectscience.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. tandfonline.com [tandfonline.com]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
Optimizing treatment duration for complete EGFR degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize treatment duration for complete Epidermal Growth Factor Receptor (EGFR) degradation in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected half-life of EGFR, and how does treatment affect it?
A1: The baseline half-life of EGFR can vary significantly depending on the cell type and its activation state, typically ranging from 8 to 24 hours.[1][2] Upon activation by ligands like EGF, the receptor is rapidly internalized and targeted for degradation, which can dramatically shorten its half-life to as little as 1.5 to 9 hours.[1][2] Targeted degraders, such as Proteolysis Targeting Chimeras (PROTACs), are designed to induce rapid degradation, often achieving significant clearance within a few hours of treatment.
Q2: I am not observing complete EGFR degradation after treatment. What are the potential causes and solutions?
A2: Incomplete degradation is a common issue with several potential causes. Use the following guide to troubleshoot:
-
Inadequate Compound Concentration: The concentration of your degrader may be too low to form the necessary ternary complex (for PROTACs) or to otherwise induce degradation.
-
Solution: Perform a dose-response experiment, treating cells with a range of concentrations to determine the optimal concentration that yields the maximal degradation (DCmax) and the concentration for 50% degradation (DC50).
-
-
Incorrect Time Point: The time point chosen for analysis may be too early to observe significant degradation or so late that the cell has begun to synthesize new EGFR.
-
Solution: Conduct a time-course experiment. Treat cells with the optimal concentration of your degrader and collect samples at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration.
-
-
Compound Instability: The degrader molecule may be unstable in your cell culture medium, degrading before it can effectively act on EGFR.
-
Solution: Consult the manufacturer's data for the compound's half-life in media. If this is a known issue, you may need to replenish the media with a fresh compound during the experiment.
-
-
Cell Line-Specific Factors: Different cell lines have varying levels of E3 ligases (required for many degraders) and different baseline protein turnover rates.
-
Solution: If possible, test your degrader in multiple cell lines. Ensure the cell line you are using expresses the necessary E3 ligase (e.g., Cereblon or VHL for many common PROTACs).
-
-
Experimental/Technical Issues: Problems with protein extraction, Western blot transfer, or antibody quality can all lead to inaccurate measurements.
Q3: How can I determine if EGFR degradation is occurring via the proteasome or the lysosome?
A3: You can distinguish between the two primary degradation pathways using specific inhibitors.
-
Proteasomal Degradation: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or Bortezomib) for 1-2 hours before adding your EGFR degrader. If the degrader works via the proteasome, inhibition will "rescue" EGFR from degradation.[5]
-
Lysosomal Degradation: Pre-treat cells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) before adding your degrader.[6] If degradation is blocked, it indicates a lysosome-dependent mechanism. Some PROTACs have been shown to involve both proteasomal and autophagy-lysosomal pathways.[7][8]
Q4: My degrader shows efficacy against mutant EGFR but not wild-type (WT) EGFR. Why is this, and is it a problem?
A4: This is often a desirable feature. Many next-generation EGFR degraders are specifically designed to be selective for cancer-associated mutant forms of EGFR over the wild-type protein to minimize toxicity in healthy cells.[7][8] This selectivity can arise from the degrader's higher binding affinity for the mutant protein or its ability to more effectively induce the formation of a ternary complex with the mutant EGFR and an E3 ligase.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to EGFR degradation experiments.
Table 1: Representative EGFR Half-Life (t½) in Different Conditions
| Condition | Cell Line | EGFR Half-Life (t½) | Citation(s) |
| No Ligand (Baseline) | A431 | ~20-27.5 hours | [2][9] |
| No Ligand (Baseline) | Wild-Type Cells | ~10-24 hours | [1][2] |
| With EGF Ligand | A431 | ~9 hours | [2] |
| With EGF Ligand | Human Mammary Epithelial Cells | ~1.6-2 hours | [2] |
| With Curcumin | CL1-5 | Shortened vs. Control | [10] |
Table 2: Example Efficacy of EGFR PROTAC Degraders
| PROTAC | Target EGFR Mutant | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | Citation(s) |
| PROTAC 20 | L858R/T790M | H1975 | 13.2 nM | 46.82 nM | [7] |
| PROTAC 30 | Mutant EGFR | HCC827 | 7.1 nM | Not Reported | [7] |
| MS39 | Exon 19 Deletion | HCC-827 | 5.0 nM | Not Reported | [11] |
| HJM-561 | Del19/T790M/C797S | Ba/F3 | 9.2 nM | Not Reported | [11] |
Key Experimental Protocols
Protocol 1: Western Blot for Total EGFR Degradation
This protocol is used to quantify the total amount of EGFR protein in cells following treatment.
-
Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with your degrader at various concentrations or for various time points. Include a vehicle-only control (e.g., DMSO).
-
Inhibition of Protein Synthesis (Optional): To measure the degradation rate without the confounding factor of new protein synthesis, treat cells with an inhibitor like cycloheximide (10-100 µg/mL) 30-60 minutes before and during degrader treatment.[10][12]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.[13]
-
SDS-PAGE & Transfer: Load samples onto an 8% polyacrylamide gel and run until adequate separation is achieved. Transfer the proteins to a nitrocellulose or PVDF membrane.[13] Due to EGFR's high molecular weight (~175 kDa), ensure transfer conditions are optimized (e.g., longer transfer time or use of a specific transfer buffer).[4]
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBS-T. Incubate with a primary antibody against total EGFR (diluted 1:1000 in 5% BSA/TBS-T) overnight at 4°C.[13] Also probe for a loading control (e.g., β-actin or GAPDH) to normalize results.
-
Secondary Antibody & Detection: Wash the membrane three times with TBS-T. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and visualize using an ECL detection reagent and an imaging system.[13][14]
-
Quantification: Use image analysis software (e.g., ImageJ) to measure band intensity. Normalize the EGFR band intensity to the loading control for each sample.
Protocol 2: Immunoprecipitation (IP) for EGFR Ubiquitination
This assay determines if the degrader increases the ubiquitination of EGFR, a key step for proteasomal degradation.
-
Cell Treatment & Lysis: Treat cells as described above. A 5-minute stimulation with EGF can serve as a positive control for ubiquitination.[12] Lyse cells in a modified IP-lysis buffer (containing non-denaturing detergents like NP-40).
-
Pre-clearing Lysates: Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add an anti-EGFR antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture Immune Complex: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-EGFR complex.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution & Western Blot: Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the protein. Run the supernatant on an SDS-PAGE gel and perform a Western blot as described above.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated EGFR. You can then strip the membrane and re-probe with an anti-EGFR antibody to confirm successful immunoprecipitation.[12]
Protocol 3: Cell Viability Assay
This assay measures the effect of EGFR degradation on cell proliferation and survival.
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach for 24 hours.[15]
-
Treatment: Add the EGFR degrader at varying concentrations in triplicate or quadruplicate. Include a vehicle control and a positive control (e.g., a known EGFR inhibitor like Gefitinib).
-
Incubation: Incubate the plate for a predetermined period, typically 48-72 hours, to allow for effects on cell proliferation to become apparent.[15][16]
-
Viability Measurement: Use a colorimetric or luminescent assay to measure cell viability. Common methods include:
-
Data Analysis: Normalize the readings to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression to calculate the IC50 value (the concentration that inhibits cell growth by 50%).
Visualized Workflows and Pathways
Caption: Key EGFR signaling cascades: the RAS/RAF/MAPK and PI3K/AKT pathways.[17][18]
Caption: Mechanism of action for an EGFR-targeting PROTAC.[7][19][20]
Caption: A logical workflow for troubleshooting incomplete EGFR degradation.
References
- 1. Quantitative Analysis of Endocytosis and Turnover of Epidermal Growth Factor (EGF) and EGF Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Activating Mutations on EGFR Cellular Protein Turnover and Amino Acid Recycling Determined Using SILAC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Stress-induced endocytosis and degradation of epidermal growth factor receptor are two independent processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-induced lysosomal epidermal growth factor receptor (EGFR) degradation is preceded by proteasome-dependent EGFR de-ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Managing Poor Solubility of PROTAC EGFR Degrader 4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the poor aqueous solubility of PROTAC EGFR degrader 4.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: I'm observing precipitation of this compound in my aqueous cell culture medium. What can I do?
Answer:
Precipitation in aqueous media is a common issue with hydrophobic molecules like many PROTACs. Here are several troubleshooting steps:
-
Initial Stock Solution: Ensure your initial stock solution, typically in an organic solvent like DMSO, is fully dissolved before diluting into your aqueous buffer or cell culture medium.[1][2] It is recommended to use freshly opened DMSO to avoid moisture absorption.[2]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (ideally <0.5%) to minimize solvent effects on your experiment and reduce the risk of precipitation upon dilution.
-
Sonication: Gentle sonication of the final solution can sometimes help to dissolve small precipitates, but prolonged or high-frequency sonication should be avoided as it may affect the compound's structure.[2]
-
Formulation Strategies: For persistent precipitation, consider using a formulation strategy to enhance solubility. Options include creating an Amorphous Solid Dispersion (ASD) or a Self-Emulsifying Drug Delivery System (SEDDS). Detailed protocols for these methods are provided below.
Question 2: My experimental results are inconsistent, which I suspect is due to poor solubility. How can I confirm this and improve reproducibility?
Answer:
Inconsistent results are a hallmark of solubility issues. To confirm and address this:
-
Solubility Assessment: Perform a kinetic or thermodynamic solubility assay to determine the actual solubility of this compound in your specific experimental buffer. This will help you work below the solubility limit. Detailed protocols for these assays are provided below.
-
Use of Biorelevant Media: For in vitro experiments that aim to mimic physiological conditions, consider using biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). PROTACs have shown improved solubility in such media.
-
Vehicle Screening: If you are conducting in vivo studies, a vehicle screening study to find a suitable formulation that can maintain the PROTAC in solution is crucial.
Question 3: How can I proactively manage the solubility of this compound in my experimental design?
Answer:
Proactive management of solubility will save time and resources. Consider the following:
-
Formulation Development: If you anticipate extensive experiments with this compound, investing time in developing a suitable formulation like an ASD or SEDDS from the outset can lead to more reliable and reproducible data.
-
Chemical Modification (for medicinal chemists): While not a direct experimental solution, for those involved in the design of PROTACs, linker modification can significantly impact solubility. Incorporating polar functionalities or using polyethylene glycol (PEG) linkers can enhance aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: What are Amorphous Solid Dispersions (ASDs) and how do they improve solubility?
A2: Amorphous Solid Dispersions (ASDs) are formulations where the poorly soluble drug is dispersed in an amorphous state within a polymer matrix.[3] The amorphous form of a drug has a higher energy state than its crystalline form, leading to increased apparent solubility and dissolution rates. Common polymers used for ASDs include HPMCAS and PVPVA.[3]
Q3: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how do they work?
A3: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[4][5] The drug is dissolved in this lipid-based formulation, and the resulting emulsion droplets provide a large surface area for drug release and absorption, bypassing the dissolution step of the solid drug.
Q4: Can the linker of a PROTAC affect its solubility?
A4: Yes, the linker plays a critical role in the physicochemical properties of a PROTAC. The length, flexibility, and chemical composition of the linker can be modified to improve solubility. For instance, incorporating polar groups or using hydrophilic linkers like PEG can enhance aqueous solubility.
Data Presentation
Table 1: Biological Activity of this compound
| Parameter | Cell Line | Value |
| DC50 (EGFRdel19 degradation) | HCC827 | 0.51 nM |
| DC50 (EGFRL858R/T790M degradation) | H1975 | 126 nM |
| IC50 (Cell growth inhibition) | HCC827 | 0.83 nM |
| IC50 (Cell growth inhibition) | H1975 | 203.1 nM |
| IC50 (Cell growth inhibition) | A431 (EGFR WT) | 245 nM |
Data sourced from MedchemExpress.[1]
Table 2: General Solubility Information for this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended as a primary solvent for stock solutions.[1] |
| Aqueous Buffers (e.g., PBS, cell culture media) | Poor | Prone to precipitation, especially at higher concentrations. Experimental determination is recommended. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
Objective: To rapidly determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Microplate reader with turbidity measurement capabilities
-
Multichannel pipette
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: In the 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add the aqueous buffer. The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Turbidity Measurement: Measure the turbidity (optical density) of each well using a microplate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: Plot the turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of choice
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV system
-
0.22 µm syringe filters
Procedure:
-
Add Excess Compound: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC-UV method.
-
Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer.
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of this compound to enhance its aqueous solubility.
Materials:
-
This compound
-
Polymer (e.g., HPMCAS, PVPVA)
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture that dissolves both the PROTAC and the polymer)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution: Dissolve both this compound and the chosen polymer in the organic solvent in a round-bottom flask. The drug-to-polymer ratio can be varied (e.g., 1:9, 1:4).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Drying: Further dry the resulting solid film under vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Milling: Gently grind the dried solid into a fine powder using a mortar and pestle.
-
Characterization (Optional but Recommended): Characterize the resulting powder using techniques like Powder X-ray Diffraction (PXRD) to confirm the amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.
-
Solubility Testing: Evaluate the solubility and dissolution rate of the prepared ASD powder using the protocols described above.
Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a SEDDS to improve its dispersion in aqueous media.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Glass vials
-
Vortex mixer
Procedure:
-
Solubility Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Preparation: Based on the solubility screening, prepare different ratios of oil, surfactant, and co-surfactant. Add the required amount of this compound to the mixture.
-
Homogenization: Vortex the mixture until the PROTAC is completely dissolved and a clear, isotropic solution is formed. Gentle heating may be applied if necessary.
-
Self-Emulsification Assessment: Add a small volume of the prepared SEDDS formulation to a larger volume of aqueous medium (e.g., water or buffer) with gentle stirring.
-
Evaluation: Visually observe the formation of an emulsion. Characterize the emulsion for droplet size, polydispersity index, and drug precipitation over time.
-
Optimization: Optimize the formulation by adjusting the ratios of the components to achieve the desired self-emulsification properties and drug loading.
Visualizations
Caption: EGFR Signaling Pathway.
Caption: Experimental Workflow for Addressing Poor Solubility.
Caption: Troubleshooting Decision Tree for Solubility Issues.
References
Validation & Comparative
A Comparative Guide to PROTAC EGFR Degrader 4 and Other Next-Generation EGFR Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continuously evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome the limitations of traditional enzyme inhibitors. This guide provides a detailed comparison of PROTAC EGFR degrader 4 (also reported as P3) against a panel of other prominent EGFR degraders. The comparative analysis is supported by experimental data from peer-reviewed studies, with a focus on degradation efficiency and anti-proliferative activity. Detailed experimental protocols and visual diagrams of key biological pathways and workflows are included to provide a comprehensive resource for researchers in the field.
Performance Comparison of EGFR Degraders
The following table summarizes the in vitro performance of this compound and other selected EGFR degraders in various non-small cell lung cancer (NSCLC) cell lines. The data highlights the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50), key metrics for assessing the potency and efficacy of these compounds.
| Degrader | EGFR Ligand | E3 Ligase Ligand | Cell Line | EGFR Mutation | DC50 (nM) | IC50 (nM) | Reference |
| This compound (P3) | Reversible TKI (Purine scaffold) | VHL | HCC827 | del19 | 0.51 | 0.83 | Zhao et al., 2020 |
| H1975 | L858R/T790M | 126 | 203 | Zhao et al., 2020 | |||
| A431 | WT | - | 245 | MedchemExpress | |||
| Compound 14 | Gefitinib | CRBN | HCC827 | del19 | 0.26 | 4.91 (96h) | Frontiers in Pharmacology |
| A549 | WT | >1000 | >1000 | Frontiers in Pharmacology | |||
| MS39 (Compound 6) | Gefitinib | VHL | HCC827 | del19 | 5.0 | 8.7 | Cheng et al., 2020[1] |
| H3255 | L858R | 3.3 | 21 | Cheng et al., 2020[1] | |||
| MS154 (Compound 10) | Gefitinib | CRBN | HCC827 | del19 | 11 | 35 | Cheng et al., 2020[1] |
| H3255 | L858R | 25 | 78 | Cheng et al., 2020[1] | |||
| Compound 3 | Gefitinib | VHL | HCC827 | del19 | 11.7 | - | Burslem et al., 2018 |
| H3255 | L858R | 22.3 | - | Burslem et al., 2018 | |||
| CP17 | Osimertinib | VHL | HCC827 | del19 | 0.49 | 1.6 | Zhao et al., 2022 |
| Compound 13 | Dacomitinib | VHL | HCC827 | del19 | 3.57 | 6 | Shi et al., 2022[2] |
| SIAIS125 | Canertinib | CRBN | PC9 | del19 | 100 | 2.6 | Qu et al., 2021 |
| PROTAC 2 | 4th Gen TKI | CRBN | HCC827 | del19 | 45.2 | 180 | Zhang et al., 2020 |
| PROTAC 10 | 4th Gen TKI | VHL | HCC827 | del19 | 34.8 | 220 | Zhang et al., 2020 |
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key assays used to characterize these EGFR degraders are provided below.
Western Blot for EGFR Degradation
This protocol is a representative method for quantifying the degradation of EGFR protein in response to PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed NSCLC cells (e.g., HCC827, H1975) in 6-well plates at a density of 2 x 105 cells per well.
-
Allow cells to adhere and grow for 24 hours in complete growth medium.
-
Treat the cells with varying concentrations of the EGFR degrader (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for the indicated time (typically 6-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice for 30 minutes in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 8-10% acrylamide).
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total EGFR (e.g., rabbit anti-EGFR) and a loading control (e.g., mouse anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the EGFR band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the DC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the anti-proliferative effects of EGFR degraders.
-
Cell Seeding:
-
Seed NSCLC cells (e.g., HCC827, H1975) into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the EGFR degrader in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader or DMSO as a vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Incubation:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Pathways and Processes
To facilitate a deeper understanding of the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling and PROTAC-Mediated Degradation.
Caption: Workflow for Comparing EGFR PROTAC Degraders.
References
A Head-to-Head Battle in NSCLC Treatment: PROTAC EGFR Degrader vs. Gefitinib
A new frontier in targeted cancer therapy is emerging with the development of Proteolysis Targeting Chimeras (PROTACs), offering a distinct mechanism of action compared to traditional small molecule inhibitors. This guide provides a comprehensive comparison of a representative PROTAC EGFR degrader, compound 14, and the well-established EGFR tyrosine kinase inhibitor (TKI), gefitinib, in the context of non-small cell lung cancer (NSCLC) cell lines.
This comparison guide is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the performance, mechanism of action, and experimental backing for these two anti-cancer agents. While the specific designation "PROTAC EGFR degrader 4" was not identified in publicly available literature, this guide focuses on a well-characterized gefitinib-based PROTAC, compound 14, to provide a relevant and data-supported comparison.[1]
Performance at a Glance: Quantitative Comparison
The efficacy of PROTAC EGFR degrader compound 14 and gefitinib has been evaluated in various NSCLC cell lines, primarily focusing on their ability to inhibit cell growth (IC50) and, in the case of the PROTAC, to induce the degradation of the EGFR protein (DC50).
| Compound | Cell Line | EGFR Mutation | IC50 (nM) | DC50 (nM) | Reference |
| PROTAC Compound 14 | HCC827 | EGFR del19 | 4.91 ± 0.78 | 0.26 | [1] |
| Gefitinib | HCC827 | EGFR del19 | 3.93 ± 1.4 | Not Applicable | [1] |
| PROTAC Compound 6 (MS39) | HCC827 | EGFR del19 | Not Reported | 5.0 | [2] |
| PROTAC Compound 6 (MS39) | H3255 | EGFR L858R | Not Reported | 3.3 | [2] |
Key Observations:
-
In the HCC827 cell line, which harbors an EGFR exon 19 deletion, PROTAC compound 14 demonstrates potent anti-proliferative activity with an IC50 value of 4.91 nM, comparable to that of gefitinib (IC50 of 3.93 nM).[1]
-
Crucially, compound 14 induces significant degradation of the EGFR protein at a much lower concentration, with a DC50 value of 0.26 nM in HCC827 cells.[1]
-
Another gefitinib-based PROTAC, compound 6 (MS39), also shows high potency in degrading mutant EGFR in both HCC827 (EGFR del19) and H3255 (EGFR L858R) cell lines, with DC50 values of 5.0 nM and 3.3 nM, respectively.[2]
Unraveling the Mechanisms of Action
Gefitinib and PROTAC EGFR degraders employ fundamentally different strategies to disrupt EGFR signaling, a critical pathway for the growth and survival of many NSCLC tumors.
Gefitinib: The Inhibitor
Gefitinib functions as a reversible inhibitor of the EGFR tyrosine kinase domain.[2] By competing with ATP for its binding site on the receptor, gefitinib prevents the autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK pathways.[3][4] This inhibition ultimately leads to a reduction in cell proliferation and the induction of apoptosis.[5]
PROTAC EGFR Degrader: The Eliminator
In contrast, PROTACs are bifunctional molecules designed to eliminate the target protein entirely. A PROTAC consists of a ligand that binds to the target protein (in this case, EGFR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6]
This tripartite complex formation brings the E3 ligase into close proximity with the EGFR protein, leading to its polyubiquitination. The ubiquitinated EGFR is then recognized and degraded by the cell's own protein disposal system, the proteasome. This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple EGFR proteins, offering the potential for a more sustained and profound inhibition of signaling.[6]
Signaling Pathway Disruption: A Visual Guide
The differential mechanisms of gefitinib and PROTAC EGFR degraders result in distinct impacts on the EGFR signaling cascade.
Caption: Mechanisms of action for Gefitinib (inhibition) and PROTAC (degradation) on the EGFR signaling pathway.
Experimental Workflows: A Glimpse into the Lab
The evaluation of PROTAC EGFR degraders and gefitinib relies on a series of well-defined experimental protocols.
Caption: A generalized workflow for comparing the in vitro efficacy of PROTACs and inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
NSCLC cell lines (e.g., HCC827, H3255)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
PROTAC EGFR degrader and Gefitinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the PROTAC and gefitinib in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Western Blot for EGFR Degradation
This protocol is used to quantify the amount of EGFR protein following treatment, allowing for the determination of the DC50 value for the PROTAC.
Materials:
-
NSCLC cell lines
-
6-well plates
-
PROTAC EGFR degrader and Gefitinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-p-EGFR, anti-p-Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC or gefitinib for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the EGFR protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 is the concentration of the PROTAC that results in a 50% reduction in the level of the target protein.
Conclusion
PROTAC EGFR degraders represent a promising therapeutic strategy for NSCLC, offering a distinct and potentially more advantageous mechanism of action compared to traditional inhibitors like gefitinib. While gefitinib effectively inhibits the kinase activity of EGFR, PROTACs eliminate the receptor altogether, which may lead to a more profound and durable response and could potentially overcome some forms of resistance. The in vitro data for gefitinib-based PROTACs like compound 14 demonstrate potent degradation of mutant EGFR and comparable anti-proliferative effects to gefitinib. Further research and clinical evaluation are necessary to fully elucidate the therapeutic potential of EGFR PROTACs in the treatment of NSCLC.
References
- 1. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gefitinib-induced killing of NSCLC cell lines expressing mutant EGFR requires BIM and can be enhanced by BH3 mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profiling of PROTAC EGFR degrader 4 against other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity profile of PROTAC EGFR degrader 4 (also known as compound P3), focusing on its performance against various kinases. While specific broad-panel kinase selectivity data for this compound is not publicly available, this document summarizes its known on-target activity against key EGFR mutants and compares it with other reported EGFR PROTAC degraders. Additionally, it outlines standard experimental protocols for assessing kinase selectivity, offering a framework for the evaluation of such molecules.
Executive Summary
This compound is a potent and selective degrader of mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). This molecule demonstrates significant efficacy in degrading EGFR with the exon 19 deletion (del19) and the L858R/T790M double mutation, while exhibiting lower activity against wild-type (WT) EGFR. This selectivity is crucial for minimizing off-target effects and toxicity in a clinical setting. This guide presents the available quantitative data for this compound and contextualizes its performance against other EGFR-targeting PROTACs.
On-Target Activity of this compound (P3)
This compound has been shown to induce potent degradation of clinically relevant EGFR mutants and inhibit the proliferation of cancer cell lines harboring these mutations.[1] The available data is summarized in the tables below.
Table 1: Degradation Activity of this compound (P3)
| EGFR Mutant | DC50 (nM) | Cell Line |
| EGFRdel19 | 0.51 | HCC827 |
| EGFRL858R/T790M | 126 | H1975 |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity of this compound (P3)
| Cell Line | EGFR Status | IC50 (nM) |
| HCC827 | EGFRdel19 | 0.83 |
| H1975 | EGFRL858R/T790M | 203 |
| A431 | EGFRWT | 245 |
IC50: Half-maximal inhibitory concentration.
Comparison with Alternative EGFR PROTAC Degraders
Several other PROTACs targeting EGFR have been developed, each with distinct selectivity profiles and potencies. A direct comparison of their broad kinase selectivity is challenging without standardized screening data. However, their reported degradation potencies against target EGFR mutants provide a basis for initial comparison.
Table 3: Degradation Activity of Selected EGFR PROTACs
| PROTAC | EGFR Target(s) | DC50 (nM) | E3 Ligase Recruited | Reference |
| P3 (this compound) | EGFRdel19 | 0.51 | Not Specified | [1] |
| EGFRL858R/T790M | 126 | |||
| MS39 | EGFRdel19, EGFRL858R | 5.0, 3.3 | VHL | [2][3][4] |
| MS154 | EGFRdel19, EGFRL858R | 11, 25 | CRBN | [3] |
| CP17 | EGFRdel19, EGFRL858R/T790M | 0.49, 1.56 | VHL | [5][6][7] |
| SIAIS125 | EGFRdel19 | 100 | CRBN | Not Specified |
Note: The experimental conditions for determining DC50 values may vary between studies.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the selectivity profiling of PROTAC EGFR degraders.
Kinase Selectivity Profiling (General Protocol)
Comprehensive kinase selectivity is often assessed using large-scale screening platforms like the KINOMEscan™ assay or similar competitive binding assays.
Objective: To determine the binding affinity of a test compound (e.g., this compound) against a large panel of human kinases.
Methodology (based on KINOMEscan™):
-
Assay Principle: The assay is based on a competition binding format. A DNA-tagged kinase is mixed with the test compound and an immobilized, active-site-directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[2]
-
Procedure:
-
A panel of recombinant human kinases is used.
-
Each kinase is fused to a unique DNA tag.
-
The test compound is incubated with the tagged kinase and the immobilized ligand in a multi-well plate.
-
After reaching equilibrium, the unbound kinase is washed away.
-
The amount of kinase remaining bound to the solid support is quantified using qPCR.
-
The results are typically expressed as a percentage of the control (vehicle-treated) binding.
-
-
Data Analysis: The binding affinity (Kd) is calculated from the dose-response curve of the test compound. Selectivity is visualized using a dendrogram of the human kinome, where kinases bound with high affinity are highlighted.
Cell-Based EGFR Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein (e.g., EGFR) in cells treated with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cell lines with the desired EGFR status (e.g., HCC827 for EGFRdel19, H1975 for EGFRL858R/T790M).
-
Treat cells with increasing concentrations of the PROTAC degrader for a specified time (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 value by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified EGFR Signaling Pathways.
Caption: General Mechanism of Action for PROTACs.
Caption: Experimental Workflow for Kinase Selectivity Profiling.
Conclusion and Future Directions
This compound (P3) is a highly potent degrader of specific, clinically relevant EGFR mutants. Its selectivity for mutant over wild-type EGFR is a promising feature for targeted cancer therapy. However, a comprehensive understanding of its off-target effects requires broad-panel kinase selectivity profiling. While specific data for this compound is not publicly available, the methodologies outlined in this guide provide a clear path for such an evaluation. Future studies should aim to generate and publish a comprehensive kinome-wide selectivity profile for this compound to fully assess its therapeutic potential and guide further clinical development. This will enable a more direct and quantitative comparison with other EGFR-targeting PROTACs and inhibitors.
References
- 1. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating On-Target Efficacy: A Comparative Guide to PROTAC EGFR Degrader 4
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC EGFR Degrader 4's Performance with Alternative Degraders, Supported by Experimental Data.
This guide provides a comprehensive overview of the validation of on-target engagement for this compound, a potent degrader of mutant Epidermal Growth Factor Receptor (EGFR). Its performance is compared with other notable EGFR-targeting PROTACs, offering researchers a clear perspective on its efficacy. Detailed experimental protocols for key validation assays are provided to support the replication and further investigation of these findings.
Mechanism of Action: A Ternary Complex Leading to Degradation
PROTAC (Proteolysis Targeting Chimera) technology revolutionizes drug discovery by hijacking the cell's natural protein disposal machinery. A PROTAC molecule is a heterobifunctional molecule with two key domains: one that binds to the target protein (in this case, EGFR) and another that recruits an E3 ubiquitin ligase. This dual binding brings the target protein and the E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Interestingly, while the ubiquitin-proteasome system is the canonical pathway for PROTAC-mediated degradation, some studies suggest the involvement of the autophagy-lysosome pathway for certain EGFR PROTACs, including this compound.[1][2] This alternative pathway underscores the complexity and versatility of targeted protein degradation.
Caption: Mechanism of PROTAC-induced EGFR degradation.
Comparative Performance of EGFR PROTACs
The efficacy of this compound is best understood in the context of other EGFR-targeting PROTACs. The following table summarizes key performance metrics, including the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability, in various non-small cell lung cancer (NSCLC) cell lines harboring different EGFR mutations.
| PROTAC Name | Target EGFR Mutation(s) | Cell Line | DC50 (nM) | IC50 (nM) | E3 Ligase Recruited |
| This compound | del19, L858R/T790M | HCC827 | 0.51 | 0.83 | Not Specified |
| H1975 | 126 | 203.1 | |||
| MS39 | del19, L858R | HCC827 | 5.0 | Not Reported | VHL |
| H3255 | 3.3 | Not Reported | |||
| MS154 | del19, L858R | HCC827 | 11 | Not Reported | CRBN |
| H3255 | 25 | Not Reported | |||
| Compound 14 | Del19, L858R | HCC827 | 0.26 | 4.91 (96h) | CRBN |
| Ba/F3 (L858R) | 20.57 | Not Reported | |||
| PROTAC 2 | Del19 | HCC827 | 45.2 | 180 | CRBN |
| PROTAC 10 | Del19 | HCC827 | 34.8 | 220 | VHL |
| SIAIS125 | Del19 | PC9 | 100 | 2.6 | CRBN |
| CP17 | Del19, L858R/T790M | HCC827 | 0.49 | 1.6 | VHL |
| PROTAC EGFR degrader 2 | Not Specified | Not Specified | 36.51 | 4.0 | Not Specified |
| PROTAC EGFR degrader 9 (C6) | L858R/T790M/C797S | H1975-TM | 10.2 | 46.2 | CRBN |
Data compiled from multiple sources.[3][4][5][6][7]
Experimental Validation of On-Target Engagement
Validating that a PROTAC is effectively degrading its intended target is crucial. This involves a series of experiments to demonstrate target protein reduction, inhibition of downstream signaling, and the specific mechanism of degradation.
Caption: Experimental workflow for validating on-target engagement.
Key Experimental Protocols
1. Western Blot for EGFR Degradation and Downstream Signaling
This protocol is used to quantify the reduction in total EGFR and phosphorylated EGFR (p-EGFR), as well as key downstream signaling proteins like p-AKT and p-ERK, following treatment with the PROTAC.
-
Cell Culture and Treatment:
-
Seed NSCLC cells (e.g., HCC827, H1975) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time (e.g., 24, 48 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against EGFR, p-EGFR (e.g., Tyr1068), p-AKT, p-ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL detection reagent.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
2. Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of EGFR.
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions.
-
-
Immunoprecipitation (IP):
-
Dilute the lysate to reduce the SDS concentration to 0.1%.
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the lysate with an anti-EGFR antibody overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the EGFR and its bound proteins.
-
Wash the beads extensively to remove non-specific binders.
-
-
Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Perform Western blotting as described above, using an anti-ubiquitin antibody to detect polyubiquitinated EGFR, which will appear as a high-molecular-weight smear.
-
3. Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of the PROTAC on cancer cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat with a serial dilution of this compound for a specified period (e.g., 72 or 96 hours).
-
-
MTT Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the data and determine the IC50 value using non-linear regression analysis.
-
EGFR Signaling Pathway
The following diagram illustrates the major signaling cascades activated by EGFR, which are inhibited upon its degradation by this compound.
Caption: Major EGFR downstream signaling pathways.
References
- 1. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 2. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]
- 3. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
Unveiling Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for PROTAC EGFR Degrader 4
In the rapidly evolving field of targeted protein degradation, accurately determining the engagement of a PROTAC (Proteolysis Targeting Chimera) with its intended target within a cellular environment is paramount. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to verify and quantify the interaction between a drug and its protein target in intact cells and tissues. This guide provides a comprehensive comparison of CETSA for evaluating the target engagement of a hypothetical, yet representative, PROTAC EGFR degrader, "EGFR-D4," against alternative methodologies. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate assay for their drug discovery pipeline.
Understanding PROTAC EGFR Degrader 4 (EGFR-D4) Mechanism
PROTAC EGFR-D4 is a heterobifunctional molecule designed to specifically target the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer. One end of EGFR-D4 binds to EGFR, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. This mechanism of action effectively reduces the total cellular levels of EGFR, offering a powerful therapeutic strategy.
Caption: Mechanism of action for this compound (EGFR-D4).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA operates on the principle that a protein's thermal stability changes upon ligand binding. When a PROTAC like EGFR-D4 binds to EGFR, the resulting protein-ligand complex is typically more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, centrifuging to remove aggregated proteins, and then quantifying the amount of soluble EGFR remaining, one can determine the extent of target engagement.
Experimental Workflow: CETSA
The workflow for a typical CETSA experiment involves treating cells with the compound, subjecting them to a heat challenge, and then analyzing the soluble protein fraction.
Caption: A generalized workflow for a Cellular Thermal Shift Assay experiment.
Detailed Experimental Protocol: CETSA for EGFR-D4
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, a human lung carcinoma cell line with EGFR expression) at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of EGFR-D4 or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Heat Challenge (Intact Cells):
-
Harvest the treated cells by trypsinization and wash with PBS.
-
Resuspend the cell pellets in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble EGFR:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble EGFR in each sample by Western Blot using an anti-EGFR antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Normalize the intensity of each band to the intensity of the corresponding unheated control.
-
Plot the normalized intensities against the temperature to generate a "melt curve."
-
The temperature at which 50% of the protein has aggregated (Tagg) is determined. A shift in Tagg in the presence of EGFR-D4 indicates target engagement.
-
Comparison with Alternative Target Engagement Assays
While CETSA provides a direct readout of target binding in a physiological context, other methods are also widely used to assess PROTAC efficacy and target engagement.
| Assay | Principle | Advantages | Disadvantages |
| CETSA | Ligand binding increases the thermal stability of the target protein. | Label-free; applicable in intact cells, cell lysates, and tissues; provides direct evidence of target binding. | Lower throughput; may not be suitable for all proteins; requires specific antibodies for detection. |
| Western Blot | Measures the total amount of target protein remaining after PROTAC treatment. | Simple, widely available technique; directly measures protein degradation. | Provides an indirect measure of engagement; less sensitive for detecting initial binding events; quantification can be variable. |
| NanoBRET™/HiBiT | Bioluminescence resonance energy transfer (BRET) or complementation assays measure protein proximity or levels in live cells. | High-throughput; real-time measurements in live cells; highly sensitive. | Requires genetic engineering of cells to express tagged proteins, which may alter protein function or localization. |
| Immunoprecipitation (IP) | Uses an antibody to pull down the target protein, followed by mass spectrometry or Western blot to identify interacting partners (like the E3 ligase). | Can confirm the formation of the ternary complex (Target-PROTAC-E3 ligase). | Can be technically challenging; may miss transient interactions; relies on high-quality antibodies. |
Experimental Protocol: Western Blot for Degradation
-
Cell Treatment: Treat cells with various concentrations of EGFR-D4 for different durations (e.g., 2, 4, 8, 16, 24 hours).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against EGFR and a loading control (e.g., GAPDH or β-actin), followed by a secondary antibody.
-
Analysis: Quantify band intensities to determine the relative decrease in EGFR levels. The concentration of PROTAC that results in 50% degradation is termed the DC50.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Generation: Create a stable cell line expressing EGFR fused to a NanoLuc® luciferase enzyme.
-
Assay Setup: Plate the engineered cells and treat them with a fluorescent energy transfer probe that binds to EGFR.
-
PROTAC Treatment: Add varying concentrations of the unlabeled EGFR-D4, which will compete with the fluorescent probe for binding to EGFR.
-
Measurement: Add the NanoBRET™ substrate and measure both the donor (luciferase) and acceptor (probe) emissions.
-
Analysis: The BRET ratio is calculated. Displacement of the fluorescent probe by EGFR-D4 leads to a decrease in the BRET signal, allowing for the calculation of an IC50 value, which reflects target engagement.
Quantitative Data Comparison
The following table presents hypothetical, yet realistic, data for EGFR-D4 as would be generated by the described assays.
| Parameter | Assay | Value | Interpretation |
| ΔTagg | CETSA | +5.2 °C | Significant thermal stabilization of EGFR upon EGFR-D4 binding, confirming direct target engagement in cells. |
| DC50 | Western Blot (24h) | 15 nM | Potent degradation of EGFR, indicating effective recruitment of the E3 ligase and subsequent proteasomal degradation. |
| IC50 | NanoBRET™ | 8 nM | High-affinity binding of EGFR-D4 to EGFR in live cells, demonstrating strong initial target engagement. |
Conclusion
The Cellular Thermal Shift Assay is a robust and physiologically relevant method for confirming the direct target engagement of PROTACs like EGFR-D4. Its label-free nature allows for the assessment of binding in an unperturbed cellular environment. While CETSA excels at providing unequivocal evidence of target binding, it is often complemented by other assays. Western blotting directly measures the functional outcome of PROTAC action—protein degradation—while assays like NanoBRET™ offer high-throughput means to quantify binding affinity in live cells. The choice of assay depends on the specific question being addressed, the available resources, and the stage of the drug discovery process. A multi-assay approach, integrating the strengths of CETSA, degradation assays, and live-cell binding assays, provides the most comprehensive understanding of a PROTAC's mechanism of action and efficacy.
Comparing in vitro and in vivo efficacy of PROTAC EGFR degrader 4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of PROTAC EGFR degrader 4 against other alternative EGFR degraders and the established EGFR inhibitor, Osimertinib. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for future drug development.
Executive Summary
This compound has demonstrated potent and selective in vitro activity against cancer cell lines harboring specific EGFR mutations. It effectively induces the degradation of mutant EGFR, leading to the inhibition of downstream signaling pathways, cell cycle arrest, and apoptosis. While in vivo efficacy data for this compound is not publicly available, this guide presents its in vitro performance in the context of other PROTAC EGFR degraders for which in vivo data exists, providing a valuable comparative landscape.
In Vitro Efficacy: this compound vs. Alternatives
This compound exhibits high potency in degrading EGFR with the sensitizing del19 mutation and the acquired resistance mutation L858R/T790M.[1] Its efficacy is comparable to or exceeds that of several other reported EGFR PROTACs in vitro.
Table 1: In Vitro Degradation and Anti-proliferative Efficacy of EGFR PROTACs
| Compound | Cell Line | EGFR Mutation | DC50 (nM) | IC50 (nM) | E3 Ligase Recruited |
| This compound | HCC827 | del19 | 0.51[1] | 0.83[1] | Not Specified |
| H1975 | L858R/T790M | 126[1] | 203.1[1] | Not Specified | |
| A431 | Wild-Type | - | 245[1] | Not Specified | |
| Compound 13 | HCC827 | del19 | 3.57[2] | 6[3] | CRBN/VHL |
| Compound 14 | HCC827 | del19 | 0.26[3][4] | 4.91 (96h)[4] | CRBN |
| Ba/F3-L858R | L858R | 20.57[3][4] | - | CRBN | |
| MS39 (Compound 6) | HCC827 | del19 | 5.0[5] | - | VHL |
| H3255 | L858R | 3.3[5] | - | VHL | |
| CP17 | HCC827 | del19 | 0.49[4] | 1.6[4] | VHL |
| H1975 | L858R/T790M | - | 32[4] | VHL |
In Vivo Efficacy: A Comparative Overview
As of the latest available data, in vivo efficacy studies for this compound have not been reported. However, several other EGFR PROTACs have demonstrated significant anti-tumor activity in xenograft models, providing a benchmark for potential in vivo performance.
Table 2: In Vivo Efficacy of Alternative EGFR PROTACs
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| Compound 13 | HCC827 | 30 mg/kg | 90%[2][6] |
| Compound 14 | HCC827 | 30 mg/kg, i.p. | Markedly suppressed tumor growth[3][4] |
| MS39 (Compound 6) | Not Specified | 50 mg/kg, i.p. | Sufficient for in vivo efficacy studies[5][7] |
| C6 | H1975-TM | 25 mg/kg, oral | 48.1%[7] |
| 100 mg/kg, oral | 66.4%[7] | ||
| 12c | PC-9 | 5, 10, 20 mg/kg | 35.0%, 51.6%, 63.4%[7] |
| 13a | NCI-H1975 | 10 mg/kg/day, i.p. | 55.2%[7] |
| 13b | NCI-H1975 | 10 mg/kg/day, i.p. | 63.7%[7] |
Mechanism of Action: Downstream Effects of EGFR Degradation
This compound effectively suppresses the phosphorylation of EGFR and its downstream effector Akt in both HCC827 and H1975 cell lines.[1] Furthermore, it induces apoptosis and causes cell cycle arrest at the G1 phase in these cell lines.[1] This indicates that the degradation of EGFR by this PROTAC effectively shuts down the pro-survival signaling pathways controlled by EGFR.
Caption: EGFR Signaling Pathway and PROTAC Mechanism of Action.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings. Below are representative protocols based on standard practices for evaluating PROTAC EGFR degraders.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for Cell Viability (MTT) Assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCC827, H1975) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or control compounds for the desired duration (e.g., 48 or 96 hours).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using a non-linear regression analysis.
Western Blot for EGFR Degradation
This technique is used to quantify the amount of EGFR protein following treatment with the degrader.
Protocol:
-
Cell Lysis: Treat cells with this compound for the indicated times and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against EGFR, phospho-EGFR, Akt, phospho-Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and calculate the half-maximal degradation concentration (DC50).
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound for 48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Treatment: Treat HCC827 cells with this compound at concentrations of 10 nM and 100 nM for 48 hours.[1]
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry to detect the fluorescent signals from Annexin V-FITC and PI.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Caption: Workflow for an In Vivo Xenograft Study.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCC827) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a specified volume (e.g., 100-200 mm³).
-
Group Randomization: Randomly assign mice to treatment and vehicle control groups.
-
Drug Administration: Administer the PROTAC degrader at a specified dose and schedule (e.g., daily intraperitoneal injection).
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and calculate the tumor growth inhibition (TGI).
Conclusion
This compound is a highly potent and selective degrader of mutant EGFR in vitro. Its ability to induce apoptosis and cell cycle arrest highlights its potential as a therapeutic agent. While direct in vivo efficacy data is currently unavailable, the promising in vivo results of other EGFR PROTACs with similar in vitro profiles suggest that this compound could also exhibit significant anti-tumor activity. Further preclinical in vivo studies are warranted to fully elucidate its therapeutic potential and establish a direct comparison with other leading EGFR-targeting agents. This guide provides a foundational comparison to aid researchers in the strategic development of next-generation EGFR-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 4. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of EGFR-Targeting PROTACs for Researchers
A deep dive into the efficacy and selectivity of leading EGFR-targeting PROTACs, supported by experimental data and detailed protocols.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to overcome the limitations of traditional enzyme inhibitors. This guide provides a head-to-head comparison of different Epidermal Growth Factor Receptor (EGFR)-targeting PROTACs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on publicly available data.
Performance Data Summary
The following tables summarize the degradation efficiency (DC50 and Dmax), and cellular effects of various EGFR-targeting PROTACs. The data is compiled from multiple studies to provide a comparative perspective.
Gefitinib-Based PROTACs
Gefitinib, a first-generation EGFR inhibitor, has been widely used as a warhead for designing EGFR-targeting PROTACs. These PROTACs have shown significant efficacy in degrading mutant forms of EGFR.
| PROTAC | E3 Ligase Recruited | Cell Line | EGFR Mutant | DC50 (nM) | Dmax (%) | Reference |
| MS39 (Compound 6) | VHL | HCC-827 | Exon 19 Del | 5.0 | >95 | [1] |
| H3255 | L858R | 3.3 | >95 | [1] | ||
| MS154 (Compound 10) | CRBN | HCC-827 | Exon 19 Del | 11 | >95 | [1] |
| H3255 | L858R | 25 | >95 | [1] | ||
| Compound 3 | VHL | HCC-827 | Exon 19 Del | 11.7 | Not Reported | [1][2][3] |
| H3255 | L858R | 22.3 | Not Reported | [1][2][3] | ||
| Compound 14 | CRBN | HCC-827 | Exon 19 Del | 0.261 | 91.2 | [1] |
| Ba/F3 | L858R | 20.57 | Not Reported | [1] |
Dacomitinib-Based PROTACs
Dacomitinib, a second-generation irreversible EGFR inhibitor, has also been utilized in PROTAC design, demonstrating potent degradation of specific EGFR mutants.
| PROTAC | E3 Ligase Recruited | Cell Line | EGFR Mutant | DC50 (nM) | Dmax (%) | Reference |
| Compound 13 | VHL | HCC-827 | Exon 19 Del | 3.57 | 91 | [1] |
Osimertinib-Based PROTACs
Osimertinib, a third-generation EGFR inhibitor effective against the T790M resistance mutation, serves as a warhead for developing next-generation PROTACs with impressive degradation profiles.
| PROTAC | E3 Ligase Recruited | Cell Line | EGFR Mutant | DC50 (nM) | Dmax (%) | Reference |
| CP17 | VHL | HCC-827 | Exon 19 Del | 0.49 | ~80 | [4] |
| H1975 | L858R/T790M | 1.56 | ~80 | [4] |
Selectivity Profile
A critical aspect of EGFR-targeting PROTACs is their selectivity for mutant EGFR over wild-type (WT) EGFR, which can minimize off-target effects.
| PROTAC | Selectivity for Mutant EGFR | Effect on WT EGFR | Reference |
| MS39 (Compound 6) | Potently degrades mutant EGFR | No degradation observed | |
| MS154 (Compound 10) | Potently degrades mutant EGFR | No degradation observed | |
| Compound 3 | Induces degradation of mutant EGFR | No degradation at concentrations up to 10 μM | [2] |
| Compound 14 | Exhibits notable activity against mutant EGFR | No effect on WT EGFR | [1] |
| CP17 | Highly potent degrader of mutant EGFR | Does not degrade wild-type EGFR | [4] |
Downstream Signaling Inhibition
Effective degradation of EGFR by PROTACs should lead to the suppression of downstream signaling pathways that drive tumor growth and survival. Western blot analyses have consistently shown that potent EGFR degraders also inhibit the phosphorylation of EGFR (p-EGFR) and downstream effectors like AKT (p-AKT).[1] For instance, compounds MS39 and MS154 potently inhibited both p-EGFR and p-AKT in HCC-827 and H3255 cells. Similarly, compound 14 led to a marked reduction in both p-EGFR and p-AKT levels upon EGFR degradation.[1]
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol outlines the general steps for assessing PROTAC-mediated protein degradation.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 16-24 hours).[5][6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target protein (e.g., EGFR, p-EGFR, AKT, p-AKT) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein bands, and the results are normalized to the loading control. The DC50 and Dmax values are then calculated based on the dose-response curves.
Cell Viability Assay
This protocol describes a common method to evaluate the effect of PROTACs on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds for a specific period (e.g., 72 or 96 hours).
-
Viability Reagent Addition: Add a cell viability reagent such as MTT or WST-1 to each well and incubate for 1-4 hours at 37°C.[7]
-
Measurement: For MTT assays, add a solubilization solution to dissolve the formazan crystals.[7] Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Mechanisms and Pathways
To better understand the context of EGFR-targeting PROTACs, the following diagrams illustrate the key signaling pathway, the general mechanism of action for PROTACs, and a typical experimental workflow.
Figure 1: Simplified EGFR Signaling Pathway.
Figure 2: General Mechanism of Action for PROTACs.
Figure 3: Experimental Workflow for PROTAC Evaluation.
References
- 1. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Beyond Inhibition: The Superiority of PROTAC EGFR Degraders Over Traditional Kinase Inhibitors in Overcoming Drug Resistance
A comparative analysis of Proteolysis Targeting Chimeras (PROTACs) versus traditional Epidermal Growth factor receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) in the context of oncology research and development.
The landscape of targeted cancer therapy has been revolutionized by the advent of EGFR TKIs, which have shown significant clinical benefits in cancers driven by EGFR mutations, particularly in non-small-cell lung cancer (NSCLC).[1] However, the long-term efficacy of these inhibitors is often hampered by the emergence of drug resistance.[1][2] A novel therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), offers a promising strategy to overcome these limitations by inducing the targeted degradation of the EGFR protein, rather than simply inhibiting its kinase activity.[1][3] This guide provides a detailed comparison of the advantages of PROTAC EGFR degraders over traditional TKIs, supported by experimental data and methodologies.
Mechanism of Action: A Paradigm Shift from Inhibition to Elimination
Traditional EGFR TKIs are occupancy-driven inhibitors that bind to the ATP-binding pocket of the EGFR kinase domain, preventing downstream signaling.[4] In contrast, PROTACs are heterobifunctional molecules that act as a bridge between the target protein (EGFR) and an E3 ubiquitin ligase.[1][5] This induced proximity leads to the ubiquitination of EGFR, marking it for degradation by the proteasome.[1][5] This fundamental difference in the mechanism of action bestows several key advantages upon PROTACs.
Caption: Mechanisms of traditional TKIs vs. PROTAC EGFR degraders.
Key Advantages of PROTAC EGFR Degraders
Overcoming Acquired Resistance
The most significant advantage of PROTACs is their ability to overcome resistance mechanisms that render TKIs ineffective.[6] For instance, the C797S mutation in EGFR prevents the covalent binding of third-generation TKIs like osimertinib, leading to drug resistance.[6] PROTACs, by targeting the protein for degradation, can be effective against such mutations. For example, a PROTAC compound, CP17, has demonstrated high potency in degrading EGFR with L858R/T790M mutations.[2] Another PROTAC, compound 24, has shown a remarkable degradation effect on EGFR with the triple L858R/T790M/C797S mutation.[6]
Enhanced Potency and Sustained Effect
PROTACs operate catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[7] This event-driven pharmacology often leads to greater potency at lower concentrations compared to the occupancy-driven mechanism of TKIs.[7] Furthermore, because the target protein is eliminated, the downstream signaling is more completely and durably inhibited.[5][7] This sustained effect can be observed even after the PROTAC has been cleared from the system. For instance, cells pretreated with a PROTAC named compound 14 showed a complete cessation of proliferation even after the compound was removed, highlighting its long-lasting effects.[8]
High Selectivity for Mutated EGFR
Many PROTAC EGFR degraders have been designed to be highly selective for mutant forms of EGFR over the wild-type (WT) protein.[6] This is a crucial advantage as it can minimize off-target effects and toxicity associated with the inhibition of WT EGFR in healthy tissues. For example, a gefitinib-based PROTAC, compound 14, potently and selectively degrades EGFR with Del19 and L858R mutations but not the wild-type EGFR.[8] Similarly, PROTAC 17, derived from gefitinib, effectively induced the degradation of mutant EGFR with high selectivity in the whole proteome.[6]
Comparative Performance Data
The following tables summarize the in vitro performance of representative PROTAC EGFR degraders compared to traditional TKIs.
Table 1: Degradation Potency (DC₅₀) of PROTACs in EGFR-Mutant Cell Lines
| Compound | Cell Line | EGFR Mutation | DC₅₀ (nM) | E3 Ligase Recruited | Reference |
| PROTAC 5 | HCC827 | Del19 | 5.0 | VHL | [6] |
| PROTAC 5 | H3255 | L858R | 3.3 | VHL | [6] |
| PROTAC 14 | HCC827 | Del19 | ~10 (estimated) | CRBN | [8] |
| PROTAC 17 | HCC827 | Del19 | 11 | CRBN | [6] |
| PROTAC 24 | H1975-C797S | L858R/T790M/C797S | 10.2 | Not Specified | [6] |
| CP17 | HCC827 | Del19 | 0.49 | VHL | [1][8] |
DC₅₀: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity (IC₅₀) of PROTACs vs. TKIs in EGFR-Mutant Cell Lines
| Compound | Cell Line | EGFR Mutation | IC₅₀ (nM) | Reference |
| PROTAC 19 | PC9 | Del19 | 413 | [6] |
| PROTAC 19 | H1975 | L858R/T790M | 657 | [6] |
| PROTAC 28 | HCC827 | Del19 | 0.83 | [6] |
| PROTAC 28 | H1975 | L858R/T790M | 203.01 | [6] |
| CP17 | HCC827 | Del19 | 1.6 | [1][8] |
| Gefitinib | HCC827 | Del19 | ~10-20 | [9] |
| Osimertinib | H1975 | L858R/T790M | ~10-15 | [6] |
IC₅₀: Half-maximal inhibitory concentration.
EGFR Signaling Pathway
EGFR activation triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[10][11] Both TKIs and PROTACs aim to abrogate these signals, but PROTACs do so by eliminating the receptor itself.
Caption: EGFR signaling pathway and points of intervention.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate PROTAC EGFR degraders.
Western Blotting for EGFR Degradation
Objective: To quantify the reduction in EGFR protein levels following treatment with a PROTAC.
-
Cell Culture and Treatment: EGFR-mutant cancer cells (e.g., HCC827, H1975) are seeded in 6-well plates and allowed to adhere overnight.[9] The cells are then treated with various concentrations of the PROTAC or control compounds for a specified duration (e.g., 16-24 hours).[9]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the EGFR levels are normalized to the loading control. The DC₅₀ value is calculated from the dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the anti-proliferative effect of the PROTAC and calculate the IC₅₀ value.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: A serial dilution of the PROTAC or TKI is added to the wells, and the plates are incubated for a specified period (e.g., 72 hours).
-
ATP Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: The luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and the IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Caption: Workflow for in vitro evaluation of PROTAC EGFR degraders.
Conclusion
PROTAC EGFR degraders represent a significant advancement over traditional TKIs, offering a powerful strategy to address the critical challenge of acquired drug resistance in cancer therapy.[6] By completely eliminating the target protein, these molecules can achieve a more potent and durable response, often with high selectivity for mutant forms of EGFR. The compelling preclinical data for various EGFR degraders underscores their potential as a new class of anticancer agents, warranting further development and clinical evaluation.[6]
References
- 1. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 6. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Advantages of Targeted Protein Degradation over Inhibition: a RTK Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 9. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGFR interactive pathway | Abcam [abcam.com]
Assessing the Durability of Response to PROTAC EGFR Degrader 4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in oncology, moving beyond simple inhibition to induce the degradation of key cancer-driving proteins. This guide provides a comparative assessment of the durability of response to PROTAC EGFR degrader 4, contextualized with other EGFR-targeting PROTACs and traditional inhibitors. The focus is on preclinical data, highlighting the potential of this therapeutic modality to overcome resistance and induce a lasting response.
Introduction to EGFR Degradation
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small cell lung cancer (NSCLC). However, the efficacy of EGFR tyrosine kinase inhibitors (TKIs) is often limited by the development of resistance mutations.[1][2][3] PROTACs offer a distinct mechanism of action by hijacking the cell's ubiquitin-proteasome system to specifically degrade the target protein, in this case, EGFR.[4][5] This approach has the potential to address resistance mediated by mutations in the drug-binding site and to eliminate both the enzymatic and scaffolding functions of the EGFR protein.[6]
This compound: In Vitro Profile
This compound has demonstrated potent and selective degradation of mutant EGFR in preclinical studies. It effectively induces the degradation of EGFR with the exon 19 deletion (del19) and the L858R/T790M double mutation. This is accompanied by significant inhibition of cell growth in corresponding cancer cell lines. While these in vitro data are promising, the durability of this response, particularly in in vivo settings, remains a critical area of investigation.
Comparative In Vitro Efficacy of EGFR Degraders
The following table summarizes the in vitro degradation and anti-proliferative activities of this compound and other notable EGFR PROTACs.
| Compound Name | EGFR Ligand | E3 Ligase Ligand | Target EGFR Mutation(s) | DC50 (nM) | IC50 (nM) | Cell Line(s) | Reference |
| This compound | Afatinib | VHL | del19, L858R/T790M | Not Reported | Not Reported | Not Reported | [7] |
| Compound 13 | Dacomitinib | Not Specified | del19 | 3.57 | 6 | HCC-827 | [8] |
| MS39 | Gefitinib | VHL | del19, L858R | 5.0 (HCC-827), 3.3 (H3255) | Not Reported | HCC-827, H3255 | [4][5] |
| Compound 14 | Gefitinib | CRBN | del19, L858R | 0.26 (HCC827), 20.57 (Ba/F3) | 4.91 (96h) | HCC-827, Ba/F3 | [3][9] |
| SIAIS164018 | Brigatinib | CRBN | L858R/T790M | <100 | 42 | H1975 | [4] |
| HJM-561 | Brigatinib | Lenalidomide | del19/T790M/C797S, L858R/T790M/C797S | 9.2, 5.8 | Not Reported | Ba/F3 | [4] |
| C6 | 4th Gen. Inhibitor | Not Specified | L858R/T790M/C797S | 10.2 | 10.3 | H1975-TM | [4] |
Comparative In Vivo Efficacy and Durability
While specific in vivo data on the durability of response for this compound is not yet publicly available, studies on other EGFR PROTACs provide insights into the potential of this class of molecules to induce sustained tumor regression. The table below summarizes key in vivo efficacy data for several EGFR PROTACs. A longer duration of response and prevention of tumor regrowth after treatment cessation are key indicators of durability.
| Compound Name | Dose and Schedule | Xenograft Model | Tumor Growth Inhibition (TGI) | Durability Metric | Reference |
| Compound 13 | 30 mg/kg | Not Specified | 90% | Not Reported | [8] |
| Compound 14 | 30 mg/kg, i.p. | HCC827 | Substantial anti-tumor activity | Cells pretreated with compound 14 completely ceased proliferation after drug removal, indicating a long-lasting effect.[9] | [3] |
| HJM-561 | 20 and 40 mg/kg, oral | del19/T790M/C797S-Ba/F3 | 58% and 84% | Not Reported | [4] |
| C6 | 25 and 100 mg/kg, oral | H1975-TM | 48.1% and 66.4% | Not Reported | [4] |
| ZE77-0273 | Not Specified | Patient-derived xenograft | Tumor regression and durable tumor control | Consistent efficacy across multiple dosing regimens.[10] | [10] |
Overcoming Resistance: A Key Advantage for Durability
A major factor contributing to the lack of durable responses with EGFR TKIs is the emergence of resistance mutations.[1][2][3] PROTACs, by degrading the entire EGFR protein, can overcome resistance mechanisms that rely on mutations in the kinase domain.[6] For instance, several EGFR PROTACs have demonstrated activity against the C797S mutation, which confers resistance to third-generation TKIs like osimertinib.[4][11]
Experimental Protocols
In Vitro Degradation Assay (Western Blot):
-
Cancer cells are seeded in 6-well plates and allowed to attach overnight.
-
Cells are treated with varying concentrations of the PROTAC degrader for a specified time (e.g., 24, 48 hours).
-
Post-treatment, cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against EGFR and a loading control (e.g., GAPDH, β-actin).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software to determine the percentage of EGFR degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cells are seeded in 96-well plates and treated with a range of PROTAC concentrations.
-
After a set incubation period (e.g., 72 or 96 hours), CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Studies:
-
Immunocompromised mice (e.g., BALB/c nude) are subcutaneously injected with human cancer cells (e.g., HCC827).
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The PROTAC degrader is administered via a specified route (e.g., intraperitoneal, oral) and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot to confirm EGFR degradation).
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
To assess durability, treatment can be stopped, and tumor regrowth monitored over time.
Visualizing the Mechanisms
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ZE77-0273 shows broad activity against EGFR resistance mutations in NSCLC | BioWorld [bioworld.com]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of PROTAC EGFR Degrader 4 in Diverse Cancer Types: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of PROTAC EGFR degrader 4, a novel proteolysis-targeting chimera, against other EGFR-targeting agents in various cancer models. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decision-making in preclinical research.
Executive Summary
This compound, also identified as compound P3 in the scientific literature, has demonstrated potent and selective degradation of mutant epidermal growth factor receptor (EGFR) in non-small cell lung cancer (NSCLC) cell lines.[1][2][3] This guide presents a detailed comparison of its efficacy in cancer cells harboring different EGFR mutations, including the exon 19 deletion (del19) and the L858R/T790M double mutation, alongside its effect on wild-type (WT) EGFR. The data is contextualized with the performance of established EGFR tyrosine kinase inhibitors (TKIs) where available, highlighting the potential advantages of a degradation-based therapeutic strategy.
Performance of this compound Across Cancer Cell Lines
This compound has been evaluated in several NSCLC cell lines, each characterized by a distinct EGFR mutation status. Its performance is summarized below, focusing on its anti-proliferative activity (IC50) and its efficiency in inducing EGFR degradation (DC50).
| Cell Line | EGFR Mutation Status | This compound (P3) IC50 (nM) | This compound (P3) DC50 (nM) |
| HCC827 | EGFR del19 | 0.83 | 0.51 |
| H1975 | EGFR L858R/T790M | 203.01 | 126.2 |
| A431 | EGFR WT | 245 | Not specified |
| Data sourced from Zhao et al., 2020.[1][2][3] |
Key Observations:
-
High Potency in EGFR del19: this compound demonstrates exceptional potency in the HCC827 cell line, which harbors the EGFR exon 19 deletion, with sub-nanomolar IC50 and DC50 values.[1][2][3]
-
Activity Against Resistance Mutations: In the H1975 cell line, which expresses the T790M resistance mutation in addition to the L858R activating mutation, the degrader maintains activity, albeit at a higher concentration compared to the del19 mutant.[1][2][3]
-
Selectivity over Wild-Type EGFR: While it shows some anti-proliferative effect in the A431 cell line with wild-type EGFR, the IC50 value is significantly higher than for the del19 mutant, suggesting a degree of selectivity for mutant forms of the receptor.[1][2][3]
Comparative Landscape of EGFR-Targeted Therapies
A direct head-to-head comparison of this compound with other EGFR inhibitors or degraders under identical experimental conditions is not yet available in the published literature. However, to provide context, the table below presents reported IC50 values for other prominent EGFR-targeted agents in the same cell lines.
Disclaimer: The following data is compiled from various sources and was not generated in a head-to-head study. Direct comparison should be made with caution as experimental conditions may vary between studies.
| Compound | Target | Cell Line (EGFR Mutation) | Reported IC50 (nM) |
| This compound (P3) | EGFR Degrader | HCC827 (del19) | 0.83 |
| H1975 (L858R/T790M) | 203.01 | ||
| Osimertinib | 3rd Gen. TKI | HCC827 (del19) | ~15 |
| H1975 (L858R/T790M) | ~2.3 | ||
| Gefitinib | 1st Gen. TKI | HCC827 (del19) | ~9 |
| H1975 (L858R/T790M) | >10,000 | ||
| MS39 | EGFR PROTAC | HCC-827 (del19) | Not specified (DC50 = 5.0) |
| H3255 (L858R) | Not specified (DC50 = 3.3) | ||
| Compound 14 | EGFR PROTAC | HCC827 (del19) | 4.91 (96h) |
| H1975 (L858R/T790M) | >1,000 (96h) |
Data for Osimertinib and Gefitinib are representative values from publicly available data and may vary based on experimental conditions. Data for MS39 and Compound 14 are from Cheng et al., 2020 and an unspecified recent study, respectively.[3][4]
Mechanism of Action and Pathway Analysis
This compound functions by hijacking the cell's natural protein disposal system to specifically eliminate the EGFR protein. This event-driven mechanism differs from traditional inhibitors that merely block the receptor's activity.
EGFR Signaling Pathway and PROTAC Intervention
Caption: EGFR signaling pathway and the mechanism of action for this compound.
Experimental Workflow for Evaluating PROTAC Efficacy
Caption: A typical experimental workflow for assessing the efficacy of a PROTAC degrader.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound. For specific details and modifications used in the referenced studies, please consult the primary literature.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., HCC827, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blotting for EGFR Degradation
-
Cell Lysis: After treatment with the PROTAC degrader for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EGFR, phospho-EGFR, AKT, phospho-AKT, ERK, phospho-ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 value.
Conclusion and Future Directions
This compound (P3) is a potent and selective degrader of mutant EGFR, particularly the del19 variant. Its ability to also target the T790M resistance mutation highlights the potential of the PROTAC modality to address acquired resistance to traditional TKIs. While direct comparative data with other leading EGFR-targeted therapies is still needed, the initial findings are promising.
Future research should focus on head-to-head preclinical studies to directly compare the efficacy and safety profile of this compound with next-generation TKIs and other emerging EGFR degraders. In vivo studies are also crucial to assess its pharmacokinetic properties, anti-tumor efficacy, and potential for off-target toxicities in a whole-animal model. Such studies will be instrumental in determining the clinical translatability of this promising therapeutic candidate.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of PROTAC EGFR Degrader 4
For Immediate Implementation by Laboratory Personnel
Researchers and scientists working with innovative molecules like PROTAC EGFR degrader 4 are at the forefront of cancer research. Ensuring the safe handling and disposal of these potent compounds is paramount to maintaining a secure laboratory environment and complying with regulatory standards. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, drawing upon established safety protocols for hazardous chemical waste and specific information from analogous compounds.
Core Safety and Disposal Protocol
While specific degradation protocols for this compound are not publicly available, the following procedures are based on best practices for the disposal of potent, biologically active small molecules in a laboratory setting. A Safety Data Sheet (SDS) for a similar PROTAC compound, "PROTAC ER Degrader-4," indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to handle this compound with the assumption of similar hazards.
Immediate Steps for Waste Segregation and Collection:
-
Treat as Hazardous Chemical Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes), must be disposed of as hazardous chemical waste.[2][3][4][5]
-
Use Designated Waste Containers: Collect all solid and liquid waste in clearly labeled, leak-proof containers.[2][5] The containers should be made of a material compatible with the solvents used.
-
Proper Labeling is Critical: Affix a hazardous waste label to the container immediately upon starting waste collection. The label must include:
-
Segregate Incompatible Wastes: Do not mix this compound waste with other incompatible chemical waste streams. For instance, keep it separate from strong acids, bases, and oxidizers.[2][3][4]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste to prevent the release of vapors and to avoid spills.[2][5]
Storage and Final Disposal:
-
Safe Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[3] This area should be away from general lab traffic and drains.
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment (e.g., a larger, chemically resistant tray or bin) to contain any potential leaks.[2]
-
Arrange for Pickup: Once the waste container is full, or if it has been in storage for an extended period (check your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[2][3][6] Do not dispose of this waste down the drain or in the regular trash.[2]
Disposal of Empty Containers
Empty containers that held this compound must also be handled with care to ensure they are free of any residual chemical.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent that can dissolve the compound.[3][5]
-
Collect the Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste.[2][5] Subsequent rinsates may also need to be collected, depending on institutional policies.
-
Deface the Label: After thorough rinsing and air-drying, completely remove or deface the original label on the container before disposing of it in the appropriate recycling or solid waste stream, as per your institution's guidelines.[2][3]
Quantitative Data Summary
While no specific quantitative disposal data for this compound was found, the following table summarizes key hazard information from the SDS of a similar compound, PROTAC ER Degrader-4, which should be used as a precautionary guide.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement Code |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | P301 + P312, P330 |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | P273, P391 |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | P273, P391, P501 |
Data sourced from the Safety Data Sheet for PROTAC ER Degrader-4.[1]
Experimental Protocols
No experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes were found in the reviewed literature. The standard and recommended procedure is to transfer the chemical waste to a licensed hazardous waste disposal facility via your institution's EHS office.
Visualizing the Disposal Workflow
The following diagrams illustrate the key workflows for the proper handling and disposal of this compound waste.
References
- 1. PROTAC ER Degrader-4|2361114-15-8|MSDS [dcchemicals.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. business-services.miami.edu [business-services.miami.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
